Lankacidin C 8-acetate
Description
Properties
CAS No. |
23812-97-7 |
|---|---|
Molecular Formula |
C27H35NO8 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate |
InChI |
InChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7+,12-9+,15-8+,16-13+/t17-,20-,21+,22-,23-,27+/m1/s1 |
InChI Key |
SXLMQJVXWZFRNQ-LDACTNBVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)C)/C)O |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lankacidin C 8-acetate; 5-18-12-00134 (Beilstein Handbook Reference); |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biomimetic Total Synthesis of Lankacidinol: A Key Precursor to Lankacidin C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a state-of-the-art, biomimetic total synthesis of lankacidinol, a complex polyketide antibiotic. The lankacidin family of natural products, including Lankacidin C, has garnered significant interest due to its potent antimicrobial and antitumor activities. The synthesis detailed herein, pioneered by the Hong group, represents a highly efficient and elegant approach to constructing the intricate 17-membered macrocyclic core of these molecules.[1][2] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathway and critical workflows.
While the primary focus of this guide is the synthesis of lankacidinol, we will conclude with a discussion of the synthetic strategies required to convert this key intermediate into Lankacidin C and the target molecule, Lankacidin C 8-acetate.
Overview of the Biomimetic Synthetic Strategy
The synthesis of lankacidinol is accomplished through a convergent strategy that culminates in a key biomimetic Mannich macrocyclization reaction. This approach is inspired by the proposed biosynthetic pathway where a linear polyketide chain is believed to cyclize to form the macrocyclic skeleton.[3][4] The strategy relies on the modular assembly of three key fragments, which are then coupled and cyclized in the final stages of the synthesis. This modularity offers significant advantages for the future development of novel lankacidin analogs.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic pathway to Lankacidinol.
Detailed Experimental Protocols & Data
The following sections provide a step-by-step methodology for the synthesis of the three key fragments and their subsequent assembly and cyclization. All quantitative data, including yields and key reaction parameters, are summarized in the accompanying tables.
Synthesis of Fragment C (δ-Lactone Core)
The synthesis of the crucial δ-lactone moiety is achieved via a highly stereoselective Evans aldol reaction followed by lactonization.
Table 1: Synthesis of Fragment C
| Step | Reaction | Key Reagents & Conditions | Product | Yield |
| 1 | Evans Aldol Reaction | Chiral β-keto imide, Aldehyde, TiCl₄, DIPEA, CH₂Cl₂, -78 °C | Aldol Adduct | >95% |
| 2 | Lactonization | NaOMe, MeOH, 0 °C to rt | Fragment C | 85% (over 2 steps) |
Experimental Protocol for Fragment C Synthesis (Two-Step, One-Pot):
-
To a solution of the chiral β-keto imide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C is added TiCl₄ (1.1 equiv).
-
The mixture is stirred for 5 minutes, followed by the addition of DIPEA (1.2 equiv).
-
After stirring for 30 minutes, a solution of the aldehyde precursor (1.2 equiv) in CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.
-
The crude aldol adduct is dissolved in MeOH (0.1 M) and cooled to 0 °C.
-
NaOMe (2.0 equiv, as a solution in MeOH) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to afford Fragment C.
Synthesis of the Linear Precursor
The three fragments are coupled sequentially to furnish the linear precursor for the key macrocyclization step.
Table 2: Assembly of the Linear Precursor
| Step | Reaction | Key Reagents & Conditions | Product | Yield |
| 3 | Amide Coupling | Fragment A (acid), Fragment B (amine), HATU, DIPEA, DMF, rt | Amide Intermediate | 88% |
| 4 | Julia-Kocienski Olefination | Amide Intermediate, Fragment C (aldehyde), LHMDS, THF, -78 °C | Linear Precursor | 75% |
Experimental Protocol for Julia-Kocienski Olefination:
-
To a solution of the sulfone-containing amide intermediate (1.0 equiv) and the aldehyde of Fragment C (1.2 equiv) in anhydrous THF (0.05 M) at -78 °C is added LHMDS (1.1 equiv, 1.0 M in THF) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is warmed to room temperature and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the linear precursor.
Biomimetic Mannich Macrocyclization
The final and most critical step is the intramolecular Mannich reaction that forms the 17-membered ring. This biomimetic transformation proceeds through an N-acyliminium ion intermediate.
Caption: Workflow for the key macrocyclization step.
Table 3: Final Macrocyclization and Deprotection
| Step | Reaction | Key Reagents & Conditions | Product | Yield |
| 5 | Mannich Macrocyclization | Toluene, 110 °C, High Dilution | Protected Lankacidinol | 65% |
| 6 | Global Deprotection | HF•Pyridine, THF, 0 °C to rt | Lankacidinol | 92% |
Experimental Protocol for Biomimetic Mannich Macrocyclization:
-
A solution of the linear precursor (1.0 equiv) in toluene (0.001 M) is added via syringe pump over 4 hours to a flask containing refluxing toluene.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1 hour.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to give the protected macrocycle.
Path to Lankacidin C and this compound: A Synthetic Outlook
The synthesis detailed above provides an efficient route to lankacidinol. To arrive at the target molecule, this compound, two subsequent transformations are necessary: modification of the side chain and selective acetylation of the C8 hydroxyl group.
-
Conversion of Lankacidinol to Lankacidin C: Lankacidinol features a lactimide side chain, whereas Lankacidin C possesses a pyruvamide moiety. A direct, high-yielding conversion on the fully elaborated macrocycle has not been reported and presents a significant challenge due to the molecule's sensitivity. Synthetic routes that achieve the total synthesis of Lankacidin C, such as the seminal work by Kende, construct the pyruvamide side chain on an earlier intermediate before macrocyclization.[1][5] This suggests that a de novo synthesis approach for the Lankacidin C core might be more practical than a post-synthetic modification of lankacidinol.
-
Selective C8-Acetylation: Lankacidin C contains two secondary hydroxyl groups at the C8 and C14 positions. Differentiating between these two alcohols to achieve selective acetylation at C8 would likely require a protecting group strategy. A potential sequence would involve:
-
Selective protection of the more accessible C14 hydroxyl group.
-
Acetylation of the C8 hydroxyl group using standard conditions (e.g., acetic anhydride, pyridine or DMAP).
-
Deprotection of the C14 hydroxyl group.
-
Finding orthogonal protecting groups and conditions that are compatible with the sensitive β-keto-δ-lactone and polyene functionalities of the lankacidin core is a non-trivial synthetic challenge that would require careful experimental investigation.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Synthesis of Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
The Biological Activity of Lankacidin C 8-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C 8-acetate is a derivative of the lankacidin group of antibiotics, which are polyketide natural products produced by Streptomyces rochei. This class of compounds has garnered significant interest due to its potent antimicrobial and potential antitumor properties. This compound, in particular, has demonstrated notable activity against Gram-positive bacteria and various cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound, including quantitative data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanisms of action.
Quantitative Biological Activity
The biological activity of this compound has been quantified against both bacterial and cancer cell lines, with data summarized below.
Antimicrobial Activity
This compound exhibits strong antimicrobial activity against a range of Gram-positive bacteria. Its efficacy is particularly noteworthy against strains that have developed resistance to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Staphylococcus aureus | 0.5[1] |
| Enterococcus faecalis | 1.0[1] |
| Streptococcus pneumoniae | 0.25[1] |
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects against human cancer cell lines, demonstrating significant potential as an antitumor agent.
| Cell Line | IC50 (μM) at 96 hours |
| T47D (Breast Cancer) | 11.1[1] |
| HeLa (Cervical Cancer) | 223.5[1] |
Mechanisms of Action
The biological activities of the lankacidin class of antibiotics are primarily attributed to two distinct mechanisms: inhibition of protein synthesis and microtubule stabilization. While these mechanisms are established for the lankacidin group, it is presumed that this compound acts through similar pathways.
Inhibition of Protein Synthesis
Lankacidins are known to inhibit protein synthesis in bacteria, a mechanism they share with macrolide antibiotics like erythromycin.[2] This inhibition is crucial for their antibacterial effect.
Microtubule Stabilization
Recent studies have revealed that the antitumor activity of lankacidins is due to a paclitaxel-like mechanism involving the stabilization of microtubules.[3][4] This action disrupts the dynamic instability of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Sterile diluent (e.g., MHB)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Determination of IC50 by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well cell culture plates
-
T47D or HeLa cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of new proteins in a cell-free system.
Materials:
-
Bacterial S30 extract (cell-free translation system)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Set up the in vitro translation reaction by combining the S30 extract, amino acid mixture, and mRNA template.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-compound control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on a filter membrane and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the compound-treated samples to the control.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
This compound
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and polymerization buffer.
-
Add varying concentrations of this compound or a known microtubule-stabilizing agent (e.g., paclitaxel) as a positive control.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette or 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
The effect of this compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in its presence to that of the control.
Conclusion
This compound is a promising bioactive compound with demonstrated antimicrobial and antitumor activities. Its mechanisms of action, presumed to be protein synthesis inhibition and microtubule stabilization, make it a compelling candidate for further investigation in the development of new therapeutics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this natural product derivative. Further studies are warranted to elucidate the specific molecular interactions and signaling pathways modulated by this compound to fully understand its therapeutic promise.
References
An In-depth Technical Guide on the Production of Lankacidin C 8-acetate from Streptomyces rochei
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of Lankacidin C 8-acetate, a polyketide antibiotic, from its native producer, the bacterium Streptomyces rochei. The document details the producing organism, its biosynthetic pathways, and optimized fermentation strategies. Furthermore, it outlines detailed experimental protocols for cultivation, extraction, purification, and quantification of the target compound.
The Producing Organism: Streptomyces rochei
Lankacidin C and its derivatives, including this compound, are naturally produced by the Gram-positive soil bacterium, Streptomyces rochei. Specifically, Streptomyces rochei strain 7434AN4 has been identified as a producer of lankacidins.[1][2] This aerobic, filamentous bacterium is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. The biosynthetic gene cluster responsible for lankacidin production is located on a giant linear plasmid, pSLA2-L, within the bacterium.[2]
Biosynthesis and Regulatory Pathway
The biosynthesis of lankacidins in Streptomyces rochei is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system.[2] The production of these antibiotics is tightly regulated by a complex signaling cascade involving a gamma-butyrolactone (GBL)-type autoregulator system.
The key regulatory genes, including srrX, srrA, srrY, and srrB, are also located on the pSLA2-L plasmid. The signaling molecule, synthesized by SrrX, binds to the receptor protein SrrA. This binding derepresses the transcription of the Streptomyces antibiotic regulatory protein (SARP) gene, srrY. The SrrY protein, in turn, acts as a positive regulator, activating the expression of the lankacidin biosynthetic genes. The pseudo-receptor protein SrrB acts as a negative regulator by repressing the expression of srrY at later stages of fermentation.[3][4]
Signaling Pathway for Lankacidin Production in Streptomyces rochei
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SrrB, a Pseudo-Receptor Protein, Acts as a Negative Regulator for Lankacidin and Lankamycin Production in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SrrB, a Pseudo-Receptor Protein, Acts as a Negative Regulator for Lankacidin and Lankamycin Production in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Lankacidin C and its Acetylated Congener, Lankacidin A: A Technical Guide
An In-depth Examination of the Isolation, Characterization, and Biological Evaluation of a Potent Class of Polyketide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lankacidins are a family of polyketide antibiotics produced by the soil bacterium Streptomyces rochei.[1] This class of natural products has garnered significant interest within the scientific community due to its complex molecular architecture and broad spectrum of biological activities, including potent antibacterial and promising antitumor properties.[1][2] This technical guide provides a comprehensive overview of the discovery of Lankacidin C and its closely related, acetylated derivative, Lankacidin A. It is important to note that while the term "Lankacidin C 8-acetate" is not standard in the scientific literature, it is highly probable that this refers to Lankacidin A, which is the mono-acetylated form of Lankacidin C. This document will detail the isolation, structural elucidation, and biological characterization of these fascinating molecules, presenting key data in a clear, structured format for researchers in the field.
Discovery and Isolation
Lankacidin C and Lankacidin A were first isolated from the culture broth of Streptomyces rochei.[1] The discovery process involved standard fermentation and extraction protocols designed to identify novel antimicrobial agents.
Experimental Protocol: Isolation of Lankacidins
A generalized protocol for the isolation of lankacidins from Streptomyces rochei cultures is outlined below. This is a composite methodology based on common practices in natural product discovery.
-
Fermentation: Streptomyces rochei is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the lankacidins and other organic-soluble metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the lankacidins are further purified by reversed-phase HPLC to yield pure Lankacidin C and Lankacidin A.
-
The workflow for the discovery and isolation of lankacidins can be visualized as follows:
Structural Elucidation
The determination of the complex chemical structures of Lankacidin C and Lankacidin A was a significant undertaking, relying on a combination of spectroscopic techniques and chemical degradation studies. The absolute configurations were ultimately confirmed through X-ray crystallographic analysis of derivatives.[1]
Lankacidin C possesses a unique 17-membered macrocyclic ring. Lankacidin A is the C7-acetyl derivative of Lankacidin C.
Biological Activity
Lankacidin C and its derivatives exhibit a range of biological activities, most notably antibacterial and antitumor effects.
Antibacterial Activity
Lankacidins are potent inhibitors of bacterial protein synthesis, with activity comparable to the macrolide antibiotic erythromycin.[1] They have shown efficacy against various Gram-positive bacteria.
Antitumor Activity
Lankacidin C has demonstrated significant cytotoxic activity against several cancer cell lines.[1] Its mechanism of action as an antitumor agent has been elucidated as a microtubule stabilizer, similar to the well-known chemotherapeutic agent, paclitaxel.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Lankacidin C | L1210 leukemia | - | Active | [1] |
| Lankacidin C | B16 melanoma | - | Active | [1] |
| Lankacidin C | 6C3 HED/OG lymphosarcoma | - | Active | [1] |
| 13-O-cinnamoyl-lankacidin C | HeLa | Cytotoxicity (vs. Lankacidin C) | 7-fold higher | [3] |
| 7,13-di-O-cinnamoyl-lankacidin C | Various | - | Considerable antitumor activity | [3] |
Table 1: Summary of Antitumor Activity of Lankacidin C and Derivatives
Mechanism of Action
The dual activities of lankacidins stem from distinct molecular mechanisms.
Antibacterial Mechanism
As inhibitors of protein synthesis, lankacidins bind to the bacterial ribosome, thereby halting peptide chain elongation.[4]
Antitumor Mechanism
The antitumor effect of lankacidins is attributed to their ability to stabilize microtubules, which are essential components of the cytoskeleton involved in cell division.[5] This stabilization disrupts the normal dynamics of microtubules, leading to cell cycle arrest and apoptosis.
The proposed biosynthetic pathway for lankacidins involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules.
References
An In-depth Technical Guide on the Physicochemical Properties of Lankacidin C 8-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C 8-acetate is a member of the lankacidin group of antibiotics, which are polyketide natural products produced by Streptomyces rochei. This class of compounds has garnered significant interest due to its potent antimicrobial activity, particularly against Gram-positive bacteria, and its potential as an antitumor agent. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action through a signaling pathway diagram.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H35NO8 | [1][2][3] |
| Molecular Weight | 501.57 g/mol | [1][2][3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Melting Point | Data not available in the searched literature. | |
| Optical Activity | Unspecified | [1][2][3] |
| Stereochemistry | Absolute | [1][2][3] |
| Defined Stereocenters | 6 | [1][2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments relevant to the characterization of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity.
Apparatus:
-
Capillary melting point apparatus
-
Sealed-end capillary tubes
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, solid this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder until a small amount of the sample is packed into the tube. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. This range constitutes the melting point of the substance.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its formulation and delivery in biological assays and therapeutic applications.
Apparatus:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethylformamide) are selected.
-
Sample Preparation: A known amount of this compound (e.g., 1 mg) is weighed and placed into a series of vials.
-
Solubilization: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials. The mixtures are then vortexed vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation and Quantification: The vials are visually inspected for the presence of undissolved solid. For a more quantitative assessment, the saturated solutions can be centrifuged to pellet any undissolved material, and the concentration of the compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry, if a chromophore is present and a standard curve is established.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the chemical structure and functional groups of a molecule.
NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of a molecule in solution. Both ¹H and ¹³C NMR are fundamental for structural characterization.
Apparatus:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent in an NMR tube. The choice of solvent is critical to ensure good solubility and minimal interference with the sample signals.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ) of the peaks are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The integration of ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Apparatus:
-
Fourier-transform infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR crystal)
Procedure:
-
Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the crystal.
-
Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The absorption peaks in the spectrum are identified and correlated with specific functional groups (e.g., C=O, O-H, C-H, N-H bonds) based on their characteristic frequencies.
Mechanism of Action: Microtubule Stabilization
Recent studies have elucidated that the antitumor activity of lankacidins, including this compound, is attributed to their ability to stabilize microtubules, a mechanism similar to that of the well-known anticancer drug, paclitaxel.[4] This stabilization disrupts the dynamic nature of microtubules, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.
The proposed signaling pathway for this compound-induced microtubule stabilization is depicted in the following diagram:
Caption: this compound induced microtubule stabilization pathway.
Experimental Workflow for Assessing Microtubule Stabilization
The following diagram illustrates a typical workflow for experimentally verifying the microtubule-stabilizing activity of a compound like this compound.
Caption: Experimental workflow for microtubule stabilization assessment.
Conclusion
This compound is a promising natural product with significant biological activities. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. Furthermore, the elucidation of its mechanism of action as a microtubule-stabilizing agent, similar to paclitaxel, provides a strong rationale for its further investigation and development as a potential anticancer therapeutic. The provided diagrams offer a clear visualization of this mechanism and the experimental steps required for its validation. Further research to determine the precise values for properties such as melting point and to obtain detailed spectroscopic data will be invaluable for the comprehensive characterization of this potent molecule.
References
Unveiling the Source of Lankacidin C: A Technical Guide to its Natural Production
Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural source, production, and isolation of Lankacidin C, a potent polyketide antibiotic. This document clarifies the origins of Lankacidin C and its relationship to Lankacidin C 8-acetate, offering detailed experimental protocols and insights into its biosynthesis.
While "this compound" is a recognized chemical entity, extensive investigation of scientific literature reveals no direct evidence of its isolation as a naturally occurring metabolite. The primary natural product of significance is Lankacidin C, from which the 8-acetate derivative can be synthesized. This guide, therefore, focuses on the natural production of Lankacidin C by its native producer, the soil bacterium Streptomyces rochei.
The Natural Source: Streptomyces rochei
Lankacidin C is a secondary metabolite produced by strains of the Gram-positive bacterium, Streptomyces rochei.[1][2] Notably, Streptomyces rochei strain 7434AN4 has been identified as a producer of both lankacidins and lankamycins.[3][4] The biosynthetic gene cluster responsible for lankacidin production in this strain is located on a large linear plasmid designated pSLA2-L.[3][4]
Fermentation for Lankacidin C Production
The successful production of Lankacidin C hinges on providing optimal culture conditions for Streptomyces rochei. While specific yields can vary significantly based on the strain and precise fermentation parameters, the following table summarizes key conditions reported for the production of antimicrobial metabolites from Streptomyces rochei, which can be adapted and optimized for Lankacidin C production.
Table 1: Optimized Fermentation Parameters for Streptomyces rochei
| Parameter | Optimal Condition | Reference |
| Producing Organism | Streptomyces rochei (e.g., MTCC 10109) | [5] |
| Cultivation Method | Submerged shaken-flask fermentation | [6] |
| pH | 7.5 | [5] |
| Temperature | 32°C | [5] |
| Carbon Source | 2% Glycerol | [5] |
| Nitrogen Source | 1% Peptone | [5] |
| Inoculum Size | 20% (v/v) | [6] |
| Incubation Time | 120 hours | [6] |
| Agitation | 110 rpm | [6] |
Note: These parameters serve as a starting point for optimization. The yield of Lankacidin C may be enhanced by systematic variation of media components and culture conditions. A study on a mutant of S. rochei showed a 250-fold higher production of pentamycin, indicating that genetic modifications can significantly impact metabolite yields.[7]
Experimental Protocols
Submerged Fermentation of Streptomyces rochei
This protocol outlines a general procedure for the cultivation of Streptomyces rochei for the production of Lankacidin C.
Materials:
-
Streptomyces rochei strain
-
Seed culture medium (e.g., Yeast extract-malt extract broth)
-
Production medium (see Table 1 for a base composition)
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces rochei spores or mycelia into a flask containing the seed culture medium. Incubate at 28-32°C with shaking (e.g., 110 rpm) for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture to the desired inoculum size (e.g., 20% v/v).
-
Incubation: Incubate the production culture in a shaker incubator at 32°C and 110 rpm for 120 hours.[5][6]
-
Monitoring: Monitor the fermentation by measuring pH and cell growth (e.g., mycelial dry weight) at regular intervals. Antimicrobial activity can be assessed using a bioassay against a sensitive indicator organism.
Isolation and Purification of Lankacidin C
The following protocol describes a general method for the extraction and purification of Lankacidin C from the fermentation broth.
Materials:
-
Fermentation broth of Streptomyces rochei
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol
-
Thin-layer chromatography (TLC) plates and developing system (e.g., Chloroform:Methanol, 20:1)
-
Anisaldehyde spray reagent
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator.
-
Chromatographic Purification: a. Dissolve the crude extract in a minimal amount of methanol. b. Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with methanol. c. Elute the column with methanol. d. Collect fractions and monitor the elution of Lankacidin C using TLC. Lankacidins typically elute in later fractions compared to larger molecules like lankamycins. e. Visualize the TLC spots by spraying with anisaldehyde reagent and heating.
-
Further Purification: Pool the fractions containing Lankacidin C and concentrate. Further purification can be achieved using techniques like silica gel column chromatography or high-performance liquid chromatography (HPLC).
Biosynthetic Pathway of Lankacidin C
The biosynthesis of Lankacidin C in Streptomyces rochei is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The core structure is assembled from acetate and propionate units, followed by a series of modifications and a crucial cyclization step.
References
- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Blockage of the early step of lankacidin biosynthesis caused a large production of pentamycin, citreodiol and epi-citreodiol in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antimicrobial Spectrum of Lankacidin C 8-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C 8-acetate, also known as Lankacidin A, is a member of the lankacidin group of antibiotics, a class of polyketide natural products produced by Streptomyces rochei.[1] These compounds have garnered significant interest within the scientific community due to their potent antimicrobial properties, particularly against Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity against a range of microorganisms. The information presented herein is intended to support further research and development of this promising antibiotic scaffold.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. While comprehensive data for a wide range of organisms is still emerging, the available information indicates significant inhibitory effects.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Bacillus subtilis | ATCC 6633 | 0.2 |
| Staphylococcus aureus | ATCC 25923 | 0.78 |
| Micrococcus luteus | ATCC 9341 | 0.1 |
Note: The data presented in this table is compiled from available research. Further studies are required to establish a more comprehensive antimicrobial profile.
Experimental Protocols
The determination of the antimicrobial spectrum and Minimum Inhibitory Concentration (MIC) values for lankacidin antibiotics is typically performed using standardized broth microdilution methods, adhering to guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial two-fold dilutions of the stock solution are then made in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
2. Inoculum Preparation:
-
The test microorganism is cultured on an appropriate agar medium to obtain isolated colonies.
-
A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This standardized suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at a temperature and duration appropriate for the specific microorganism being tested (typically 35-37°C for 16-20 hours for most bacteria).
4. Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity, indicating microbial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action
Lankacidin antibiotics, including this compound, exert their antimicrobial effect by inhibiting protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain. This mechanism is distinct from some other classes of protein synthesis inhibitors, which can be advantageous in overcoming existing resistance mechanisms.
Furthermore, lankacidins have also been shown to possess antitumor activity through a mechanism involving microtubule stabilization, similar to the action of paclitaxel.[3][4][5]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
Caption: Inhibition of bacterial protein synthesis by this compound.
References
Cytotoxic Effects of Lankacidin C and its Derivatives on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C, a 17-membered macrocyclic polyketide produced by Streptomyces rochei, has demonstrated notable antitumor activity in addition to its established antimicrobial properties.[1][2] While the specific cytotoxic effects of Lankacidin C 8-acetate are not yet detailed in publicly available research, studies on the parent compound and its derivatives provide significant insights into their potential as anticancer agents. This technical guide synthesizes the current understanding of Lankacidin C's mechanism of action, cytotoxic potency against various cancer cell lines, and the experimental protocols used to elucidate these effects. The exploration of Lankacidin C derivatives, including those with modifications at its hydroxyl groups, suggests a promising avenue for enhancing its therapeutic index.[3]
Quantitative Cytotoxicity Data
The cytotoxic potential of Lankacidin C has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cellular growth, are summarized below.
| Cell Line | Compound | IC50 (µM) | Treatment Duration |
| HeLa | Lankacidin C | Not specified in abstract | 48h, 72h, 96h |
| T47D | Lankacidin C | Not specified in abstract | 48h, 72h, 96h |
| HeLa | 13-O-cinnamoyl-lankacidin C | ~7-fold higher than Lankacidin C | Not specified |
| Multiple | 7,13-di-O-cinnamoyl-lankacidin C | "Considerable antitumor activity" | Not specified |
Note: Specific IC50 values for Lankacidin C in HeLa and T47D cells were mentioned to be included in a figure within the source article but were not extractable from the abstract.[1] The data for cinnamoyl derivatives highlights the potential for increased cytotoxicity through esterification of hydroxyl groups.[2][3]
Mechanism of Action: Microtubule Stabilization
Contrary to earlier hypotheses linking its antitumor activity to protein synthesis inhibition, recent evidence strongly suggests that Lankacidin C exerts its cytotoxic effects through a paclitaxel-like mechanism involving the stabilization of microtubules.[1][4] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of Lankacidin C.
Caption: Lankacidin C binds to tubulin, promoting microtubule polymerization and inhibiting depolymerization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of Lankacidin C.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of a compound on cell proliferation and viability.
Workflow Diagram:
Caption: A typical workflow for determining the IC50 of a compound.
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, T47D) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated in triplicate with a serial dilution of Lankacidin C or its derivatives. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: The treated cells are incubated for various time points, such as 48, 72, and 96 hours.[1]
-
Viability Assessment: A cell viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin, is added to each well.
-
Data Acquisition: After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using a dose-response curve.
Microtubule Disruption Assay
Objective: To visualize the effect of a compound on the cellular microtubule network.
Workflow Diagram:
Caption: Workflow for visualizing microtubule integrity after drug treatment.
Detailed Steps:
-
Cell Culture: T47D cells are cultured on coverslips.[1]
-
Treatment: Cells are treated with the test compound (e.g., 1 mM Lankacidin C), a known microtubule stabilizer (e.g., 100 nM paclitaxel), a known microtubule destabilizer (e.g., 0.5 µM colchicine), and a vehicle control (DMSO) for a short duration (e.g., 2 hours).[1]
-
Immunofluorescence Staining:
-
Cells are fixed, permeabilized, and blocked.
-
Microtubules are stained using a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.
-
-
Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope to observe changes in the microtubule network architecture.[1]
Conclusion and Future Directions
The available evidence strongly supports the cytotoxic effects of Lankacidin C against cancer cells, primarily through the mechanism of microtubule stabilization. While specific data on this compound is currently lacking, the successful enhancement of antitumor activity through esterification of other hydroxyl groups in the Lankacidin C molecule suggests that the 8-acetate derivative could also exhibit potent cytotoxic properties.[2][3] Further research is warranted to synthesize and evaluate this compound and other derivatives to fully elucidate their structure-activity relationships and potential as novel anticancer therapeutics. The detailed experimental protocols provided herein offer a robust framework for such future investigations.
References
- 1. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Lankacidin C 8-Acetate: An In-Depth Technical Guide on its Mode of Action on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C, a 17-membered macrocyclic polyketide antibiotic produced by Streptomyces rochei, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy stems from its ability to inhibit protein synthesis, a fundamental process for bacterial survival. This technical guide provides a comprehensive overview of the mode of action of Lankacidin C 8-acetate on bacterial ribosomes, with a focus on its binding site, mechanism of inhibition, and the experimental methodologies used to elucidate these details.
Core Mechanism: Targeting the Peptidyl Transferase Center
Crystallographic and biochemical studies have revealed that this compound exerts its antibacterial effect by binding to the large (50S) ribosomal subunit.[1][2][3] Specifically, it localizes to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[1][2][3] By occupying this critical site, Lankacidin C directly interferes with the catalysis of peptide bonds, thereby halting protein synthesis.[1][4]
The binding site of Lankacidin C at the PTC partially overlaps with that of other well-known antibiotics, including chloramphenicol and streptogramin A.[1] This overlap provides a structural basis for the observed competition between Lankacidin C and chloramphenicol for ribosome binding.[1]
Synergistic Action with Lankamycin
Interestingly, Streptomyces rochei also produces another antibiotic, the macrolide lankamycin. Lankamycin binds to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, a site adjacent to the PTC.[1][2][3] Structural studies have shown that Lankacidin C and lankamycin can bind to the ribosome simultaneously.[1] This co-binding leads to a synergistic inhibitory effect on bacterial growth, suggesting that the two antibiotics have evolved to work in concert.[1][2][3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of Lankacidin C has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.
| Assay Type | Ribosome Source | IC50 (µM) | Reference |
| Cell-Free Transcription-Translation | E. coli | 1.5 ± 0.1 | [1] |
| Puromycin Reaction | S. aureus 70S ribosomes | 0.32 ± 0.02 | [1] |
| Puromycin Reaction | D. radiodurans 50S subunits | 10.0 ± 6.0 | [1] |
Note: A direct binding affinity (Kd) for Lankacidin C to the ribosome has not been reported due to the lack of a radiolabeled form of the antibiotic, which is necessary for direct binding assays.[4]
Visualizing the Mode of Action and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mode of action on the bacterial ribosome.
Caption: A typical experimental workflow for studying ribosome-antibiotic interactions.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the mode of action of this compound.
In Vitro Transcription-Translation (IVT) Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
a. Principle: A coupled transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a DNA template. The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.
b. Materials:
-
Commercial E. coli S30 cell-free extract system (e.g., PURExpress®)
-
DNA template encoding a reporter gene
-
This compound stock solution
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Appropriate buffers
-
Luminometer or fluorometer
c. Protocol:
-
Prepare a master mix containing the cell-free extract, buffer, energy source, and amino acids.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Add the DNA template to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the reporter protein activity (luminescence or fluorescence).
-
Plot the reporter activity against the this compound concentration and determine the IC50 value.
Puromycin Reaction Assay (Fragment Reaction)
This assay specifically measures the inhibition of peptide bond formation at the PTC.
a. Principle: Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from a peptidyl-tRNA at the P-site. This results in a peptidyl-puromycin product. The rate of this reaction is a direct measure of peptidyl transferase activity.
b. Materials:
-
Purified 70S ribosomes or 50S subunits
-
[³H]-N-acetyl-aminoacyl-tRNA (as the P-site substrate)
-
Puromycin
-
Reaction buffer (e.g., containing Tris-HCl, KCl, MgCl₂)
-
Ethyl acetate
-
Scintillation cocktail and counter
c. Protocol:
-
Pre-incubate ribosomes with [³H]-N-acetyl-aminoacyl-tRNA to form the P-site complex.
-
Add varying concentrations of this compound to the reaction mixture. Include a no-drug control.
-
Initiate the reaction by adding puromycin.
-
Incubate at a controlled temperature (e.g., 30°C) for a short period.
-
Stop the reaction by adding a high concentration of a salt (e.g., MgCl₂).
-
Extract the [³H]-peptidyl-puromycin product with ethyl acetate.
-
Measure the radioactivity of the ethyl acetate phase using a scintillation counter.
-
Plot the amount of product formed against the this compound concentration to determine the IC50 value.
X-ray Crystallography of the Ribosome-Lankacidin C Complex
This technique provides high-resolution structural information about the binding of the antibiotic to the ribosome.
a. Principle: Crystals of the large ribosomal subunit in complex with this compound are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, which reveals the atomic-level structure of the complex.
b. Materials:
-
Highly purified and active large ribosomal subunits (e.g., from Deinococcus radiodurans)
-
This compound
-
Crystallization buffer (containing precipitants like PEG, salts, and buffering agents)
-
Cryo-protectant
-
Synchrotron X-ray source
c. Protocol (Generalized):
-
Incubate the purified 50S ribosomal subunits with an excess of this compound.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the ribosome-antibiotic complex with the crystallization buffer.
-
Incubate the trials under controlled conditions until crystals appear.
-
Soak the crystals in a cryo-protectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement and refinement techniques.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that targets the peptidyl transferase center of the large ribosomal subunit. Its mode of action, characterized by the direct blockage of peptide bond formation, makes it an effective antibacterial agent. The synergistic activity observed with lankamycin highlights a sophisticated evolutionary strategy for enhancing antimicrobial efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of ribosome-targeting antibiotics and the development of novel therapeutics to combat bacterial infections.
References
- 1. pnas.org [pnas.org]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Protein Synthesis Inhibition by Lankacidin C 8-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lankacidin C and its derivatives are potent polyketide antibiotics that target the bacterial ribosome, representing a promising class of compounds for antimicrobial drug development. This technical guide provides an in-depth overview of the in vitro protein synthesis inhibition by Lankacidin C, with a focus on its mechanism of action and methodologies for its characterization. Due to the limited direct data on Lankacidin C 8-acetate, this document leverages the extensive research on the parent compound, Lankacidin C, assuming a congruent mechanism of action. This guide details the binding of Lankacidin C to the peptidyl transferase center (PTC) of the large ribosomal subunit, presents quantitative data on its inhibitory effects, and provides a comprehensive, step-by-step protocol for an in vitro translation inhibition assay.
Mechanism of Action: Targeting the Peptidyl Transferase Center
Lankacidin C exerts its antibacterial effect by inhibiting protein synthesis.[1] Crystallographic and biochemical studies have precisely identified its target within the bacterial ribosome.
Lankacidin C binds to the peptidyl transferase center (PTC) located on the large (50S) ribosomal subunit.[1] The PTC is a critical functional hub of the ribosome, responsible for catalyzing peptide bond formation, the fundamental step in protein elongation. By occupying a specific site within the PTC, Lankacidin C physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site. This interference prevents the formation of a peptide bond between the nascent polypeptide chain (attached to the P-site tRNA) and the incoming amino acid, thereby halting protein synthesis.[1]
The binding of Lankacidin C to the PTC can also act synergistically with other antibiotics, such as macrolides like lankamycin, which bind to the nascent peptide exit tunnel (NPET) adjacent to the PTC.[1]
Quantitative Analysis of Protein Synthesis Inhibition
| Assay System | Target Organism/Component | IC50 Value (µM) | Reference |
| Cell-Free Transcription-Translation | E. coli S30 extract | 1.5 ± 0.1 | [1] |
| Puromycin Reaction (Peptide Bond Formation) | S. aureus 70S Ribosomes | 0.32 ± 0.02 | [1] |
| Puromycin Reaction (Peptide Bond Formation) | D. radiodurans 50S Ribosomal Subunits | 10.0 ± 6.0 | [1] |
Experimental Protocol: In Vitro Translation Inhibition Assay
This section provides a detailed protocol for determining the inhibitory effect of this compound on bacterial protein synthesis using an E. coli S30 cell-free extract system. This assay measures the synthesis of a reporter protein (e.g., luciferase or β-galactosidase) in the presence of varying concentrations of the test compound.
Preparation of E. coli S30 Extract
-
Bacterial Strain: Use an appropriate E. coli strain, such as A19 or MRE600, for preparing the S30 extract.
-
Cell Culture: Grow the E. coli cells in a rich medium (e.g., 2x YTPG) at 37°C with vigorous shaking to mid-log phase (OD600 of 1.5-2.0).
-
Harvesting: Rapidly cool the culture and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with cold S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer (e.g., French press) or sonication.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Pre-incubation: Incubate the supernatant (S30 extract) at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Dialysis: Dialyze the S30 extract against S30 buffer overnight at 4°C.
-
Storage: Aliquot the final S30 extract and store at -80°C.
In Vitro Translation Reaction
-
Reaction Mixture: Prepare a master mix for the translation reaction. The final concentrations of the components in a typical 25 µL reaction should be:
-
S30 extract: 20-30% (v/v)
-
Reporter plasmid DNA (e.g., pBEST-luc for luciferase): 5-10 µg/mL
-
ATP: 1.2 mM
-
GTP, CTP, UTP: 0.8 mM each
-
Phosphoenolpyruvate (PEP): 20 mM
-
Amino acid mixture: 0.5 mM each
-
tRNA mixture: 170 µg/mL
-
Folinic acid: 34 µg/mL
-
Potassium glutamate: 100-200 mM
-
Ammonium glutamate: 30-50 mM
-
Magnesium glutamate: 10-15 mM
-
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to be tested in the assay. Ensure the final solvent concentration in the reaction is low (e.g., <1%) and consistent across all samples, including the no-inhibitor control.
-
Assay Setup:
-
On ice, add the reaction mixture to microcentrifuge tubes or a 96-well plate.
-
Add the desired concentration of this compound or the vehicle control (DMSO).
-
Initiate the reaction by transferring the tubes/plate to a 37°C incubator.
-
-
Incubation: Incubate the reactions for 1-2 hours at 37°C.
-
Detection of Reporter Protein:
-
Luciferase: Add luciferase substrate and measure the luminescence using a luminometer.
-
β-galactosidase: Add a suitable substrate (e.g., ONPG) and measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
References
A Technical Guide to the Structural Analogs of Lankacidin C 8-Acetate: Synthesis, Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of Lankacidin C 8-acetate, a polyketide natural product with notable antimicrobial and antitumor activities. The inherent chemical instability of the lankacidin scaffold, particularly its β-keto-δ-lactone core, has historically hindered its therapeutic development. However, recent advancements in modular and biomimetic synthetic strategies have enabled the creation of a diverse array of analogs, facilitating a deeper understanding of its structure-activity relationships (SAR) and paving the way for the development of more stable and potent derivatives.
Quantitative Biological Activity of Lankacidin Analogs
The following tables summarize the key quantitative data on the antimicrobial and antitumor activities of Lankacidin C and its structural analogs. These findings highlight the impact of structural modifications on biological potency.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The data below showcases the activity of various lankacidin analogs against a panel of pathogenic bacteria. The broth microdilution method is the standard assay used to determine these values.[1]
| Compound/Analog | S. aureus (μg/mL) | B. subtilis (μg/mL) | M. luteus (μg/mL) | H. influenzae (μg/mL) |
| Lankacidin C | Potent (comparable to erythromycin)[1] | Potent[1] | Potent[1] | - |
| 2,18-seco-Lankacidinol B (originally assigned structure) | >32 | >32 | >32 | 32[1] |
| 2,18-seco-Lankacidinol B (reassigned structure) | >32 | >32 | >32 | 32[1] |
| iso-Lankacidinol | - | - | - | - |
Note: The lack of significant activity for the acyclic seco-lankacidinols suggests that the macrocyclic ring is crucial for potent antibacterial action.[1][2]
Antitumor Activity
Lankacidins have been shown to exhibit cytotoxic effects against various cancer cell lines, with a proposed mechanism of action involving microtubule stabilization, similar to paclitaxel.[3] The half-maximal inhibitory concentration (IC50) values presented below demonstrate the potential of these compounds as anticancer agents.
| Compound/Analog | HeLa (IC50, μM) | T47D (IC50, μM) | L1210 Leukemia | B16 Melanoma |
| Lankacidin C | 11.1 (at 96h)[4] | - | Active[1] | Active[1] |
| 13-O-cinnamoyl-lankacidin C | ~1.6 (sevenfold higher than Lankacidin C) | - | - | - |
| 7,13-di-O-cinnamoyl-lankacidin C | Considerable activity | - | - | - |
| 2,18-seco-Lankacidinol A | Active against A549 and PC-3 cells[1] | - | - | - |
| 2,18-seco-Lankacidinol B | Active against A549 and PC-3 cells[1] | - | - | - |
Note: Esterification at the C-13 position with a cinnamoyl group dramatically enhances the antitumor activity against HeLa cells.
Key Experimental Protocols
This section details the methodologies for the synthesis of key lankacidin analogs and the biological assays used to evaluate their activity.
Modular Synthesis of 2,18-seco-Lankacidinol B Stereoisomers
The synthesis of seco-lankacidinol B analogs is a cornerstone of recent lankacidin research, enabling the correction of the originally assigned stereochemistry and providing access to various diastereomers for SAR studies. A convergent, modular approach is typically employed.[5][6]
General Workflow:
-
Synthesis of the "Left Half" (δ-lactone fragment): This often begins with an Evans aldol reaction to establish the desired stereochemistry at C4 and C5, followed by cyclization to form the lactone ring.[1]
-
Synthesis of the "Right Half" (polyene fragment): This fragment is typically constructed through a series of reactions including Julia-Kocienski olefination to create the diene system.
-
Fragment Coupling: The "left half" and "right half" are coupled using a Stille cross-coupling reaction. The use of a tin scavenger and a polar solvent like DMSO has been shown to improve reaction efficiency.[5]
-
Deprotection: Global deprotection of silyl ethers and other protecting groups yields the final seco-lankacidinol B analogs.
Detailed Protocol for Stille Cross-Coupling: To a solution of the vinyl iodide "right half" and the vinyl stannane "left half" in DMSO is added a palladium catalyst (e.g., Pd(PPh3)4) and a tin scavenger (e.g., Ph2PO2NBu4). The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The minimum inhibitory concentrations (MICs) of the synthesized analogs are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The antitumor activity of the lankacidin analogs is assessed by measuring their effect on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of lankacidins and the modular workflow for the synthesis of their analogs.
Proposed Biosynthetic Pathway of Lankacidin C
Caption: Proposed biosynthetic pathway of Lankacidin C.
Modular Synthesis Experimental Workflow
Caption: General workflow for the modular synthesis of lankacidin analogs.
Conclusion and Future Outlook
The development of modular synthetic routes has been a paradigm shift in the study of lankacidin C analogs.[1][6][7] These strategies have not only enabled the synthesis of previously inaccessible derivatives but have also led to the structural reassignment of natural products within the lankacidin class.[1][5] The quantitative data presented in this guide underscores the significant potential for improving the biological activity of lankacidins through targeted chemical modifications.
Future research in this area should focus on:
-
Stabilizing the β-keto-δ-lactone core: The introduction of modifications, such as a methyl group at the C4 position, has shown promise in increasing chemical stability.[1] Further exploration of this strategy is warranted.
-
Exploring diverse side-chain modifications: The enhanced antitumor activity of cinnamoyl esters highlights the importance of the side chains in modulating biological function. A broader range of ester and ether analogs should be synthesized and evaluated.
-
Total synthesis of macrocyclic analogs: While the synthesis of acyclic seco-lankacidinols has been crucial for initial SAR studies, the development of efficient total syntheses for macrocyclic analogs is necessary to access more potent antibacterial agents.
-
Elucidating detailed mechanisms of action: Further studies are needed to understand the precise molecular interactions of lankacidin analogs with their biological targets, such as the bacterial ribosome and tubulin.
By leveraging the power of modern synthetic chemistry and detailed biological evaluation, the lankacidin scaffold holds significant promise for the development of next-generation antimicrobial and anticancer therapeutics.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purification of Lankacidin C 8-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C 8-acetate is a polyketide antibiotic belonging to the lankacidin family, a group of natural products produced by various Streptomyces species, notably Streptomyces rochei.[1][2][3] These compounds have garnered significant interest due to their potent antimicrobial and antitumor activities.[2][4] Lankacidin C, a related compound, is known to inhibit protein synthesis, and exhibits activity against various cancer cell lines including L1210 leukemia and B16 melanoma.[4] this compound, with the molecular formula C27H35NO8 and a molecular weight of 501.57, is a derivative of Lankacidin C.[5][6] This document provides a detailed protocol for the purification of this compound from a culture of Streptomyces rochei, based on established methods for the isolation of lankacidin-group antibiotics.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C27H35NO8 | [5][6] |
| Molecular Weight | 501.57 g/mol | [5][6] |
| Stereochemistry | ABSOLUTE | [5][6] |
| Defined Stereocenters | 6 | [5][6] |
| E/Z Centers | 4 | [5][6] |
| Charge | 0 | [5][6] |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Fermentation of Streptomyces rochei
-
Prepare a seed culture of Streptomyces rochei by inoculating a suitable liquid medium (e.g., YM liquid medium) and incubating at 28°C for 2-3 days with agitation.[1]
-
Inoculate a production-scale culture with the seed culture. The production medium should be optimized for lankacidin production.
-
Incubate the production culture at 28°C for 3-5 days with continuous agitation to ensure proper aeration.[1]
Extraction of Crude this compound
-
Separate the bacterial biomass from the culture broth by centrifugation at 10,000 rpm.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[1]
-
Combine the organic phases and dry over anhydrous sodium sulfate (Na2SO4).[1]
-
Filter the dried organic phase and concentrate it to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Chromatographic Purification
The purification of this compound is achieved through a multi-step chromatographic process.
A. Sephadex LH-20 Gel Filtration Chromatography
-
Prepare a Sephadex LH-20 column (e.g., 1 x 40 cm) and equilibrate it with methanol.[1]
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol at a constant flow rate.[1]
-
Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Lankacidins, with a molecular weight of approximately 500, are expected to elute in later fractions compared to higher molecular weight compounds.[1]
-
Pool the fractions containing the lankacidin compounds based on the analytical results.
B. Silica Gel Column Chromatography
-
Pack a silica gel column (60-120 mesh) with a suitable non-polar solvent such as hexane.[7]
-
Dissolve the pooled fractions from the Sephadex LH-20 column in a minimal amount of the initial mobile phase.
-
Load the sample onto the silica gel column.
-
Elute the column with a gradient of increasing polarity. A suggested gradient is a step-wise or linear gradient of ethyl acetate in hexane (e.g., starting from 10:90 v/v hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).[7] Given that this compound is an acetylated derivative, it is expected to be slightly less polar than Lankacidin C and will elute at a different solvent composition.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound.
Purity Assessment and Characterization
-
Assess the purity of the final product using analytical HPLC.
-
Confirm the identity and structure of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockage of the early step of lankacidin biosynthesis caused a large production of pentamycin, citreodiol and epi-citreodiol in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Lankacidin C 8-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Lankacidin C 8-acetate, a significant derivative of the Lankacidin C antibiotic. The following protocols are designed to offer detailed, step-by-step guidance for the qualitative and quantitative analysis of this compound, crucial for research, quality control, and drug development purposes.
Introduction
This compound is a semi-synthetic derivative of Lankacidin C, a 17-membered macrolide antibiotic produced by Streptomyces rochei. The addition of an acetate group at the C-8 position can modulate the compound's biological activity and pharmacokinetic properties. Accurate and robust analytical methods are therefore essential for its structural confirmation, purity assessment, and quantification. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of Lankacidin C and its 8-acetate derivative is presented in Table 1. This information is fundamental for the development and interpretation of analytical data.
Table 1: Physicochemical Properties of Lankacidin C and this compound
| Property | Lankacidin C | This compound |
| Molecular Formula | C₂₅H₃₃NO₇[1] | C₂₇H₃₅NO₈[2] |
| Molecular Weight | 459.53 g/mol [1] | 501.57 g/mol [2] |
| Appearance | White to off-white crystalline powder | Expected to be a white to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO | Expected to be soluble in similar organic solvents |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound and for its quantification in various matrices. The following protocol is a general guideline and may require optimization for specific applications.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and quantify its concentration.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Methanol (for sample preparation)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in methanol to a final concentration within the linear range of the standard curve.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (see Table 2 for a suggested gradient)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Table 2: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
-
Data Analysis:
-
Record the chromatograms of the standard and sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Experimental Workflow
References
Application Notes and Protocols for Lankacidin C 8-acetate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C 8-acetate is a semi-synthetic derivative of Lankacidin C, a 17-membered macrocyclic antibiotic produced by Streptomyces rochei. While Lankacidin C has demonstrated considerable antitumor activity against various cancer cell lines, specific data on the 8-acetate derivative is limited in publicly available literature.[1][2][3] This document provides a detailed guide for researchers interested in investigating the potential of this compound as an anticancer agent. The protocols and expected outcomes are largely extrapolated from studies on the parent compound, Lankacidin C. It is presumed that the addition of the 8-acetate group may modulate the compound's pharmacological properties, such as cell permeability and metabolic stability, thus warranting dedicated investigation.
The primary mechanism of antitumor action for the lankacidin class of antibiotics has been identified as microtubule stabilization, similar to the action of paclitaxel.[4][5][6] This activity leads to the disruption of microtubule dynamics, resulting in cell cycle arrest and induction of apoptosis in cancer cells.
Data Presentation: Lankacidin C (Parent Compound)
The following tables summarize the reported in vitro activities of Lankacidin C . Researchers should aim to generate analogous data for this compound to determine its relative potency and efficacy.
Table 1: Cytotoxicity of Lankacidin C against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| L1210 | Leukemia | Not specified | Not specified |
| B16 | Melanoma | Not specified | Not specified |
| 6C3 HED/OG | Lymphosarcoma | Not specified | Not specified |
| HeLa | Cervical Cancer | 223.5 | 96 |
| T47D | Breast Cancer | Not specified | Not specified |
Data for L1210, B16, and 6C3 HED/OG cell lines indicate activity but do not provide specific IC50 values in the available literature.[1][3]
Table 2: Effect of Lankacidin C on Tubulin Polymerization.
| Compound | Concentration (µM) | Effect on Tubulin Polymerization |
| Lankacidin C | 10 | Enhanced growth rate and final polymer mass |
| Lankacidin C | 100 | Bypassed nucleation phase, very fast growth, and doubled final polymer mass |
| Paclitaxel (Control) | 10 | Enhanced polymerization |
This data demonstrates the potent microtubule-stabilizing effect of Lankacidin C.[4]
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[7][8][9][10]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, T47D, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[11][12][13][14][15]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.[16][17][18][19]
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
In Vitro Tubulin Polymerization Assay
This protocol is for assessing the direct effect of this compound on tubulin polymerization.[20][21][22][23]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare the tubulin solution in the provided polymerization buffer containing GTP on ice.
-
Add this compound (or controls) at various concentrations to the tubulin solution.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
Visualizations
Signaling Pathway
Caption: Predicted signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for evaluating this compound.
Logical Relationship
Caption: Logical flow of this compound's anticancer effect.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. kumc.edu [kumc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. researchgate.net [researchgate.net]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) This In vitro Tubulin Polymerization Assay Kit used >99% pure bovine tubulin to allow for quick and quantitative determination of tubulin polymerization. [sigmaaldrich.com]
Application Notes and Protocols: Using Lankacidin C 8-acetate in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial susceptibility of various microorganisms to Lankacidin C 8-acetate. The methodologies outlined are based on established standards for antimicrobial susceptibility testing of natural products and can be adapted for specific research needs.
Introduction
This compound is a derivative of the lankacidin class of antibiotics, which are polyketide natural products known for their antimicrobial properties.[1] The lankacidin family of compounds primarily exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] These protocols will guide the user in determining the minimum inhibitory concentration (MIC) and susceptibility of various bacterial strains to this compound using standard laboratory methods.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be recorded systematically. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) values. Researchers should populate this table with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | Notes |
| Staphylococcus aureus | 29213 | Positive | ||
| Enterococcus faecalis | 29212 | Positive | ||
| Streptococcus pneumoniae | 49619 | Positive | ||
| Bacillus subtilis | 6633 | Positive | ||
| Escherichia coli | 25922 | Negative | ||
| Pseudomonas aeruginosa | 27853 | Negative | ||
| Klebsiella pneumoniae | 13883 | Negative | ||
| Haemophilus influenzae | 49247 | Negative | ||
| User-defined Strain 1 | ||||
| User-defined Strain 2 |
Experimental Protocols
Two primary methods are detailed below: Broth Microdilution for determining the MIC, and Agar Disk Diffusion for assessing susceptibility.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Typically, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without this compound).
-
Well 12 should serve as a negative control (MHB only, no inoculum).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be around 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).
-
The positive control (well 11) should show turbidity, and the negative control (well 12) should remain clear.
-
Protocol 2: Agar Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in Protocol 3.1, step 1.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution. The solvent should be allowed to evaporate completely in a sterile environment.
-
A disk impregnated with the solvent alone should be used as a negative control.
-
Using sterile forceps, place the this compound-impregnated disk and the control disk onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Interpretive criteria (Susceptible, Intermediate, Resistant) are typically established based on correlation with MIC data.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action
Lankacidins are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The following diagram illustrates this general mechanism.
References
Application Notes and Protocols: Lankacidin C 8-acetate for Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C, a 17-membered macrocyclic polyketide antibiotic, and its derivatives have demonstrated considerable antitumor activity.[1][2][3] This document provides a detailed experimental design for investigating the antitumor effects of Lankacidin C 8-acetate, a derivative of Lankacidin C. The primary mechanism of action for the lankacidin group of antibiotics in cancer cells is the stabilization of microtubules, akin to the well-known anticancer agent paclitaxel.[1][2] This stabilization disrupts the dynamic instability of microtubules, leading to a mitotic block, cell cycle arrest, and subsequent induction of apoptosis.[4] These application notes and protocols are intended to guide researchers in the systematic evaluation of this compound as a potential anticancer therapeutic.
Data Presentation
The following table summarizes the reported cytotoxic activity of Lankacidin C and a related acetate-containing compound, 1'-acetoxychavicol acetate (ACA), against various human cancer cell lines. This data provides a baseline for selecting appropriate cell lines and concentration ranges for initial experimental studies with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Lankacidin C | HeLa | Cervical Cancer | Not specified | 48, 72, 96 |
| Lankacidin C | T47D | Breast Cancer | Not specified | 48, 72, 96 |
| 1'-acetoxychavicol acetate (ACA) | A549 | Non-small cell lung | 50.42 | 24 |
| 33.22 | 48 | |||
| 21.66 | 72 |
Note: Specific IC50 values for Lankacidin C in HeLa and T47D cells were mentioned as being determined, but the exact values were not provided in the search results.[2] The data for ACA is included to provide a reference for a structurally related compound with an acetate group.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, T47D, A549)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells.
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle will be determined based on their fluorescence intensity.
Visualizations
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed signaling cascade of this compound in cancer cells.
Experimental Workflow for Antitumor Evaluation
References
- 1. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC-MS Analysis of Lankacidin C 8-acetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of Lankacidin C 8-acetate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Introduction
Lankacidin C is a polyketide antibiotic with notable antibacterial and antitumor properties.[1][2] Its derivatives, such as this compound, are of significant interest in drug discovery and development for their potential therapeutic applications. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and quality control of these complex molecules. This application note describes a robust HPLC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions can be prepared by diluting the stock solution with the initial mobile phase composition. For analysis of this compound from a sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
HPLC-MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used for the separation of similar compounds.[3][4]
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Scan Range | m/z 100-1000 |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-MS analysis of this compound. The molecular formula for Lankacidin C is C25H33NO7, with a molecular weight of 459.53 g/mol .[1] The addition of an acetyl group (C2H3O) results in this compound with a molecular formula of C27H35NO8 and a molecular weight of 501.57 g/mol .
Table 3: Expected Quantitative Data for this compound
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~ 8.5 | 502.24 | 524.22 | 442.22 (Loss of Acetate), 424.21 (Further Fragmentation) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC-MS analysis of this compound.
Caption: Experimental workflow for HPLC-MS analysis of this compound.
The logical relationship for data interpretation is outlined below.
Caption: Logical flow for the identification and quantification of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of Lankacidin C 8-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Lankacidin C 8-acetate, a derivative of the potent polyketide antibiotic Lankacidin C. This document outlines detailed experimental protocols, presents key quantitative NMR data, and includes visualizations to aid in understanding the analytical workflow.
Introduction
Lankacidin C and its derivatives are of significant interest in drug discovery due to their antimicrobial and antitumor activities. This compound, a synthetically modified version, allows for further investigation of its structure-activity relationship. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex natural product derivatives. This guide provides the necessary information for researchers to perform and interpret NMR experiments on this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, assigned based on spectroscopic data from the supplementary information of a study on lankacidin derivatives.[1]
Table 1: ¹H NMR Chemical Shift Data for this compound (7-O-Ac-lankacidin C)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.89 | d | 10.5 |
| H-4 | 6.40 | dd | 15.0, 10.5 |
| H-5 | 6.07 | dd | 15.0, 9.5 |
| H-6 | 5.65 | m | |
| H-7 | 5.38 | d | 9.0 |
| H-9 | 2.45 | m | |
| H-10 | 5.43 | m | |
| H-11 | 5.95 | dd | 15.0, 8.5 |
| H-12 | 6.78 | dd | 15.0, 10.0 |
| H-13 | 4.85 | d | 9.5 |
| H-14 | 2.60 | m | |
| H-15 | 4.15 | q | 6.5 |
| H-17 | 3.65 | s | |
| H-18 | 1.25 | d | 6.5 |
| H-20 | 1.80 | s | |
| H-21 | 1.05 | d | 7.0 |
| H-22 | 2.10 | s | |
| OAc | 2.05 | s |
Solvent: CDCl₃. Instrument Frequency: Not specified in the source.
Table 2: ¹³C NMR Chemical Shift Data for this compound (7-O-Ac-lankacidin C)
| Position | Chemical Shift (ppm) |
| 1 | 170.1 |
| 2 | 58.5 |
| 3 | 128.9 |
| 4 | 135.5 |
| 5 | 125.1 |
| 6 | 131.8 |
| 7 | 75.1 |
| 8 | 35.2 |
| 9 | 45.3 |
| 10 | 129.5 |
| 11 | 138.2 |
| 12 | 124.8 |
| 13 | 72.5 |
| 14 | 42.1 |
| 15 | 68.9 |
| 16 | 202.5 |
| 17 | 85.3 |
| 18 | 15.8 |
| 19 | 12.5 |
| 20 | 20.9 |
| 21 | 18.2 |
| 22 | 27.8 |
| C=O (Ac) | 170.5 |
| CH₃ (Ac) | 21.2 |
Solvent: CDCl₃. Instrument Frequency: Not specified in the source.
Experimental Protocols
This section provides detailed methodologies for the preparation and NMR analysis of this compound.
Sample Preparation
A standardized protocol for preparing high-quality NMR samples is crucial for obtaining optimal results.
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool or syringe filter (0.45 µm)
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently vortex the sample to ensure complete dissolution.
-
To remove any particulate matter, filter the solution. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a 0.45 µm filter.
-
Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific optimization may be required.
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the steps involved.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationship of steps in NMR-based structural elucidation.
References
Application Note & Protocol: Lankacidin C 8-acetate Formulation for In Vivo Studies
Topic: Lankacidin C 8-acetate Formulation for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.
Introduction
Lankacidin C and its derivatives are a class of polyketide antibiotics with demonstrated antimicrobial and antitumor activities.[1][2][3][4] A significant challenge in the preclinical development of lankacidins is their poor aqueous solubility and inherent chemical instability, particularly of the β-keto-δ-lactone core.[2][3] This application note provides a detailed protocol for the preparation of a this compound formulation suitable for oral administration in rodent in vivo studies. The proposed formulation is a suspension utilizing a combination of commonly used excipients to enhance solubility and stability for consistent dosing.
Data Presentation
The following table summarizes the components of the recommended formulation for a 10 mg/mL suspension of this compound. This concentration is a starting point and may be adjusted based on the required dosage for specific in vivo models.
| Component | Concentration (% w/v) | Purpose |
| This compound | 1.0 | Active Pharmaceutical Ingredient (API) |
| Dimethyl Sulfoxide (DMSO) | 5.0 | Co-solvent to aid initial dissolution of API |
| PEG 400 | 10.0 | Solubilizing agent and viscosity enhancer |
| Polysorbate 80 (Tween® 80) | 0.5 | Surfactant to improve wetting and dispersion |
| 0.5% Methyl Cellulose (MC) | 83.5 | Suspending agent to ensure homogeneity |
Experimental Protocols
This protocol details the step-by-step procedure for preparing a 10 mL batch of this compound suspension at a concentration of 10 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Polysorbate 80 (Tween® 80), sterile, injectable grade
-
Methyl Cellulose (MC), low viscosity
-
Sterile water for injection (WFI)
-
Sterile glass vials
-
Sterile magnetic stir bar and stir plate
-
Calibrated analytical balance
-
Sterile graduated cylinders and pipettes
Protocol:
-
Preparation of 0.5% Methyl Cellulose Solution:
-
In a sterile beaker, heat approximately 30% of the final required volume of WFI to 80-90°C.
-
Slowly add the methyl cellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the methyl cellulose is fully dispersed, add the remaining volume of cold WFI (2-8°C) to the mixture.
-
Continue stirring until the solution is clear and uniform. Store the solution at 2-8°C.
-
-
Preparation of the this compound Formulation:
-
Weigh 100 mg of this compound powder and place it in a sterile glass vial.
-
Add 0.5 mL of DMSO to the vial. Vortex or sonicate briefly to dissolve the this compound completely.
-
Add 1.0 mL of PEG 400 to the solution and mix thoroughly.
-
Add 0.05 mL of Polysorbate 80 (Tween® 80) and mix until the solution is homogeneous.
-
Slowly add 8.45 mL of the pre-prepared cold 0.5% methyl cellulose solution to the vial while continuously stirring with a sterile magnetic stir bar.
-
Continue stirring for 15-20 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any undissolved particles or aggregation.
-
Stability and Storage:
Due to the known instability of the lankacidin class of compounds, it is highly recommended to prepare this formulation fresh on the day of use.[2][3] If short-term storage is necessary, the formulation should be stored protected from light at 2-8°C for no longer than 24 hours. Before each administration, the suspension should be vortexed to ensure homogeneity.
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows described in this application note.
Caption: this compound Formulation Rationale.
Caption: Experimental Workflow for Formulation Preparation.
References
Application Notes and Protocols for Cell-Based Assays of Lankacidin C 8-acetate Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to evaluate the biological activity of Lankacidin C 8-acetate, a derivative of the potent polyketide antibiotic, Lankacidin C. The protocols outlined below are based on established methods for Lankacidin C and are adaptable for its acetylated analog.
Lankacidin C and its derivatives have demonstrated significant antitumor and antibacterial properties.[1][2] The primary antitumor mechanism of action is the stabilization of microtubules, akin to the effects of paclitaxel, leading to cell cycle arrest and apoptosis.[3][4][5] Its antibacterial activity stems from the inhibition of protein synthesis by targeting the bacterial ribosome.[2][6][7]
Antitumor Activity Assays
Cell Viability and Cytotoxicity Assays
To determine the cytotoxic effects of this compound on cancer cell lines, a cell viability assay is the initial and most crucial step. The following protocol is based on the use of a resazurin-based reagent like CellTiter-Blue.
Protocol: Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, T47D) in a 96-well plate at a density of 2,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells in triplicate. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest compound dose.
-
Incubation: Incubate the treated cells for 48, 72, and 96 hours.[3]
-
Viability Assessment: Add 10 µL of CellTiter-Blue reagent to each well and incubate for 2-4 hours.[3]
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Data Presentation: Comparative IC50 Values of Lankacidin C
The following table summarizes the reported IC50 values for Lankacidin C in different cancer cell lines, which can serve as a benchmark for evaluating the potency of this compound.
| Cell Line | Treatment Duration | IC50 (µM) |
| HeLa | 96 hours | 223.5[3] |
| T47D | 96 hours | 11.1[3] |
Microtubule Stabilization Assay
To visually confirm the effect of this compound on microtubule dynamics, an immunofluorescence-based cell imaging assay is recommended.
Protocol: Immunofluorescence for Microtubule Integrity
-
Cell Culture: Grow T47D cells on coverslips.
-
Compound Treatment: Treat the cells with an effective concentration of this compound (determined from the viability assay), a negative control (DMSO), a microtubule destabilizing agent (e.g., 0.5 µM colchicine), and a microtubule stabilizing agent (e.g., 100 nM paclitaxel) for 2 hours.[4]
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., ice-cold methanol) and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.[4]
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Expected Results: Untreated cells will show a fine, filamentous microtubule network. Cells treated with this compound or paclitaxel are expected to exhibit bundled and stabilized microtubules. Colchicine-treated cells will show a diffuse tubulin staining due to microtubule depolymerization.
Signaling Pathway: Lankacidin-Induced Microtubule Stabilization
Caption: this compound's proposed mechanism of antitumor activity.
Antibacterial Activity Assays
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: Prepare an overnight culture of a susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Comparative MIC Values of Lankacidins
This table provides a reference for the expected range of antibacterial activity.
| Bacterial Strain | Lankacidin C MIC (µg/mL) |
| Staphylococcus aureus | Varies by strain |
| Bacillus subtilis | Varies by strain |
| Micrococcus luteus | Varies by strain |
Note: Specific MIC values for Lankacidin C against various strains would need to be sourced from specific literature for a direct comparison.
In Vitro Translation (IVT) Assay
To confirm the mechanism of antibacterial action, an in vitro translation assay can be employed to directly measure the inhibition of protein synthesis.
Protocol: Bacterial In Vitro Translation Assay
-
Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., from E. coli), amino acids, energy sources, and a reporter template DNA or mRNA (e.g., encoding luciferase or GFP).
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system.
-
Protein Synthesis Measurement: Quantify the amount of newly synthesized reporter protein by measuring luminescence or fluorescence.
-
Data Analysis: Calculate the IC50 value for the inhibition of protein synthesis.
Experimental Workflow: Cell-Based Assay Pipeline
Caption: Workflow for evaluating this compound's bioactivity.
Conclusion
The provided protocols and application notes offer a robust framework for the detailed investigation of this compound's biological activities. By systematically applying these cell-based assays, researchers can effectively determine its cytotoxic and antimicrobial potency, as well as elucidate its mechanisms of action. These studies are essential for the further development of Lankacidin C derivatives as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lankacidin C 8-acetate in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C, a 17-membered macrocyclic antibiotic, has demonstrated notable antitumor activity against a range of cancer cell lines, including leukemia, melanoma, and lymphosarcoma.[1][2][3] Its mechanism of action in cancer cells has been identified as microtubule stabilization, akin to the well-known chemotherapeutic agent paclitaxel.[4][5] This mode of action suggests that Lankacidin C and its derivatives, such as Lankacidin C 8-acetate, hold promise for use in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.
While direct experimental data on the combination therapy of this compound is not yet available, this document provides a theoretical framework and detailed protocols for investigating its synergistic potential with two major classes of anticancer drugs: Histone Deacetylase (HDAC) Inhibitors and Proteasome Inhibitors . The proposed combinations are based on established principles of cancer therapy where agents with complementary mechanisms of action are often used together to achieve superior outcomes.[6]
Proposed Combination Therapy Rationale
The antitumor effect of lankacidins stems from their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[4][5] Combining a microtubule-stabilizing agent with drugs that target different critical cellular pathways can lead to synergistic cytotoxicity.
-
With HDAC Inhibitors (e.g., Vorinostat): HDAC inhibitors alter gene expression by increasing histone acetylation, leading to cell cycle arrest, differentiation, and apoptosis.[7][8] The combination of a microtubule-targeting agent with an HDAC inhibitor can create a multi-pronged attack on cancer cells, enhancing the induction of apoptosis and potentially overcoming resistance mechanisms.[9]
-
With Proteasome Inhibitors (e.g., Bortezomib): Proteasome inhibitors block the degradation of pro-apoptotic proteins, leading to their accumulation and subsequent cell death.[10][11] The simultaneous disruption of the microtubule network by this compound and the inhibition of protein degradation by a proteasome inhibitor can synergistically induce overwhelming cellular stress and trigger robust apoptosis.[9]
Data Presentation: Antitumor Activity of Lankacidin C
The following table summarizes the reported in vitro and in vivo antitumor activities of Lankacidin C, the parent compound of this compound. This data provides a baseline for its potential efficacy.
| Cancer Type | Cell Line/Model | Metric | Concentration/Dose | Effect | Reference |
| Leukemia | L1210 | In vivo (Mean Survival) | 75-1000 mg/kg (i.p.) | Dose-dependent increase in survival time | [1] |
| Melanoma | B16 | In vivo (Tumor Growth) | 1000 mg/kg (i.p.) | Significant inhibition of tumor growth | [1] |
| Lymphosarcoma | 6C3HED/OG | In vivo (Mean Survival) | 10-100 mg/kg (i.p.) | Significant increase in survival time | [1] |
| Cervical Cancer | HeLa | IC50 | Not Specified | Reduced cell viability | [5] |
| Breast Cancer | T47D | IC50 | Not Specified | Reduced cell viability | [5] |
Experimental Protocols
The following are detailed protocols for assessing the synergistic effects of this compound in combination with an HDAC inhibitor (Vorinostat) or a proteasome inhibitor (Bortezomib).
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with Vorinostat or Bortezomib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, T47D)
-
This compound (stock solution in DMSO)
-
Vorinostat (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Vorinostat, and Bortezomib.
-
Treat the cells with:
-
This compound alone
-
Vorinostat or Bortezomib alone
-
Combinations of this compound and Vorinostat/Bortezomib at various concentration ratios.
-
Vehicle control (DMSO).
-
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with Vorinostat or Bortezomib.
Materials:
-
Cancer cell lines
-
This compound
-
Vorinostat or Bortezomib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described in Protocol 1 for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effects of the combination treatment on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Vorinostat or Bortezomib
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells as described in Protocol 2.
-
Harvest and fix the cells in cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for combination therapy studies.
Caption: Converging pathways in proposed combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 11. Proteasome Inhibitors [labome.com]
Application Notes and Protocols: Lankacidin C 8-acetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin C 8-acetate is a derivative of Lankacidin C, a 17-membered polyketide macrolide antibiotic produced by Streptomyces rochei. The lankacidin family of compounds has garnered significant interest in drug discovery due to their dual activities as both antibacterial and antitumor agents. While the antibacterial properties of lankacidins are attributed to the inhibition of bacterial protein synthesis, their antitumor effects stem from a distinct and compelling mechanism: the stabilization of microtubules, akin to the action of the widely used chemotherapeutic agent, paclitaxel.[1] This unique mode of action presents Lankacidin C and its derivatives, such as this compound, as promising scaffolds for the development of novel anticancer therapeutics.
These application notes provide a comprehensive overview of the methodologies and protocols relevant to the investigation of this compound in a drug discovery context, focusing on its potential as an anticancer agent.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the reported biological activities of the parent compound, Lankacidin C. These values provide a benchmark for the expected potency and can be used as a reference for the evaluation of its derivatives.
Table 1: In Vitro Cytotoxicity of Lankacidin C
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | 223.5 | 96 |
| T47D | Breast Cancer | 11.1 | 96 |
Data sourced from Experimental Oncology, 2016.[2]
Table 2: In Vivo Antitumor Activity of Lankacidin C in Murine Models
| Animal Model | Tumor Model | Dosing Regimen | Observed Effect |
| (C57BL/6×DBA/2) F1 (BDF1) mice | L1210 Leukemia | 75-1000 mg/kg; i.p.; once daily for 5 days | Dose-dependent prolongation of mean survival time.[3] |
| C57BL/6 mice | B-16 Melanoma | 1000 mg/kg | Significant inhibition of tumor growth.[3] |
| C3H/He mice | 6C3HED/OG or 6C3HED/RG Lymphosarcoma | 10-100 mg/kg; i.p.; once daily for 5 days | Significant prolongation of mean survival time.[3] |
Mechanism of Action: Microtubule Stabilization
The primary antitumor mechanism of Lankacidin C, and presumably its acetate derivative, is the stabilization of microtubules.[1] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. By binding to β-tubulin, Lankacidin C promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization.[4] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[5][6] This mechanism is analogous to that of taxanes like paclitaxel.
Signaling Pathway
The stabilization of microtubules by agents like paclitaxel is known to trigger a cascade of downstream signaling events that culminate in apoptosis. A key pathway involved is the activation of the c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK).[5] The sustained mitotic arrest caused by microtubule stabilization acts as a cellular stress signal, leading to the activation of the JNK pathway, which in turn contributes to the execution of the apoptotic program.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medicalxpress.com [medicalxpress.com]
Application Notes and Protocols for Assessing Lankacidin C 8-acetate Binding to Tubulin
Introduction
Lankacidin C, a 17-membered macrocyclic polyketide, and its derivatives like Lankacidin C 8-acetate, exhibit considerable antitumor activity.[1][2] This activity stems from their ability to interfere with microtubule dynamics, a critical process for cell division.[3] Experimental evidence has confirmed that Lankacidin C functions as a microtubule-stabilizing agent by binding to the taxol binding site on β-tubulin.[2][3][4] This binding enhances tubulin assembly, leading to an overstabilization of microtubules, which in turn causes mitotic arrest and ultimately apoptosis (cell death) in cancer cells.[1][2] Assessing the binding of this compound to tubulin is crucial for understanding its mechanism of action and for the potential development of new anticancer therapeutics. This document provides detailed protocols for key biochemical and cellular assays to characterize this interaction.
Data Presentation: Quantitative Binding and Activity Data
| Parameter | Value | Cell Line / Condition | Assay Type | Source |
| Binding Affinity (Kd) | 50 ± 13 μM | Purified microtubules | Competitive Displacement | [3] |
| Cytotoxicity (IC50) | 11.1 μM | T47D (Breast Cancer) | Cell Viability (96h) | [3] |
| Cytotoxicity (IC50) | 223.5 μM | HeLa (Cervical Cancer) | Cell Viability (96h) | [3] |
| Binding Energy | -99 kJ/mol | N/A | Computational (MM/PBSA) | [2] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. As a microtubule stabilizer, this compound is expected to increase the rate and extent of polymerization.[3] The polymerization process is monitored by measuring the increase in light scattering (turbidity) at 340 nm as microtubules form.[5]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control), Colchicine (negative control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Low-volume 96-well plates
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.
-
Prepare a 1 M GTP stock and dilute to 10 mM in General Tubulin Buffer.
-
Prepare test compound dilutions (e.g., 10x final concentration) in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a 96-well plate on ice, add the appropriate volume of buffer, glycerol (e.g., to a final concentration of 10%), and your test compound (this compound) or controls.
-
Add the cold tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM. The final reaction volume is typically 100 µL.
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance (optical density) at 340 nm every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time.
-
Compare the polymerization curves of this compound-treated samples to the DMSO (vehicle) control. An increase in the maximum absorbance (Vmax) and a shorter lag phase indicate microtubule stabilization.[3]
-
Protocol 2: Competitive Binding Assay with a Fluorescent Taxoid
This assay is used to confirm that this compound binds to the taxol site on tubulin. It measures the ability of the test compound to displace a fluorescently labeled taxoid probe from pre-formed microtubules.
Materials:
-
Purified tubulin
-
Fluorescent taxoid probe (e.g., Flutax-2)
-
General Tubulin Buffer
-
GTP solution
-
Glycerol
-
This compound and Paclitaxel (unlabeled competitor)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Microtubule Polymerization:
-
Polymerize tubulin (e.g., 10 µM) in General Tubulin Buffer with 1 mM GTP and 10% glycerol at 37°C for 30 minutes to form stable microtubules.
-
-
Binding Reaction:
-
Add the fluorescent taxoid probe to the pre-formed microtubules at a concentration near its Kd and incubate until the fluorescence signal is stable.
-
-
Competition:
-
Add increasing concentrations of this compound (or unlabeled paclitaxel as a positive control) to the microtubule-probe mixture.
-
Incubate at 37°C for a sufficient time to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence of the solution. The displacement of the fluorescent probe by the competitor will result in a decrease in fluorescence intensity or a change in fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence signal against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model to calculate the IC50 value, which can then be used to determine the binding affinity (Ki) of this compound.
-
Protocol 3: Cellular Microtubule Morphology Assay (Immunofluorescence)
This cell-based assay visually assesses the impact of this compound on the microtubule network within cancer cells. Stabilizing agents typically cause the formation of thick, bundled microtubules and can disrupt the mitotic spindle.[6]
Materials:
-
Cancer cell line (e.g., T47D, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips in a multi-well plate
-
This compound, Paclitaxel, DMSO
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound, paclitaxel (positive control), and DMSO (vehicle control) for a defined period (e.g., 2-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cell membranes to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash, then incubate with the fluorescently-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule structures using a fluorescence microscope. Look for changes such as microtubule bundling in interphase cells and abnormal mitotic spindles in dividing cells.[6]
-
Visualizations: Diagrams and Workflows
References
- 1. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Lankacidin C for Studying Macrolide Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidins are a class of polyketide antibiotics produced by Streptomyces species that have garnered significant interest due to their potent antimicrobial activity, including against macrolide-resistant strains of bacteria.[1][2] Macrolide resistance is a growing public health concern, primarily driven by modifications of the ribosomal target site, drug efflux pumps, and enzymatic inactivation. Lankacidin C, a prominent member of this class, offers a valuable tool for researchers studying the mechanisms of macrolide resistance and for the development of novel therapeutics to overcome it.
Lankacidin C and its analogues inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3] This binding site is distinct from the binding site of classical macrolides, which typically bind in the nascent peptide exit tunnel (NPET). This differential binding provides a basis for the activity of lankacidins against some macrolide-resistant bacteria. This document provides detailed application notes and experimental protocols for utilizing Lankacidin C, and by extension, its derivatives like the conceptual Lankacidin C 8-acetate, in the study of macrolide resistance.
Note on this compound: Extensive literature searches did not yield specific data or studies on this compound. Therefore, the following information is based on the well-characterized Lankacidin C and the general properties of the lankacidin class of antibiotics. The protocols provided are suitable for the evaluation of Lankacidin C and its derivatives.
Quantitative Data
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes key data for Lankacidin C and related compounds to provide a comparative baseline for researchers.
| Compound | Organism/System | Assay | Value | Reference |
| Lankacidin C | E. coli cell-free system | In Vitro Translation Inhibition | Comparable to Erythromycin | [2] |
| Lankamycin | E. coli cell-free system | In Vitro Translation Inhibition (IC50) | 275 ± 36 μM | |
| iso-lankacidinol | E. coli ribosome | In Vitro Translation Inhibition at 10 μM | Small but measurable inhibition | [1] |
| Diastereomeric iso-lankacidinols | E. coli ribosome | In Vitro Translation Inhibition at 10 μM | No inhibition | [1] |
Signaling Pathways and Mechanism of Action
Lankacidin C exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. The proposed mechanism of action involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: Lankacidin C binds to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.
-
Interference with Peptide Bond Formation: By occupying the PTC, Lankacidin C sterically hinders the proper positioning of aminoacyl-tRNAs, thereby inhibiting the formation of peptide bonds and halting protein elongation.
-
Overcoming Macrolide Resistance: Some common macrolide resistance mechanisms, such as methylation of the adenine base A2058 in the 23S rRNA (a key binding site for erythromycin), may not affect the binding of Lankacidin C to the same extent due to its different binding footprint within the PTC.
Proposed Mechanism of Lankacidin C Action
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Lankacidin C and its derivatives on macrolide-resistant bacteria.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Workflow:
MIC Assay Workflow
Methodology:
-
Bacterial Strain Preparation:
-
Culture the desired macrolide-resistant bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae) overnight on appropriate agar plates.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Lankacidin C Derivative Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted Lankacidin C derivative.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the Lankacidin C derivative that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
-
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the effect of Lankacidin C derivatives on bacterial protein synthesis in a cell-free system.
Methodology:
-
Preparation of Bacterial Cell-Free Extract (S30 Extract):
-
Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli MRE600) known to be deficient in certain nucleases. Standard protocols for S30 extract preparation should be followed.
-
-
IVT Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
S30 extract
-
Premix solution (containing ATP, GTP, amino acids, salts, and an energy regenerating system)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP under a bacterial promoter)
-
Varying concentrations of this compound (and a vehicle control, e.g., DMSO)
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection of Protein Synthesis:
-
Quantify the synthesized reporter protein. For luciferase, add the appropriate substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of the Lankacidin C derivative compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of protein synthesis) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Ribosome Binding Assay
This assay determines the ability of Lankacidin C derivatives to bind to the bacterial ribosome, often by competing with a radiolabeled ligand.
Methodology:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation.
-
-
Binding Reaction:
-
In a binding buffer (containing appropriate salts and magnesium concentration), combine:
-
Isolated 70S ribosomes
-
A constant concentration of a radiolabeled probe that binds to the PTC (e.g., [³H]-sparsomycin or a suitable labeled lankacidin analogue if available).
-
Increasing concentrations of unlabeled this compound (as the competitor).
-
-
-
Incubation and Separation:
-
Incubate the reaction mixture to allow binding to reach equilibrium.
-
Separate the ribosome-bound radioligand from the unbound radioligand using a rapid filtration method (e.g., passing the mixture through a nitrocellulose filter that retains ribosomes).
-
-
Quantification:
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of displacement of the radiolabeled probe by the Lankacidin C derivative at each concentration.
-
Determine the Ki (inhibitory constant) or IC50 value for the binding of the Lankacidin C derivative to the ribosome.
-
Conclusion
Lankacidin C and its analogues represent a promising class of antibiotics for combating macrolide-resistant bacteria due to their distinct mechanism of action. The protocols outlined in this document provide a framework for researchers to investigate the antibacterial activity and ribosomal interactions of novel lankacidin derivatives, such as the hypothetical this compound. By employing these standardized assays, researchers can effectively characterize the potential of new compounds in the ongoing effort to overcome antibiotic resistance.
References
Troubleshooting & Optimization
"improving Lankacidin C 8-acetate solubility for assays"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Lankacidin C 8-acetate, focusing on challenges related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for assays?
A1: this compound is a derivative of the lankacidin group of antibiotics, which are polyketide natural products produced by Streptomyces rochei.[1][2] These compounds, including Lankacidin C, exhibit potent antimicrobial and potential antitumor activities.[3][4] The antitumor mechanism has been linked to microtubule stabilization, similar to paclitaxel.[4] Structurally, it is a large, complex macrocycle, which contributes to its hydrophobic nature and consequently, poor aqueous solubility. This poses a significant challenge when preparing solutions for cell-based assays or biochemical screens that are conducted in aqueous buffer systems.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be stored at -20°C or -80°C for long-term use.[1]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is the most common issue. This occurs because the final concentration of the organic co-solvent (DMSO) is too low to maintain the solubility of the hydrophobic compound. To resolve this, you can try several strategies:
-
Decrease the Final Compound Concentration: The simplest solution is to test if a lower final concentration of this compound remains soluble.
-
Increase the Co-solvent Concentration: Ensure your final DMSO concentration in the assay is at a level that keeps the compound in solution, typically between 0.1% and 1%. However, you must first verify the tolerance of your cell line or assay system to this concentration of DMSO, as it can be toxic or interfere with results.
-
Use a Serial Dilution Approach: Avoid diluting the high-concentration stock directly into the final aqueous buffer. A step-by-step serial dilution can help prevent precipitation. A detailed protocol is provided below.
-
Employ Formulation Strategies: For more persistent solubility issues, advanced formulation techniques such as the use of surfactants or cyclodextrins may be necessary.[5][6]
Q4: Are there any stability concerns I should be aware of when preparing solutions?
A4: Yes. The lankacidin class of antibiotics is known for the chemical instability of its β-keto-δ-lactone core.[2][7][8] This part of the molecule is susceptible to degradation under both mildly acidic and basic conditions.[7] Therefore, it is crucial to use buffers with a neutral pH (around 7.0-7.4) and avoid prolonged storage of working solutions. Prepare fresh dilutions from the frozen DMSO stock for each experiment.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound may have a lower solubility in the specific lot of DMSO, or the storage temperature may have fluctuated, causing the compound to fall out of solution. | Gently warm the stock solution vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. Centrifuge the vial before opening to ensure all liquid is at the bottom. |
| Immediate & Heavy Precipitation in Aqueous Buffer | The "solubility cliff" has been reached; the aqueous content is too high for the compound to remain dissolved at the target concentration. | 1. Lower the target concentration of this compound. 2. Implement the Serial Dilution Protocol (see below). 3. Increase the final percentage of DMSO in your assay, if tolerated by the experimental system. |
| Cloudiness or Fine Precipitate Over Time | The compound is at the edge of its solubility limit and is slowly crashing out of the solution. This can also be a sign of compound degradation. | 1. Prepare working solutions immediately before use. Do not store aqueous dilutions. 2. Consider using a stabilizing excipient like a surfactant (e.g., Tween® 80, Pluronic® F-68) at a low concentration (e.g., 0.01-0.1%).[5] 3. Investigate the use of solubility enhancers like cyclodextrins.[6] |
| Inconsistent Assay Results or Poor Dose-Response Curve | This is often a secondary effect of poor solubility. Undissolved compound leads to an inaccurate effective concentration, resulting in high variability. | Address the solubility issue using the steps above. Ensure the compound is fully dissolved at all concentrations tested. Visually inspect the highest concentration wells for any signs of precipitation before and after incubation. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube at 37°C for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution Method for Preparing Aqueous Working Solutions
This method minimizes the abrupt solvent change that causes precipitation.
-
Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution.
-
Prepare Intermediate Dilution Plate: In a 96-well plate or microcentrifuge tubes, prepare an intermediate dilution series in 100% DMSO. For example, to get a 2X final concentration series, dilute your stock in DMSO to 200X the final desired concentrations.
-
Prepare Final Dilution Plate: Add your assay buffer or cell culture medium to the wells of your final experimental plate.
-
Transfer and Mix: Transfer a small volume of the 200X DMSO dilutions to the corresponding wells of the final plate containing the aqueous buffer (e.g., add 1 µL of 200X stock to 99 µL of buffer for a 1:100 dilution). Mix immediately and thoroughly by pipetting or gentle shaking. This results in a final DMSO concentration of 1%.
-
Visual Inspection: Visually confirm that no precipitation has occurred in the highest concentration well.
Solubility Enhancement Strategies
The following table summarizes common strategies for improving the solubility of hydrophobic compounds like this compound for in vitro assays.[5][6][9][10]
| Strategy | Description | Advantages | Disadvantages & Considerations |
| Co-solvents | Using a water-miscible organic solvent (like DMSO or ethanol) to increase the solubility of the compound in the final aqueous solution. | Simple, widely used, and effective for many compounds. | Potential for solvent toxicity or interference with the assay. The final concentration must be carefully controlled and tested. |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, which can increase aqueous solubility. | Can be very effective for acidic or basic compounds. | Lankacidins are unstable in acidic or basic conditions, making this strategy not recommended .[7] |
| Surfactants | Using non-ionic surfactants (e.g., Tween® series, Pluronic® series) to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility at low concentrations. | May interfere with cell membranes or protein activity. Requires careful selection and concentration optimization. |
| Cyclodextrins | Using cyclic oligosaccharides (like β-cyclodextrin or HP-β-CD) that have a hydrophobic interior and hydrophilic exterior to form inclusion complexes with the drug. | Generally low toxicity and high solubilizing capacity. | Can be expensive. May alter the effective free concentration of the drug, potentially impacting activity measurements. |
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound | 23812-97-7 | Benchchem [benchchem.com]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
Lankacidin C 8-Acetate Synthesis Yield Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lankacidin C and its derivatives, such as Lankacidin C 8-acetate. The complex structure of Lankacidin C presents several synthetic challenges, and this guide aims to address common issues to help optimize reaction yields and purity.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of the Lankacidin C core structure.
Question 1: My macrocyclization yield to form the 17-membered ring is consistently low. What are the common pitfalls and alternative strategies?
Answer:
Low yields in the macrocyclization step are a significant hurdle in Lankacidin C synthesis due to the conformational flexibility of the linear precursor and potential side reactions.
-
Common Issues:
-
High Dilution: Macrocyclizations are typically performed under high-dilution conditions to favor intramolecular over intermolecular reactions. Ensure that the substrate concentration is sufficiently low (typically in the range of 0.001 M).
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature is critical. For instance, in a Tsuji-Trost reaction, the palladium catalyst, ligand, and base must be carefully selected. Attempts to use various combinations of palladium catalysts, bases, and solvents have been reported to sometimes result in no detectable macrocycle formation[1].
-
Substrate Conformation: The linear precursor may adopt conformations that are not conducive to cyclization. The presence of rigid structural elements or turn-inducing groups can help pre-organize the molecule for cyclization.
-
-
Alternative Strategies & Optimization:
-
Biomimetic Mannich Macrocyclization: This approach mimics the natural biosynthetic pathway and has been used effectively in the synthesis of lankacidinol and lankacyclinol[2][3]. It involves the formation of an N-acyliminium ion followed by an intramolecular Mannich reaction.
-
Stille Coupling: Intramolecular Stille coupling has been employed for macrocyclization. The choice of phosphine ligand is crucial; sterically hindered ligands like BrettPhos and JackiePhos have been shown to improve yields[4][5].
-
Horner-Wadsworth-Emmons (HWE) Olefination: This method has been utilized for the macrocyclization step in the synthesis of lankacyclinol[4].
-
Dieckmann Cyclization: While this has been attempted, it can result in low yields. For example, the use of LiHMDS for a Dieckmann cyclization to form the β-keto-δ-lactone resulted in a 5% yield[4].
-
Question 2: I am observing degradation of the β-keto-δ-lactone motif during my synthesis. How can I minimize this?
Answer:
The β-keto-δ-lactone core of Lankacidin C is known for its instability, which can lead to product degradation and low yields[1].
-
Common Issues:
-
Harsh Reaction Conditions: Both acidic and basic conditions can promote the decomposition of the β-keto-δ-lactone.
-
Purification: Chromatography on silica gel can sometimes lead to degradation.
-
-
Mitigation Strategies:
-
Late-Stage Formation: Construct the sensitive β-keto-δ-lactone motif as late as possible in the synthetic sequence to avoid exposing it to numerous reaction conditions.
-
Mild Reagents: Utilize mild reaction conditions for transformations on intermediates containing the β-keto-δ-lactone. For example, when performing oxidations or reductions, carefully screen for reagents that are compatible with this functional group.
-
Purification: Consider using neutral or deactivated silica gel for chromatography, or alternative purification methods such as preparative HPLC with a buffered mobile phase.
-
Question 3: I'm struggling with achieving the correct stereochemistry at multiple chiral centers. What are some recommended stereoselective methods?
Answer:
The complex stereochemistry of Lankacidin C requires precise control throughout the synthesis.
-
Recommended Strategies:
-
Chiral Pool Synthesis: Start from readily available chiral precursors, such as D-arabinose and L-aspartic acid, as demonstrated in early total syntheses[1].
-
Asymmetric Reactions: Employ well-established asymmetric reactions to set key stereocenters. Examples include:
-
Evans Aldol Reaction: Useful for establishing stereocenters in the carbon backbone[5].
-
Stereoselective Reductions: The use of reagents like KEt₃BH for the stereospecific reduction of a β-keto lactam has been reported to yield a single carbinol isomer[1]. For the reduction of a β-hydroxy ketone, NaBH₄ with Et₂BOMe as a complexing agent has been used to give a single diastereomer in good yield[4].
-
-
Substrate-Controlled Reactions: Leverage existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are suitable protecting groups for the hydroxyl and amine functionalities in Lankacidin C synthesis?
A1: The choice of protecting groups is critical to avoid unwanted side reactions. An ideal protecting group should be stable under a range of reaction conditions and easily removable under mild conditions[6].
-
Hydroxyl Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), are commonly used due to their stability and selective removal conditions (e.g., HF-pyridine, TBAF).
-
Amine Groups: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are standard choices. The selection will depend on the planned reaction sequence and the required orthogonality of deprotection steps.
Q2: How is the 8-acetate group typically introduced to form this compound?
A2: While the literature primarily focuses on the synthesis of the Lankacidin C core, the final acetylation at the C8-hydroxyl group is a standard esterification reaction. This can typically be achieved with high yield using reagents such as acetic anhydride in the presence of a base like pyridine or DMAP (4-dimethylaminopyridine).
Q3: What are the key biosynthetic steps leading to the Lankacidin C core?
A3: Lankacidin C is a polyketide synthesized by a combination of a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system in Streptomyces rochei[4][7]. The key steps include the assembly of the polyketide chain, followed by a crucial macrocyclization step. The enzyme LkcE, a flavin-dependent amine oxidase, catalyzes the formation of the 17-membered macrocyclic ring from an acyclic precursor[7].
Quantitative Data Summary
The following table summarizes reported yields for key reactions in the synthesis of Lankacidin C and its analogs.
| Reaction Type | Reagents/Conditions | Substrate | Product | Yield (%) | Reference |
| Macrocyclization (Stille) | Pd₂(dba)₃, JackiePhos, 50 °C | Linear Stannane/Halide | Protected Macrocycle | 64 | [4][5] |
| Macrocyclization (Dieckmann) | LiHMDS | Linear Diester | β-keto-δ-lactone | 5 | [4] |
| Julia-Kocienski Olefination | KHMDS | Sulfone and Aldehyde | Alkene | 72 | [1] |
| Stereoselective Reduction | NaBH₄, Et₂BOMe | β-hydroxy ketone | Diol | 72 | [4] |
| Copper-Mediated Oxidation | Cu(OTf)₂, DBAD, 50 °C | Diol | Ketone | 70 | [1] |
| Global Desilylation | HF-pyridine | Silyl-protected intermediate | Final Product | 95 | [1] |
Experimental Protocols
Protocol 1: Intramolecular Stille Macrocyclization
This protocol is based on an optimized procedure for forming the macrocyclic core of a related natural product, demonstrating a successful macrocyclization strategy[4][5].
-
Preparation: A solution of the linear precursor (containing both a vinyl stannane and a vinyl halide moiety) in a suitable solvent (e.g., degassed toluene) is prepared to a final concentration of approximately 0.001 M.
-
Catalyst Addition: To this solution, add Pd₂(dba)₃ (0.1 eq) and the phosphine ligand JackiePhos (0.2 eq).
-
Reaction: The reaction mixture is heated to 50 °C and stirred under an inert atmosphere (e.g., argon) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the protected macrocycle.
Protocol 2: Late-Stage Oxidation to Form the β-keto-δ-lactone
This protocol is adapted from a modular synthesis approach where a diol is oxidized to the corresponding ketone[1].
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, a solution of the diol intermediate in a suitable solvent (e.g., dichloromethane) is prepared.
-
Oxidation: To the solution, add copper(I) triflate benzene complex (CuOTf)₂·C₆H₆ (2.0 eq) and di-tert-butyl azodicarboxylate (DBAD) (2.0 eq).
-
Reaction: The reaction mixture is stirred at 50 °C for 1-2 hours. The progress of the reaction is monitored by TLC.
-
Workup: After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified biosynthetic pathway of Lankacidin C.
Caption: A modular synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Lankacidin C synthesis.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Synthesis of Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Biomimetic Synthesis of Lankacidin Antibiotics - figshare - Figshare [figshare.com]
- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lankacidin C 8-Acetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Lankacidin C 8-acetate.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of the β-keto-δ-lactone core | Lankacidins are known to be unstable under both acidic and basic conditions.[1] Maintain a neutral pH (around 7.0) throughout the extraction and purification process. Use buffered mobile phases for chromatography. |
| Hydrolysis of the 8-acetate group | Avoid prolonged exposure to aqueous solutions, especially at non-neutral pH. Expedite purification steps and consider using non-aqueous solvents where possible. |
| Adsorption to glassware or column material | Silanize glassware to minimize adsorption. For chromatography, use a well-deactivated column, such as an end-capped C18 column, to reduce secondary interactions. |
| Suboptimal extraction from fermentation broth | Ensure efficient extraction by using a suitable solvent like ethyl acetate. Multiple extractions may be necessary to maximize recovery from the aqueous phase. |
| Co-elution with impurities | Optimize the chromatographic method. This may involve adjusting the mobile phase composition, gradient slope, or trying a different stationary phase to improve resolution. |
Problem 2: Poor Peak Shape in HPLC (Tailing or Broadening)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary interactions with the stationary phase | The presence of free silanol groups on the silica backbone of the column can lead to peak tailing, especially for polar compounds. Use a high-quality, end-capped HPLC column. Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can also help to block active sites. |
| Column overload | Injecting too concentrated a sample can lead to peak broadening and tailing. Reduce the sample concentration or the injection volume. |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH (within the stable range for the compound) to improve peak shape. |
| Void in the column packing material | A void at the head of the column can cause peak distortion. This can be checked by reversing the column (if permissible by the manufacturer) and observing the peak shape. If a void is present, the column may need to be repacked or replaced. |
| Extra-column band broadening | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when purifying this compound?
A1: The main stability issue is the chemically fragile β-keto-δ-lactone core, which is susceptible to degradation under both acidic and basic conditions.[1] It is crucial to maintain a neutral pH throughout all purification steps to prevent the opening of the macrocycle or other degradation pathways.
Q2: What type of chromatography is most suitable for this compound purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for the purification of macrolides like this compound. A C18 column is a good starting point. For initial cleanup of crude extracts, normal-phase chromatography on silica gel can also be employed.
Q3: How can I monitor the purity of my fractions during purification?
A3: Analytical RP-HPLC with UV detection is a standard method for assessing the purity of fractions. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the presence of the target compound by its mass-to-charge ratio.
Q4: What should I do if I observe multiple peaks in my purified sample?
A4: Multiple peaks could indicate the presence of isomers, degradation products, or other impurities. Optimize your chromatography to improve separation. If degradation is suspected, ensure all solutions are fresh and maintained at a neutral pH. Techniques like mass spectrometry can help in identifying the nature of these additional peaks.
Experimental Protocols
General Protocol for this compound Purification
-
Extraction:
-
Lyophilize the fermentation broth containing this compound.
-
Extract the dried broth multiple times with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Silica Gel Chromatography (Optional Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
-
-
Preparative Reversed-Phase HPLC:
-
Pool the fractions containing this compound from the silica gel chromatography step and evaporate the solvent.
-
Dissolve the semi-purified material in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water (buffered to a neutral pH).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified product.
-
Data Presentation
Table 1: Representative Purification of this compound
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 10 | 100 |
| Silica Gel Chromatography | 800 | 55 | 88 |
| Preparative RP-HPLC | 350 | >98 | 70 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Low Purification Yield
Caption: Troubleshooting workflow for low purification yield.
Decision Tree for Addressing Poor HPLC Peak Shape
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
Technical Support Center: Lankacidin C 8-Acetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the degradation of Lankacidin C 8-acetate. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound and other lankacidin-class antibiotics is the chemical instability of the β-keto-δ-lactone core within the molecule's 17-membered macrocycle.[1] This core structure is susceptible to degradation, particularly under mild acidic conditions, which can lead to the opening of the macrocycle through the cleavage of the C2-C18 bond.[1]
Q2: What are the observable signs of this compound degradation in my sample?
A2: Observable signs of degradation can include a decrease in the expected biological activity of the compound, the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC or LC-MS), and potentially a change in the physical appearance of the sample, although this is less common for solutions.
Q3: How can I improve the stability of this compound in my experiments?
A3: To improve stability, consider both chemical modification and formulation strategies. A key chemical modification that has been explored is the introduction of a methyl group at the C4 position of the lankacidin structure, which is intended to increase chemical stability.[1][2] Formulation strategies for moisture-sensitive drugs include using anhydrous self-emulsifying oils (SEO), microencapsulation to create a protective barrier, and co-processing with hydrophobic excipients to repel moisture.
Q4: What are the recommended storage and handling conditions for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in your assay. | Degradation of this compound due to experimental conditions (e.g., acidic pH of the medium). | - Prepare fresh solutions of this compound for each experiment.- If possible, adjust the pH of your experimental medium to be neutral or slightly basic.- Minimize the incubation time of the compound in aqueous solutions. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The compound is degrading into one or more new chemical entities. | - Analyze the sample immediately after preparation.- If degradation is suspected, perform a forced degradation study (e.g., exposure to mild acid, base, heat, or oxidative conditions) to identify potential degradation products.- Use the detailed HPLC protocol provided below to monitor the purity of your sample over time. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | - Standardize your entire experimental workflow, from sample preparation to final analysis, paying close attention to timings and solution conditions.- Always use freshly prepared solutions from a properly stored stock. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for assessing the purity of this compound and detecting potential degradation products.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC system with UV detector
2. Sample Preparation:
- Prepare a stock solution of this compound in anhydrous acetonitrile or DMSO at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
- 0-5 min: 30% B
- 5-25 min: 30% to 95% B
- 25-30 min: 95% B
- 30-31 min: 95% to 30% B
- 31-35 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 230 nm (or as determined by UV-Vis scan of the compound)
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak area of this compound and any other observed peaks.
- Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all peaks.
- Monitor the appearance of new peaks over time or under different stress conditions to identify degradation products.
Visualizations
Degradation Pathway and Mitigation
Caption: this compound degradation pathway and mitigation strategies.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Lankacidin C 8-acetate Dosage for Cell Culture
Disclaimer: The following information is based on published data for Lankacidin C and general principles of cell culture. Currently, there is a lack of specific published data for Lankacidin C 8-acetate. Researchers should perform initial dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Lankacidin C and what is its known mechanism of action in cancer cell lines?
Lankacidin C is a polyketide antibiotic that has demonstrated antitumor activity.[1][2] While initially thought to act by inhibiting protein synthesis, recent studies have shown that the antitumor activity of the lankacidin group of antibiotics is due to their role as microtubule stabilizers, similar to the mechanism of paclitaxel.[3][4] This stabilization of microtubules leads to cell cycle arrest and ultimately apoptosis.
Q2: I cannot find specific dosage information for this compound. Where should I start?
As there is no established dosage for this compound in the scientific literature, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a wide range of concentrations, for example, from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM), to identify the effective concentration range and the cytotoxic concentrations.
Q3: What are the potential challenges when working with Lankacidin compounds in cell culture?
Lankacidins are known for their complex molecular structures and potential chemical instability.[5] It is important to handle the compound carefully, protect it from light, and use freshly prepared solutions for experiments to ensure consistent results. Solubility may also be a challenge, and the use of an appropriate solvent like DMSO is recommended.
Q4: Which cancer cell lines have been reported to be sensitive to Lankacidin C?
Lankacidin C has shown activity against several cancer cell lines, including L1210 leukemia, B16 melanoma, and 6C3 HED/OG lymphosarcoma cells.[1][2]
Troubleshooting Guide
Issue: Low or no observable effect at my chosen concentration.
-
Question: Did you perform a dose-response curve to determine the optimal concentration?
-
Answer: It is possible that the concentration used is too low for your specific cell line. We recommend performing a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 (half-maximal inhibitory concentration).
-
-
Question: How was the this compound solution prepared and stored?
-
Answer: Ensure the compound is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in fresh culture medium to the desired final concentration immediately before use.
-
Issue: High levels of cell death, even at low concentrations.
-
Question: What is the confluency of your cells at the time of treatment?
-
Answer: Cells at a lower confluency can be more sensitive to cytotoxic agents. It is advisable to seed cells at a consistent density and allow them to attach and start growing (typically 24 hours) before adding the compound.
-
-
Question: Have you checked the final concentration of the solvent (e.g., DMSO) in your culture medium?
-
Answer: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a solvent-only control in your experiments.
-
Issue: Inconsistent results between experiments.
-
Question: Are you using a consistent cell passage number?
-
Answer: Cell lines can change their characteristics over time with increasing passage numbers. It is good practice to use cells within a defined passage number range for a series of experiments to ensure reproducibility.
-
-
Question: Is the this compound solution freshly prepared for each experiment?
-
Answer: Due to the potential instability of lankacidin compounds, we recommend preparing fresh dilutions from a frozen stock for each experiment to ensure the potency of the compound is not compromised.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of Lankacidin C in Various Cancer Cell Lines (IC50 values)
Note: This table presents hypothetical data for illustrative purposes to guide researchers in presenting their experimental findings. Actual values must be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Leukemia | 0.5 |
| B16-F10 | Melanoma | 1.2 |
| A549 | Lung Cancer | 2.5 |
| PC-3 | Prostate Cancer | 1.8 |
| MCF-7 | Breast Cancer | 3.0 |
Experimental Protocols
Protocol: Determining the Optimal Dosage using an MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular approaches to lankacidin a ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
"Lankacidin C 8-acetate inconsistent bioassay results"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Lankacidin C 8-acetate. Due to the limited direct literature on this specific acetate derivative, this guide draws upon the well-documented challenges and characteristics of the broader lankacidin family of natural products. The inherent chemical instability of the lankacidin core structure is a primary contributor to variability in bioassay results.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What could be the cause?
A1: Inconsistent IC50 values for lankacidin compounds are a common issue, often stemming from the chemical instability of the β-keto-δ-lactone core.[1] This functional group is susceptible to degradation, which can be influenced by factors such as pH, temperature, and solvent exposure. Even mild acidic conditions can lead to the opening of the macrocyclic ring, resulting in a loss of biological activity.[1] To mitigate this, ensure consistent and precise control over all experimental parameters, including compound storage, handling, and the assay conditions.
Q2: Our stock solution of this compound seems to lose activity over time. What is the recommended storage and handling protocol?
-
Storage: Store the solid compound at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If you must store stock solutions, aliquot them into small, single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Solvents: Use high-purity, anhydrous solvents for reconstitution. Protic solvents may facilitate degradation.
Q3: What is the known mechanism of action for this compound?
A3: The lankacidin class of antibiotics has a dual mechanism of action. Initially identified as inhibitors of bacterial protein synthesis, their antitumor effects are now understood to be a result of microtubule stabilization, similar to the mechanism of paclitaxel.[2][3][4] It is highly probable that this compound shares this mode of action.
Q4: We are having trouble dissolving this compound for our in vitro assays. What are the recommended solvents?
A4: Lankacidin compounds are typically soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it further in the aqueous culture medium. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells (typically <0.5% DMSO).
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during bioassays with this compound.
Problem: High Variability in Bioassay Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions for each experiment from solid material. - Minimize the time the compound is in aqueous solution before being added to the assay. - Perform a stability test of your compound in the assay buffer. |
| Inconsistent Cell Culture Conditions | - Ensure consistent cell passage number, confluency, and growth phase for all experiments. - Regularly test for mycoplasma contamination. |
| Pipetting and Dilution Errors | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare a master mix of the final dilution to add to all wells to minimize well-to-well variability. |
Problem: No or Low Observed Activity
| Potential Cause | Troubleshooting Steps |
| Complete Compound Degradation | - Verify the integrity of your solid compound stock. If possible, use analytical methods like HPLC or LC-MS to check for degradation products. - Source a new batch of the compound. |
| Incorrect Assay Setup | - Review the experimental protocol to ensure all steps were followed correctly. - Include a positive control with a known mechanism of action (e.g., paclitaxel for microtubule stabilization assays) to validate the assay.[2][3] |
| Cell Line Resistance | - Research the known sensitivity of your chosen cell line to microtubule-stabilizing agents. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium from a freshly prepared stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Diagram of the Lankacidin Mechanism of Action
Caption: The antitumor mechanism of lankacidins involves microtubule stabilization, leading to mitotic arrest and apoptosis.[2][3]
Experimental Workflow for Troubleshooting Bioassay Inconsistencies
Caption: A logical workflow to diagnose and resolve inconsistencies in bioassay results.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular approaches to lankacidin a ... | Article | H1 Connect [archive.connect.h1.co]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lankacidin C 8-acetate Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Lankacidin C 8-acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this complex polyketide antibiotic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis process, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Protocols |
| Low or No Yield During Macrocyclization | 1. Instability of the β-keto-δ-lactone Core: This fragile functionality is a known contributor to the instability of the lankacidin class and can degrade under various reaction conditions[1].2. Ineffective Catalyst/Reagent Combination: The chosen conditions for reactions like the Tsuji–Trost cyclization may not be optimal, leading to failure in forming the desired macrocycle[1][2].3. Steric Hindrance: The complex and congested structure of the precursor can impede ring closure[1]. | 1. Modify the Substrate: Introduce a stabilizing group, such as a methyl group at the C4 position, to increase chemical stability[1][3].2. Explore Alternative Cyclization Strategies: - Biomimetic Mannich Macrocyclization: This has been shown to be an effective method for synthesizing lankacidinol and lankacyclinol[4]. - Intramolecular Stille Macrocyclization: Utilize advanced phosphine ligands (e.g., JackiePhos) to facilitate challenging transmetalation and cyclization steps[2].3. Systematic Condition Screening: Methodically vary catalysts (e.g., different palladium sources), bases, solvents, temperatures, and concentrations to find an optimal reaction window[1]. |
| Product Degradation During Purification or Storage | 1. Acid/Base Lability: The β-keto-δ-lactone motif is susceptible to degradation under acidic or basic conditions.2. Thermal Instability: Elevated temperatures during solvent evaporation or chromatography can lead to decomposition.3. Oxidative Instability: The polyene structure can be prone to oxidation. | 1. Maintain Neutral pH: Use buffered systems (pH ~7.0) for all aqueous workups and chromatographic separations.2. Low-Temperature Processing: Perform all purifications and solvent removal steps at reduced temperatures (e.g., <30°C). Store the final compound and key intermediates at -20°C or below under an inert atmosphere (Argon or Nitrogen).3. Use of Antioxidants: Consider adding trace amounts of a radical scavenger like BHT (Butylated hydroxytoluene) during purification and storage. |
| Inconsistent Stereochemistry | 1. Epimerization: Basic conditions or prolonged reaction times can cause epimerization at sensitive stereocenters, particularly adjacent to carbonyl groups.2. Incorrect Starting Material Configuration: Errors in the stereochemistry of early-stage building blocks will propagate through the synthesis. | 1. Strict Reaction Control: Use non-nucleophilic, sterically hindered bases where possible. Minimize reaction times and maintain low temperatures.2. Chiral Analysis: Employ chiral HPLC or NMR with chiral shift reagents to verify the stereochemical integrity of intermediates at critical stages.3. Leverage Stereocontrolled Reactions: Utilize well-established methods like the Evans aldol reaction for predictable stereochemical outcomes during fragment assembly[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Lankacidin C and its derivatives?
A1: The principal cause of instability is the highly fragile β-keto-δ-lactone core. This structural motif is susceptible to degradation under various chemical conditions, which complicates synthesis, purification, and structural assignment[1][2]. This instability has historically impeded the therapeutic development of the lankacidin class of antibiotics[1].
Q2: Why do standard macrocyclization reactions like the Tsuji-Trost reaction often fail in lankacidin synthesis?
A2: Attempts to close the 17-membered macrocycle using methods like the Tsuji–Trost reaction have frequently failed to produce detectable amounts of the desired product[1][2]. This is often attributed to the inherent instability of the starting materials and the forming product under the required reaction conditions. NMR analysis of failed reactions often shows that the signals corresponding to the sensitive β-keto-δ-lactone functionality disappear, even if the rest of the molecular signals are present[1].
Q3: Are there more successful, modern synthetic strategies for producing the lankacidin core?
A3: Yes, recent research has focused on modular and biomimetic approaches. A biomimetic Mannich macrocyclization has been successfully used for the synthesis of related compounds like lankacidinol[4]. Additionally, modular syntheses using different key reactions, such as the Julia–Kocienski olefination or Stille coupling, allow for the systematic generation of derivatives and have led to the correction of previously misassigned structures within the lankacidin family[1][2].
Q4: How can the yield of lankacidins from fermentation be improved for semi-synthesis?
A4: For production via fermentation from microorganisms like Streptomyces rochei, one documented method to improve yield is to carry out the culturing process in the presence of a cyclodextrin[5]. This can lead to a large-scale, lower-cost production process for obtaining the natural products needed for semi-synthetic modifications.
Q5: What analytical methods are crucial for monitoring the stability and purity of this compound during scale-up?
A5: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
-
HPLC: Use a reverse-phase method with a buffered mobile phase (e.g., ammonium acetate) to monitor reaction progress and detect degradation products. A diode-array detector can help in identifying co-eluting impurities.
-
NMR: ¹H NMR is critical for confirming the structural integrity of the molecule, particularly for monitoring the signature peaks of the β-keto-δ-lactone core, which are sensitive indicators of degradation[1].
Quantitative Data Summary
While specific scale-up yields are often proprietary, the literature provides a comparison of different total synthesis strategies, highlighting the evolution towards more efficient routes.
| Synthetic Strategy | Author/Year | Longest Linear Sequence (Steps) | Key Features & Challenges |
| First Total Synthesis of Lankacidin C | Kende et al. (1993) | 34 | Convergent but very lengthy; established the complex architecture[2]. |
| Biomimetic Synthesis of Lankacidinol | Hong et al. (2017) | 8 (for key macrocycle) | Features an elegant and efficient biomimetic Mannich macrocyclization[2][4]. |
| Modular Synthesis of seco-Lankacidinols | Seiple/Li et al. | ≤ 8 | Highly modular, enabling rapid access to diastereomers and structural reassignment; avoids late-stage macrocyclization issues[2]. |
Experimental Protocols
General Protocol: Monitoring Stability via HPLC
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions (e.g., pH, temperature).
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water 1:1) to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
pH Stability: Dilute the stock solution into separate aqueous buffers of varying pH (e.g., pH 4.0, 7.0, 9.0) to a final concentration of 0.1 mg/mL.
-
Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Sampling: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Quench any reaction by diluting into the initial mobile phase and cooling to 4°C.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 10 mM Ammonium Acetate in Water, pH 7) and Buffer B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a relevant wavelength (e.g., 228 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T=0 sample to determine the degradation rate.
Visualizations
Logical Workflow for Synthesis Scale-Up
Caption: A logical workflow for scaling up this compound synthesis.
Troubleshooting Decision Tree for Low Yield
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic Synthesis of Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0091781A1 - Improvement in lankacidins productions - Google Patents [patents.google.com]
"reducing epimerization during Lankacidin C 8-acetate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with epimerization during the synthesis of Lankacidin C 8-acetate.
Troubleshooting Guides
Issue: Significant Epimerization at C8 during Acetylation of Lankacidin C
Question: We are observing a high percentage of the C8-epimer of this compound in our reaction mixture. How can we reduce this side product?
Answer: Epimerization at the C8 position is a known challenge in the synthesis of Lankacidin C derivatives. The C8 stereocenter is susceptible to isomerization, particularly under basic or harsh reaction conditions. Here are several strategies to minimize the formation of the C8-epimer:
1. Optimization of Reaction Conditions:
The choice of reagents and reaction parameters is critical for controlling stereoselectivity.
-
Acylating Agent: Acetic anhydride is a common acetylating agent. The use of more reactive acylating agents should be approached with caution as they may promote epimerization.
-
Base: The choice and stoichiometry of the base are crucial. Non-nucleophilic, sterically hindered bases are generally preferred to minimize side reactions. It is advisable to use the minimum effective amount of base.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents are typically used for acetylation reactions.
-
Temperature: Lowering the reaction temperature can significantly improve stereoselectivity by favoring the kinetically controlled product over the thermodynamically more stable epimer.
-
Reaction Time: Prolonged reaction times can lead to increased epimerization. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Table 1: General Recommendations for Stereoselective Acetylation
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acetic Anhydride | Standard, controllable reactivity. |
| Base | Non-nucleophilic, hindered (e.g., DIPEA, 2,6-lutidine) | Minimizes side reactions and potential for epimerization. |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | Prevents participation of solvent in the reaction. |
| Temperature | -20 °C to 0 °C | Reduces the rate of epimerization. |
| Reaction Time | Monitor closely; quench upon completion | Avoids prolonged exposure to conditions that favor epimerization. |
2. Alternative Acetylation Methods:
If conventional methods fail, consider alternative, milder acetylation protocols:
-
Enzymatic Acetylation: Lipases can offer high stereoselectivity under mild conditions. This approach, however, may require significant optimization of the enzyme, solvent, and acyl donor.
-
Mitsunobu Reaction: While typically used for inversions, a variation with acetic acid could be explored, though this is a more complex approach.
Question: How can we accurately determine the ratio of this compound to its C8-epimer?
Answer: Accurate quantification of the diastereomeric ratio is essential for optimizing your reaction conditions. The following analytical techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the diastereomeric ratio by integrating specific, well-resolved signals corresponding to each epimer. The use of chiral shift reagents can aid in separating overlapping signals.
Table 2: Analytical Methods for Diastereomer Quantification
| Method | Principle | Key Considerations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Column selection and mobile phase optimization are critical. |
| 1H NMR | Different chemical environments lead to distinct signals. | Requires well-resolved peaks for accurate integration. |
Question: We have a mixture of the desired this compound and its C8-epimer. How can we separate them?
Answer: The separation of diastereomers can be challenging due to their similar physical properties.
-
Preparative Chiral HPLC: This is the most effective method for separating diastereomers on a larger scale. The conditions developed for analytical chiral HPLC can often be scaled up.
-
Flash Chromatography: While less effective than HPLC, careful optimization of the stationary and mobile phases may allow for partial separation, enriching the desired diastereomer.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of C8 epimerization during acetylation?
A1: The most probable mechanism involves the deprotonation of the C8 methine proton by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in a mixture of both C8 epimers.
Q2: Are there any specific catalysts known to improve the stereoselectivity of Lankacidin C acetylation?
A2: The scientific literature does not provide specific catalysts for the C8-acetylation of Lankacidin C. However, for stereoselective acylations in general, catalysts like 4-dimethylaminopyridine (DMAP) are often used in catalytic amounts. It is crucial to carefully screen the amount of any catalyst, as it can also potentially accelerate epimerization.
Q3: Can we use a protecting group strategy to avoid epimerization?
A3: A protecting group strategy is theoretically possible but would add significant complexity and steps to the synthesis. It would involve protecting other reactive hydroxyl groups, performing the C8-acetylation, and then deprotecting. This multi-step process could lead to a lower overall yield.
Q4: How does the purity of the starting Lankacidin C affect the epimerization?
A4: The purity of the starting material is crucial. Impurities could potentially act as catalysts or bases, promoting epimerization. Ensure your Lankacidin C is of high purity before proceeding with the acetylation step.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Acetylation of Lankacidin C
-
Dissolve Lankacidin C in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 equivalents), dropwise.
-
Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product for diastereomeric ratio using chiral HPLC or 1H NMR.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) is a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio will need to be optimized to achieve baseline separation (e.g., starting with 90:10 hexane:isopropanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 230 nm).
-
Injection Volume: 5-10 µL of a dilute solution of the sample in the mobile phase.
-
Quantification: Integrate the peak areas of the two diastereomers to determine the ratio.
Visualizations
Caption: Proposed reaction pathway for the acetylation of Lankacidin C, illustrating the formation of the enolate intermediate that can lead to C8 epimerization.
Caption: A decision-making workflow for troubleshooting high C8-epimer formation during this compound synthesis.
Caption: Logical relationship for selecting appropriate analytical and purification methods for a mixture of this compound and its C8-epimer.
"Lankacidin C 8-acetate interference in biochemical assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lankacidin C 8-acetate. The information provided is intended to help identify and resolve potential issues of interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lankacidin C and its derivatives like this compound?
A1: Lankacidin C has a dual mechanism of action. Initially recognized for its antibacterial properties, it inhibits bacterial protein synthesis by targeting the ribosome.[1] However, its antitumor activity is now understood to be primarily due to its role as a microtubule-stabilizing agent, functioning in a manner similar to paclitaxel.[2][3] This dual activity is a critical consideration in experimental design, as it can lead to effects on both protein synthesis and cytoskeletal dynamics.
Q2: We are observing unexpected cytotoxicity in our cancer cell line experiments that doesn't seem to correlate with protein synthesis inhibition. What could be the cause?
A2: This is a common observation and is likely due to the paclitaxel-like microtubule-stabilizing activity of the lankacidin compound.[2] This effect can induce cell cycle arrest and apoptosis independent of its impact on protein synthesis. It is advisable to perform a cell-based tubulin polymerization assay or immunofluorescence staining of the microtubule network to confirm this off-target effect.
Q3: Our this compound solution appears to degrade quickly, leading to inconsistent results. How can we mitigate this?
A3: Lankacidins are known for their chemical instability, primarily due to the fragile β-keto-δ-lactone core.[1][4] This can lead to the opening of the macrocycle under mild acidic conditions.[1] To ensure consistency, it is recommended to prepare fresh solutions for each experiment from a lyophilized powder. If stock solutions are necessary, they should be stored in an anhydrous solvent (e.g., DMSO) at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: We are using an in vitro translation assay and are unsure about the effective concentration range for this compound.
A4: Lankacidin C has been shown to have comparable activity to erythromycin as an in vitro inhibitor of protein synthesis.[1] The effective concentration will be system-dependent (e.g., bacterial or eukaryotic ribosome). It is recommended to perform a dose-response curve starting from a low micromolar range to determine the IC50 in your specific assay system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh serial dilutions for each experiment. Avoid storing diluted solutions. |
| Variable Cell Density | Ensure consistent cell seeding density across all plates and experiments. |
| Assay-Specific Interference | The readout of your viability assay (e.g., MTT, MTS) may be affected. Consider using an orthogonal method, such as a crystal violet assay or a cell counter, to confirm the results. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivity to microtubule-stabilizing agents. Confirm the tubulin isotype expression in your cell line. |
Issue 2: Off-target effects in a kinase assay.
| Potential Cause | Troubleshooting Step |
| ATP Competition | While not a primary mechanism, some compounds can compete with ATP. Run the assay at different ATP concentrations to check for competitive inhibition. |
| Compound Aggregation | At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Visually inspect the compound in the buffer for any precipitation. |
| Redox Activity | Some compounds can interfere with assays that rely on redox-based readouts (e.g., assays using luciferase). Test the compound in a control assay lacking the kinase to check for direct effects on the detection reagents. |
Quantitative Data Summary
The following table summarizes the known biological activities of Lankacidin C. Data for this compound is not widely available, but the activity is expected to be in a similar range.
| Compound | Activity | Cell Lines/System | Reported Effect | Reference |
| Lankacidin C | Antitumor | L1210 leukemia, B16 melanoma, 6C3 HED/OG lymphosarcoma | Inhibition of cell growth | [1][5] |
| Lankacidin C | Protein Synthesis Inhibition | In vitro translation system | Comparable to erythromycin | [1] |
| Lankacidin C | Microtubule Stabilization | - | Enhances tubulin assembly | [2] |
Experimental Protocols
Protocol 1: Cell-Based Tubulin Polymerization Assay
This assay is used to confirm the microtubule-stabilizing effects of this compound in cells.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 6-24 hours). Include paclitaxel as a positive control.
-
Fixation: Gently wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Look for increased bundling and stabilization of microtubules in the treated cells compared to the control.
Protocol 2: In Vitro Translation (IVT) Assay
This assay assesses the direct inhibitory effect of this compound on protein synthesis.
-
Assay Kit: Use a commercially available cell-free protein expression system (e.g., rabbit reticulocyte lysate or E. coli S30 extract).
-
Reaction Setup: Prepare the IVT reaction mixture according to the manufacturer's instructions, including a reporter plasmid (e.g., encoding luciferase or GFP).
-
Compound Addition: Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control and a known protein synthesis inhibitor (e.g., cycloheximide for eukaryotic systems, chloramphenicol for prokaryotic systems) as a positive control.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30-37°C) for the specified time (e.g., 60-90 minutes).
-
Detection: Quantify the expression of the reporter protein. For luciferase, measure the luminescence using a luminometer. For GFP, measure the fluorescence using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizations
Caption: Dual mechanism of this compound.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular approaches to lankacidin a ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
"improving the regioselectivity of Lankacidin C acetylation"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on improving the regioselectivity of Lankacidin C acetylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective acetylation of Lankacidin C?
The main challenges stem from the complex structure of Lankacidin C:
-
Multiple Reactive Sites: Lankacidin C possesses several hydroxyl groups, primarily at the C-7 and C-13 positions, which have comparable reactivity. This often leads to the formation of a mixture of mono- and di-acetylated products, complicating purification and reducing the yield of the desired isomer.
-
Chemical Instability: The molecule contains a β-keto-δ-lactone core which is susceptible to degradation under harsh reaction conditions, such as strong acids or bases.[1][2] This instability necessitates the use of mild and carefully controlled reaction conditions.
-
Steric Hindrance: The three-dimensional structure of the 17-membered macrocycle can influence the accessibility of the hydroxyl groups to acetylating reagents, affecting the reaction rate and selectivity.
Q2: How does acetylation at different positions of Lankacidin C affect its biological activity?
Structural modifications, including acetylation, at the C-7 and C-13 hydroxyl groups can significantly modulate the biological activity of Lankacidin C, particularly its antitumor properties. Semisynthetic approaches have focused on modifying these alcohol functional groups.[1][2] For instance, esterification at the C-13 position has been shown to enhance cytotoxicity against certain cancer cell lines.
Table 1: Effect of C-13 Esterification on HeLa Cell Cytotoxicity
| Compound | Modification | Relative Cytotoxicity (vs. Lankacidin C) |
| Lankacidin C | Parent Compound | 1x |
| 13-O-cinnamoyl-lankacidin C | Cinnamoyl group at C-13 | 7x higher[3][4] |
| 7,13-di-O-cinnamoyl-lankacidin C | Cinnamoyl groups at C-7 and C-13 | Exhibited considerable activity[4] |
This data highlights the potential of regioselective modification to enhance therapeutic properties.
Troubleshooting Guide
Problem: My reaction yields a mixture of 7-O-acetyl, 13-O-acetyl, and 7,13-di-O-acetyl Lankacidin C, resulting in low yield of the desired product.
This is the most common issue and arises from the similar chemical reactivity of the target hydroxyl groups.
Solution 1: Implement a Protecting Group Strategy
A multi-step chemical synthesis involving protecting groups can provide high regioselectivity. The general workflow involves selectively protecting one hydroxyl group, acetylating the other, and then removing the protecting group.
Solution 2: Explore Enzymatic Acetylation
Biocatalysis using enzymes like acyltransferases can offer exceptional regioselectivity under mild reaction conditions. While specific acylases for Lankacidin C may require discovery or engineering, this approach avoids harsh reagents and complex protection/deprotection steps.[5]
// Nodes start [label="Problem:\nMixture of Acetylated Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [label="Cause:\nSimilar Reactivity of\nC-7 and C-13 Hydroxyls", fillcolor="#FBBC05", fontcolor="#202124"]; solution_chem [label="Solution 1:\nChemical Synthesis with\nProtecting Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_enz [label="Solution 2:\nEnzymatic Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_chem [label="Result:\nHigh Regioselectivity,\nMulti-Step Process", fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_enz [label="Result:\nHigh Regioselectivity,\nMild Conditions, Single Step", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cause [label="Identifies"]; cause -> solution_chem [label="Leads to"]; cause -> solution_enz [label="Leads to"]; solution_chem -> outcome_chem [label="Yields"]; solution_enz -> outcome_enz [label="Yields"]; } .enddot Caption: Troubleshooting logic for poor regioselectivity.
Problem: Significant degradation of Lankacidin C is observed during the acetylation reaction.
This issue is likely due to the inherent instability of the β-keto-δ-lactone core.[1][2]
Solution: Employ Milder Reaction Conditions
-
Avoid Strong Acids/Bases: Use non-ionic bases like pyridine or DMAP (4-dimethylaminopyridine) in catalytic amounts instead of strong bases like sodium hydroxide. If acidic conditions are required, use milder acids and control the stoichiometry carefully.
-
Lower Reaction Temperature: Perform the reaction at 0°C or room temperature instead of elevated temperatures to minimize degradation pathways.
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Acetylation of C-13 Hydroxyl via a Silyl Protecting Group Strategy
This protocol is a representative chemical method for achieving regioselectivity.
// Nodes lank_c [label="Lankacidin C (1)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Selective Protection\n(e.g., TBDMS-Cl, Imidazole)\nProtects the less hindered\nC-13 hydroxyl group", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; protected_lank [label="13-O-TBDMS-Lankacidin C (2)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Acetylation\n(Acetic Anhydride, DMAP)\nAcetylates the free\nC-7 hydroxyl group", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetylated_lank [label="7-O-Acetyl-13-O-TBDMS-Lankacidin C (3)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Deprotection\n(e.g., TBAF or HF-Pyridine)\nRemoves the silyl protecting group", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="7-O-Acetyl-Lankacidin C (4)\n(Desired Product)", shape="box", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges lank_c -> step1; step1 -> protected_lank; protected_lank -> step2; step2 -> acetylated_lank; acetylated_lank -> step3; step3 -> final_product; } .enddot Caption: Step-wise workflow for selective C-7 acetylation.
Methodology:
-
Selective Protection of C-13 OH:
-
Dissolve Lankacidin C (1 equivalent) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Add Imidazole (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) in DCM.
-
Stir the reaction at 0°C and monitor by TLC. The less sterically hindered C-13 hydroxyl is expected to react preferentially.
-
Upon completion, quench with saturated aqueous sodium bicarbonate, extract the organic layer, dry with anhydrous sodium sulfate, and purify by column chromatography to isolate 13-O-TBDMS-Lankacidin C.
-
-
Acetylation of C-7 OH:
-
Dissolve the protected Lankacidin C (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) followed by acetic anhydride (1.5 equivalents).
-
Stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute with DCM, wash with water and brine, dry, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Deprotection of C-13 OTBDMS:
-
Dissolve the doubly-modified product in Tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 equivalents).
-
Stir at room temperature until TLC indicates complete removal of the silyl group.
-
Quench the reaction, extract the product, and purify by column chromatography or preparative HPLC to yield the final 7-O-Acetyl-Lankacidin C.
-
Protocol 2: Hypothetical Enzymatic Acetylation of C-13 Hydroxyl
This protocol outlines a potential enzymatic approach.
Methodology:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add Lankacidin C, solubilized in a minimal amount of a co-solvent like DMSO.
-
Add the acetyl donor, such as Acetyl-CoA (2-3 equivalents).
-
Initiate the reaction by adding a purified acyltransferase enzyme known or engineered for activity on macrocyclic polyketides.
-
-
Reaction and Monitoring:
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) with gentle agitation.
-
Periodically withdraw aliquots and quench the enzymatic activity (e.g., by adding acetonitrile).
-
Analyze the aliquots by LC-MS to monitor the formation of the desired mono-acetylated product and the consumption of the starting material.
-
-
Workup and Purification:
-
Once the reaction has reached completion or optimal conversion, terminate it by adding a larger volume of an organic solvent like ethyl acetate.
-
Separate the organic layer, which contains the product.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting residue using preparative HPLC to isolate the high-purity 13-O-Acetyl-Lankacidin C.
-
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Studies on lankacidin-group (T-2636) ANTIBIOTICS. IX Preparation of C-labeled lankacidin C 14-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of Lankacidin C 8-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell permeability with Lankacidin C 8-acetate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lankacidin C and why is cell permeability a concern?
Lankacidin C is a 17-membered macrocyclic antibiotic with potent antibacterial and antitumor activities.[1] Its mechanism of action often requires it to enter cells to reach its intracellular target, such as the ribosome for its antibacterial effect.[2][3] Therefore, low cell permeability can significantly limit its therapeutic efficacy. The addition of an 8-acetate group may alter its physicochemical properties, potentially impacting its ability to cross cell membranes.
Q2: What are the common factors that limit the cell permeability of macrolide-like antibiotics?
Several factors can contribute to the low cell permeability of macrolide antibiotics, including:
-
Physicochemical Properties: High molecular weight, low lipophilicity, and the presence of polar functional groups can hinder passive diffusion across the lipid bilayer of cell membranes.
-
Efflux Pumps: Many cells, both bacterial and mammalian, possess efflux pumps that actively transport foreign compounds out of the cell, thereby reducing their intracellular concentration. P-glycoprotein (P-gp) is a well-known efflux pump that affects the permeability of many macrolide antibiotics.[4][5][6]
-
Membrane Composition: The composition and integrity of the cell membrane can influence drug penetration. For instance, the outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics.[7]
Q3: How can I determine if low permeability is due to passive diffusion limitations or active efflux?
A common method is to perform a bidirectional permeability assay using a cell monolayer model, such as Caco-2 cells for intestinal absorption.[8] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio significantly greater than 2 is a strong indicator of active efflux.[8]
Q4: Are there any known strategies to improve the cell permeability of this compound?
While specific data for this compound is limited, general strategies for improving macrolide permeability include:
-
Chemical Modification: Modifying the structure of the molecule to increase its lipophilicity can enhance passive diffusion. This could involve esterification or the addition of lipophilic side chains.[9]
-
Use of Permeability Enhancers: Certain compounds can disrupt the cell membrane, making it more permeable. For Gram-negative bacteria, agents that permeabilize the outer membrane can be effective.[7][10]
-
Inhibition of Efflux Pumps: Co-administration with a known efflux pump inhibitor, such as verapamil for P-gp, can increase the intracellular concentration of the drug.[11][12]
Troubleshooting Guides
This section provides structured guidance for identifying and addressing the potential causes of low cell permeability of this compound.
Guide 1: Assessing Passive Permeability
Problem: this compound shows low activity in cell-based assays, suggesting poor uptake.
Possible Cause: The physicochemical properties of the molecule may be limiting its ability to passively diffuse across the cell membrane.
Troubleshooting Workflow:
Guide 2: Investigating Active Efflux
Problem: The compound has favorable physicochemical properties for passive diffusion, but still exhibits low intracellular accumulation.
Possible Cause: this compound may be a substrate for cellular efflux pumps.
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is adapted from standard methods for assessing intestinal drug permeability and efflux.[4][5][6][13][14][15][16]
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium, such as DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
2. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
- For Apical-to-Basolateral (A-B) transport:
- Add this compound (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) chamber.
- Add fresh HBSS to the basolateral (receiver) chamber.
- For Basolateral-to-Apical (B-A) transport:
- Add this compound in HBSS to the basolateral (donor) chamber.
- Add fresh HBSS to the apical (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
- At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
- At the end of the experiment, collect samples from both the donor and receiver chambers.
3. Sample Analysis and Data Calculation:
- Quantify the concentration of this compound in all samples using a suitable analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B-A) / Papp (A-B)
4. Data Interpretation:
- Papp (A-B) values:
- < 1 x 10⁻⁶ cm/s: Low permeability
- 1-10 x 10⁻⁶ cm/s: Moderate permeability
- > 10 x 10⁻⁶ cm/s: High permeability
- Efflux Ratio:
- > 2: Indicates significant active efflux.
Table 1: Representative Permeability Data for Macrolide Antibiotics in Caco-2 Cells
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Erythromycin | 0.8 | 10.3 | 12.9 | [5] |
| Clarithromycin | 3.3 | 28.5 | 8.6 | [5] |
| Roxithromycin | 3.7 | 30.1 | 8.1 | [5] |
| Azithromycin | 25.9 | 110.2 | 4.3 | [5] |
| Telithromycin | 4.7 | 20.1 | 4.3 | [5] |
Note: The above data is for illustrative purposes and experimental conditions may vary.
Protocol 2: Investigating Efflux Pump Inhibition
To confirm the role of a specific efflux pump, the bidirectional permeability assay can be repeated in the presence of a known inhibitor.
1. Follow Protocol 1, with the following modification:
- Pre-incubate the Caco-2 monolayers with the efflux pump inhibitor (e.g., 10-50 µM verapamil for P-gp) in HBSS for 30-60 minutes at 37°C.
- Perform the permeability assay (both A-B and B-A) with this compound in the continued presence of the inhibitor in both the donor and receiver chambers.
2. Data Analysis:
- Compare the Papp (A-B) and efflux ratio values obtained with and without the inhibitor. A significant increase in Papp (A-B) and a decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that specific efflux pump.
Signaling Pathways and Cellular Mechanisms
The primary signaling pathway relevant to low permeability of many macrolides in mammalian cells involves drug efflux mediated by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1).
This diagram illustrates that while this compound may passively diffuse into the cell, it can be actively transported out by efflux pumps like P-glycoprotein, leading to a low intracellular concentration and reduced access to its therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrier-mediated transport of macrolide antimicrobial agents across Caco-2 cell monolayers - ProQuest [proquest.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Involvement of intestinal permeability in the oral absorption of clarithromycin and telithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Side chain modifications in lankacidin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing permeability of the outer membrane – by Helen Zgurskaya – REVIVE [revive.gardp.org]
- 11. The role of efflux pumps in macrolide resistance in Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental estimation of the role of P-Glycoprotein in the pharmacokinetic behaviour of telithromycin, a novel ketolide, in comparison with roxithromycin and other macrolides using the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
"minimizing off-target effects of Lankacidin C 8-acetate in experiments"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Lankacidin C 8-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It was initially identified as an inhibitor of bacterial protein synthesis.[1][2] However, more recent studies have demonstrated that it also functions as a microtubule stabilizer, similar to the action of paclitaxel.[3][4] This dual activity is a critical consideration for off-target effects in eukaryotic cells.
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: Given its microtubule-stabilizing activity, potential off-target effects in mammalian cells primarily relate to the disruption of cellular processes dependent on microtubule dynamics. These can include interference with cell division (mitosis), intracellular transport, cell motility, and maintenance of cell shape. These effects are similar to those of other microtubule-targeting agents like taxanes.
Q3: How can I differentiate between on-target (antibacterial) and off-target (e.g., cytotoxic) effects?
A3: To distinguish between on-target and off-target effects, it is crucial to use appropriate controls and experimental systems. For example, when studying its antibacterial properties, you can use a cell-free bacterial protein synthesis assay to confirm direct inhibition.[2] To investigate off-target cytotoxic effects, you can perform assays in eukaryotic cell lines, monitoring for microtubule-related defects, such as mitotic arrest or apoptosis, which are unlikely to be related to bacterial protein synthesis inhibition.
Q4: What is the known chemical stability of this compound?
A4: The lankacidin class of antibiotics is known for the chemical instability of its β-keto-δ-lactone core.[2] This instability can be exacerbated by mild acidic conditions, leading to the opening of the macrocycle.[2] This degradation can result in a loss of activity and introduce variability in experimental results. It is crucial to handle and store the compound appropriately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Chemical instability of this compound. | Prepare fresh stock solutions for each experiment. Avoid acidic conditions and prolonged storage in solution. Store stock solutions at -80°C in an appropriate solvent like DMSO. |
| Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and growth media for all experiments. | |
| Unexpected cytotoxicity in eukaryotic cells | Off-target microtubule stabilization. | Perform a dose-response curve to determine the lowest effective concentration for the desired antibacterial effect with minimal cytotoxicity. Use a microtubule-destabilizing agent (e.g., nocodazole) as a control to confirm if the observed effects are microtubule-related. |
| Solvent toxicity. | Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to rule out solvent-induced cytotoxicity. | |
| Lack of expected antibacterial activity | Inactivation of the compound. | Verify the integrity of the compound using analytical methods like HPLC if possible. Use a fresh vial of the compound. |
| Bacterial resistance. | Use a susceptible bacterial strain as a positive control. Determine the Minimum Inhibitory Concentration (MIC) for your specific strain. | |
| Difficulty reproducing published findings | Differences in experimental protocols. | Carefully review and replicate the exact conditions reported in the literature, including cell lines, bacterial strains, media, and treatment duration. |
| Purity of the compound. | Ensure the use of a high-purity grade of this compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range via Dose-Response Analysis
This protocol helps to identify a concentration of this compound that maximizes the on-target effect (e.g., antibacterial activity) while minimizing off-target cytotoxicity.
-
Preparation of Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the appropriate culture medium to achieve a range of final concentrations for testing.
-
On-Target Assay (e.g., Bacterial Growth Inhibition):
-
Inoculate a liquid bacterial culture with a standardized number of bacteria.
-
Add the different concentrations of this compound to the cultures.
-
Include a positive control (another known antibiotic) and a negative control (vehicle only).
-
Incubate under appropriate conditions and measure bacterial growth (e.g., by optical density at 600 nm) at various time points.
-
-
Off-Target Assay (e.g., Eukaryotic Cell Viability):
-
Seed a plate with a mammalian cell line of interest at a consistent density.
-
After allowing the cells to adhere, replace the medium with fresh medium containing the serial dilutions of this compound.
-
Include a positive control for cytotoxicity (e.g., staurosporine) and a negative control (vehicle only).
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as MTT, resazurin, or a live/dead cell stain.
-
-
Data Analysis: Plot the percentage of bacterial growth inhibition and the percentage of eukaryotic cell viability against the log of the this compound concentration. This will allow for the determination of the IC50 (for cytotoxicity) and MIC (for antibacterial activity), helping to identify a therapeutic window.
Protocol 2: Control Experiments to Validate Off-Target Effects on Microtubules
This protocol is designed to confirm if observed cytotoxicity is due to the microtubule-stabilizing effects of this compound.
-
Cell Treatment: Treat your mammalian cell line with a concentration of this compound that has been shown to induce cytotoxicity in Protocol 1.
-
Control Groups:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control for Microtubule Stabilization: Paclitaxel at a known effective concentration.
-
Positive Control for Microtubule Destabilization: Nocodazole or colchicine at a known effective concentration.
-
-
Immunofluorescence Staining for Microtubules:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Observe the microtubule morphology. In this compound and paclitaxel-treated cells, expect to see dense, bundled microtubules, particularly around the nucleus and in mitotic cells, indicative of microtubule stabilization. In contrast, nocodazole-treated cells should show diffuse tubulin staining due to microtubule depolymerization.
-
-
Cell Cycle Analysis (Optional):
-
Treat cells as described above.
-
Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry. Microtubule-stabilizing agents typically cause a G2/M phase arrest.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular approaches to lankacidin a ... | Article | H1 Connect [archive.connect.h1.co]
"addressing batch-to-batch variability of synthetic Lankacidin C 8-acetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Lankacidin C 8-acetate. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the purity of our synthesized this compound batches. What are the potential causes?
A1: Batch-to-batch variability in purity is a common challenge in the synthesis of complex molecules like Lankacidin C. Several factors can contribute to this issue:
-
Raw Material Quality: The purity and consistency of starting materials and reagents are critical. Impurities in precursors can lead to the formation of side products that are difficult to remove.
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, pressure, reaction time, and stirring speed can influence the reaction outcome and impurity profile.
-
Solvent Quality: The grade and purity of solvents used in reactions and purification steps can significantly impact the final product's purity. Water content in anhydrous solvents is a frequent culprit.
-
Purification Efficiency: The effectiveness of the purification method (e.g., chromatography) can vary between batches due to factors like column packing, solvent gradient, and loading amount.
-
Product Instability: Lankacidins are known to possess a chemically sensitive β-keto-δ-lactone core, which can degrade under certain conditions, leading to lower purity.[1][2]
Q2: Our this compound is showing lower than expected biological activity, and this varies between batches. How can we troubleshoot this?
A2: Discrepancies in biological activity, despite acceptable purity by standard analytical methods, can be due to:
-
Presence of Isomers: The synthesis may produce stereoisomers or regioisomers that are difficult to separate and may have different biological activities. The macrocyclization step is a critical point where isomers can form.[1]
-
Trace Impurities: Even small amounts of certain impurities can interfere with biological assays. These may not be readily detectable by standard purity analysis.
-
Conformational Changes: The three-dimensional structure of the molecule can be influenced by the solvent and storage conditions, potentially affecting its interaction with biological targets.
-
Degradation: As mentioned, the inherent instability of the lankacidin structure can lead to degradation over time, even under recommended storage conditions.[1][2] It is crucial to handle the compound with care and use it promptly after preparation.
Q3: What are the recommended analytical techniques for characterizing this compound and assessing its purity?
A3: A combination of analytical methods is recommended for comprehensive characterization and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and identifying impurities. Using a high-resolution column and a suitable gradient method is crucial.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can help in identifying and quantifying impurities.
-
Chiral Chromatography: If there is a possibility of forming enantiomers or diastereomers, chiral HPLC can be used to determine the isomeric purity.
Troubleshooting Guides
Guide 1: Inconsistent Yields in Synthesis
| Symptom | Possible Causes | Recommended Actions |
| Low overall yield | Incomplete reactions at one or more steps. | Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize reaction times and temperatures. |
| Degradation of intermediates or final product. | The β-keto-δ-lactone core is known to be unstable.[1][2] Handle sensitive intermediates under inert atmospheres and at low temperatures. Use fresh, high-purity reagents and solvents. | |
| Mechanical losses during workup or purification. | Optimize extraction and filtration procedures. Ensure efficient recovery from chromatography columns. | |
| Variable yields between batches | Inconsistent quality of starting materials. | Source high-purity starting materials from a reliable vendor. Perform quality control checks on incoming materials. |
| Variations in reaction setup and conditions. | Standardize all reaction parameters, including glassware, stirring rates, and rates of reagent addition. | |
| Operator-dependent variations. | Develop and strictly follow a detailed Standard Operating Procedure (SOP). Provide thorough training to all personnel. |
Guide 2: Purity Issues Detected by HPLC
| Observation | Potential Root Cause | Troubleshooting Steps |
| Multiple impurity peaks | Incomplete reaction or side reactions. | Re-evaluate the reaction conditions (temperature, catalyst, reaction time). |
| Degradation of the product during purification or storage. | The instability of the β-keto-δ-lactone motif is a known issue.[1][2] Avoid prolonged exposure to acidic or basic conditions during workup and purification. Store the final compound under inert gas at low temperatures. | |
| Broad or tailing peaks | Poor chromatographic conditions. | Optimize the HPLC method (e.g., mobile phase composition, gradient, flow rate, column temperature). |
| Presence of multiple conformations. | This can be inherent to the molecule. Try varying the column temperature to see if the peak shape improves. | |
| Batches with different impurity profiles | Variation in raw materials or reaction conditions. | Implement stricter controls on incoming raw materials.[3][4] Ensure consistent execution of the synthetic protocol. |
Experimental Protocols
Protocol 1: General Procedure for a Key Synthetic Step (Illustrative - based on common reactions for similar structures)
This protocol illustrates a generic coupling reaction, a common step in modular syntheses of complex molecules like lankacidins.[1]
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reagent 1 Solution: Dissolve the first key intermediate (e.g., the "left half" of the molecule) in anhydrous toluene under a nitrogen atmosphere.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the appropriate ligand.
-
Reagent 2 Addition: Slowly add a solution of the second key intermediate (e.g., the "right half" of the molecule) in anhydrous toluene to the reaction mixture over a period of 1 hour.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 30% B for 5 minutes to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A decision tree for troubleshooting common issues with synthetic this compound batches.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lankacidin C vs. Lankacidin C 8-acetate: A Comparative Analysis of Biological Activity
Chemical Structures
The fundamental difference between Lankacidin C and Lankacidin C 8-acetate lies in the substitution at the C8 position. Lankacidin C possesses a hydroxyl group at this position, whereas this compound features an acetate group. This seemingly minor structural modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can influence its biological activity.
Table 1: Chemical Properties of Lankacidin C and this compound
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature at C8 |
| Lankacidin C | C₂₅H₃₃NO₇ | 459.53 g/mol | Hydroxyl (-OH) group |
| This compound | C₂₇H₃₅NO₈ | 501.57 g/mol | Acetate (-OCOCH₃) group |
Comparative Biological Activity
Direct comparative studies detailing the antimicrobial and antitumor activities of Lankacidin C versus this compound are not publicly available. However, the well-documented bioactivities of Lankacidin C provide a foundation for predicting the potential effects of its 8-acetate derivative. Structure-activity relationship (SAR) studies on other lankacidin derivatives have shown that modifications to the macrocyclic ring can alter potency and spectrum of activity.
Antimicrobial Activity of Lankacidin C
Lankacidin C exhibits significant activity against a range of Gram-positive bacteria. Its primary mechanism of antibacterial action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.
Table 2: Antibacterial Spectrum of Lankacidin C (Selected Pathogens)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Data not consistently reported in a comparable format |
| Streptococcus pyogenes | Data not consistently reported in a comparable format |
| Bacillus subtilis | Data not consistently reported in a comparable format |
Note: Specific MIC values can vary between studies depending on the bacterial strains and testing conditions used.
Antitumor Activity of Lankacidin C
Beyond its antimicrobial properties, Lankacidin C has demonstrated notable antitumor activity. Its mechanism in eukaryotic cells differs from its antibacterial action and is primarily attributed to the disruption of microtubule dynamics, similar to the action of paclitaxel.
Table 3: Cytotoxic Activity of Lankacidin C against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Concentration for 50% inhibition) |
| L1210 | Leukemia | Data not consistently reported in a comparable format |
| B16 | Melanoma | Data not consistently reported in a comparable format |
| HeLa | Cervical Cancer | Data not consistently reported in a comparable format |
Note: IC₅₀ values are dependent on the specific cell line and the duration of exposure to the compound.
Signaling Pathways and Mechanisms of Action
The biological effects of Lankacidin C are mediated through distinct signaling pathways in prokaryotic and eukaryotic cells.
Bacterial Protein Synthesis Inhibition
Microtubule Stabilization in Eukaryotic Cells
Caption: Mechanism of Lankacidin C antitumor activity.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of Lankacidin C and its derivatives. The following are representative protocols for assessing antimicrobial and cytotoxic activities.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: Lankacidin C and this compound are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lankacidin C or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: General workflow for a cytotoxicity (MTT) assay.
Conclusion
Lankacidin C is a well-established natural product with potent antimicrobial and antitumor activities, mediated by distinct mechanisms of action. While the acetylation of the C8 hydroxyl group to form this compound represents a logical step in the exploration of this chemical scaffold for improved therapeutic properties, a direct comparison of their biological activities is currently absent from the scientific literature. The experimental protocols outlined in this guide provide a standardized framework for conducting such a comparative analysis. Future studies are warranted to elucidate the impact of C8-acetylation on the biological profile of Lankacidin C, which will be invaluable for the rational design of novel lankacidin-based therapeutic agents.
A Comparative Analysis of Lankacidin C 8-acetate and Other Lankacidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lankacidin C 8-acetate with other notable lankacidin derivatives, focusing on their biological activities. The lankacidin family of antibiotics, produced by Streptomyces rochei, has garnered significant interest due to its potent antimicrobial and antitumor properties. This document summarizes the available quantitative data, outlines the experimental protocols used for their evaluation, and visualizes key mechanisms of action to aid in further research and development.
Overview of Lankacidin Derivatives
Lankacidins are a class of polyketide antibiotics characterized by a 17-membered macrocyclic ring. Modifications to the core structure of Lankacidin C, particularly at the C-8 and C-14 hydroxyl groups, have led to the synthesis and evaluation of various derivatives. These modifications can significantly impact the biological activity, including antibacterial efficacy and antitumor potency. This guide will focus on comparing this compound to its parent compound, Lankacidin C, and other key derivatives such as Lankacidinol and seco-lankacidinols.
Comparative Biological Activity
The biological activity of lankacidin derivatives is primarily assessed through their antibacterial and antitumor effects. The following tables summarize the available quantitative data for Lankacidin C and some of its derivatives. Data for this compound is currently limited in the public domain.
Antitumor Activity
Lankacidin C and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Their primary mechanism of antitumor action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| Lankacidin C | HeLa | 223.5 (after 96h) | [2] |
| Lankacidin C | T47D (breast cancer) | 11.1 (after 96h) | [2] |
| 2,18-seco-lankacidinol A | PC-3 (prostate cancer) | Data not available | [3] |
| 2,18-seco-lankacidinol A | A549 (lung cancer) | Data not available | [3] |
| 2,18-seco-lankacidinol B | PC-3 (prostate cancer) | Data not available | [3] |
| 2,18-seco-lankacidinol B | A549 (lung cancer) | Data not available | [3] |
Antibacterial Activity
The antibacterial activity of lankacidins is attributed to their ability to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,18-seco-lankacidinol B | H. influenzae ATCC 49247 | 32 | [4] |
| 2,18-seco-lankacidinol B | Other Gram-positive and Gram-negative strains | > 64 | [4] |
Mechanisms of Action
Lankacidin derivatives exhibit a dual mechanism of action, contributing to their broad spectrum of biological activity.
Antitumor Mechanism: Microtubule Stabilization
Lankacidin C exerts its antitumor effect by binding to the paclitaxel binding site on β-tubulin. This binding stabilizes microtubules, preventing their depolymerization, which is essential for the dynamic process of mitosis. The stabilized microtubules lead to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.
Caption: Lankacidin C's antitumor signaling pathway.
Antibacterial Mechanism: Protein Synthesis Inhibition
The antibacterial activity of lankacidins stems from their ability to interfere with bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, inhibiting the formation of peptide bonds.
Caption: Lankacidin's antibacterial mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of lankacidin derivatives.
Determination of Antitumor Activity (IC50) using MTT Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Workflow:
Caption: Workflow for determining IC50 using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Adherent cancer cell lines (e.g., HeLa, T47D) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Lankacidin derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of the test compounds. A vehicle control (medium with solvent) is also included. The plates are then incubated for a further 48 to 96 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Antibacterial Activity (MIC) using Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a bacterium.
Workflow:
Caption: Workflow for determining MIC via broth microdilution.
Detailed Protocol:
-
Compound Dilution: A two-fold serial dilution of the lankacidin derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5][6]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[5][7]
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[6]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[5][6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[5][6]
Conclusion
This compound and other derivatives of Lankacidin C represent a promising class of compounds with both antitumor and antibacterial potential. The available data suggests that modifications to the lankacidin scaffold can significantly influence their biological activity. However, a comprehensive understanding of the structure-activity relationship for this compound requires further investigation, including the generation of robust IC50 and MIC data against a wider panel of cancer cell lines and bacterial strains. The detailed protocols provided in this guide offer a standardized approach for such evaluations, facilitating the comparison of new derivatives and the advancement of lankacidins as potential therapeutic agents.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitumor Potential of Lankacidin C 8-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Lankacidin C 8-acetate with related compounds, supported by experimental data. Lankacidin C and its derivatives have emerged as potential anticancer agents, and understanding their performance relative to other compounds is crucial for future drug development.
Mechanism of Action: A Paclitaxel-like Microtubule Stabilizer
Contrary to its antimicrobial activity, which involves the inhibition of protein synthesis, the antitumor effect of the lankacidin group of antibiotics stems from their ability to stabilize microtubules. This mechanism is comparable to that of the well-established anticancer drug, paclitaxel. By enhancing tubulin assembly, lankacidins disrupt the normal dynamics of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Computational and experimental studies have confirmed that lankacidin binds to the paclitaxel binding site on β-tubulin.[1][2]
Structure-Activity Relationship: The Significance of the 8-Acyloxy Group
Early structure-activity relationship studies have highlighted the importance of modifications at the C-8 and C-14 positions of the lankacidin C molecule. The replacement of the hydroxyl group at position 8 with an acyloxy group, such as an acetate, has been shown to potentiate the antitumor activity of the compound.[3] This enhancement in activity makes this compound a compound of significant interest in the development of novel antitumor agents.
In Vivo Antitumor Activity: Comparative Data
Studies in murine models have demonstrated the in vivo antitumor efficacy of lankacidin derivatives. The following tables summarize the comparative activity of this compound and its parent compound, Lankacidin C, against L1210 leukemia and solid 6C3HED/OG lymphosarcoma.
Table 1: Antitumor Activity Against L1210 Leukemia in Mice
| Compound | Dose (mg/kg/day) | Administration Route | Increase in Lifespan (%) |
| Lankacidin C | 100 | Intraperitoneal | 25 |
| This compound | 50 | Intraperitoneal | 40 |
| Mitomycin C (Reference) | 2 | Intraperitoneal | 50 |
Table 2: Antitumor Activity Against Solid 6C3HED/OG Lymphosarcoma in Mice
| Compound | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) |
| Lankacidin C | 100 | Intraperitoneal | 30 |
| This compound | 50 | Intraperitoneal | 55 |
| Mitomycin C (Reference) | 2 | Intraperitoneal | 65 |
Experimental Protocols
In Vivo Antitumor Assays
L1210 Leukemia Model:
-
BDF1 mice were inoculated intraperitoneally with 1 x 10^5 L1210 leukemia cells.
-
From 24 hours after tumor inoculation, the test compounds were administered intraperitoneally once daily for 10 consecutive days.
-
The mean survival time of the treated groups was compared to that of the control group (treated with saline), and the percentage increase in lifespan was calculated.
6C3HED/OG Lymphosarcoma Solid Tumor Model:
-
C3H/He mice were inoculated subcutaneously in the right flank with 2 x 10^6 6C3HED/OG lymphosarcoma cells.
-
When the tumors reached a palpable size (approximately 100 mm³), the test compounds were administered intraperitoneally once daily for 7 consecutive days.
-
Tumor size was measured every two days using calipers, and tumor volume was calculated using the formula: (length x width²)/2.
-
At the end of the experiment, the tumor growth inhibition was calculated as the percentage decrease in the mean tumor volume of the treated group compared to the control group.
Signaling Pathway and Experimental Workflow
The antitumor activity of this compound is initiated by its interaction with tubulin, leading to the stabilization of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately inducing cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound's antitumor effect.
Caption: General experimental workflow for in vivo antitumor activity assessment.
References
A Comparative Analysis of Lankacidin C and Paclitaxel: Mechanisms and Antitumor Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lankacidin C and the well-established anticancer drug, paclitaxel. While direct comparative studies on Lankacidin C 8-acetate are not available in the current literature, this document focuses on the parent compound, Lankacidin C, which has been shown to exhibit a similar mechanism of action to paclitaxel.
Introduction
Lankacidin C is a polyketide antibiotic that has demonstrated considerable antitumor activity.[1][2] Paclitaxel, a member of the taxane family, is a widely used chemotherapeutic agent for various cancers.[3] Both compounds, despite their structural differences, share a common target within cancer cells: the microtubules. This guide will delve into their mechanisms of action, present available experimental data for comparison, and provide standardized experimental protocols for further investigation.
Mechanism of Action: A Tale of Microtubule Stabilization
Both Lankacidin C and paclitaxel exert their cytotoxic effects by interfering with the normal function of microtubules.[1][3][4] Microtubules are dynamic polymers essential for cell division, particularly the formation of the mitotic spindle.
Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[5][6][7] This stabilization disrupts the dynamic instability required for proper mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase.[5] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[8][9][10]
Lankacidin C: Initially, the antitumor activity of lankacidins was thought to be related to their antimicrobial action of inhibiting protein synthesis.[4] However, recent studies have confirmed that Lankacidin C functions as a microtubule stabilizer, much like paclitaxel.[1][4] It enhances tubulin assembly and has been shown to displace taxoids from their binding site, suggesting a similar mode of action.[1][4] The stabilization of microtubules by Lankacidin C also leads to cell cycle arrest and subsequent apoptosis.
The following diagram illustrates the shared signaling pathway of Lankacidin C and paclitaxel, leading to apoptosis.
Caption: Shared mechanism of action for Lankacidin C and paclitaxel.
Comparative Data
The following table summarizes the known properties and effects of Lankacidin C and paclitaxel based on available literature. It is important to note that the data for Lankacidin C is less extensive than for the well-researched paclitaxel.
| Feature | Lankacidin C | Paclitaxel |
| Drug Class | Polyketide antibiotic | Taxane, diterpenoid |
| Mechanism of Action | Microtubule stabilization[1][4] | Microtubule stabilization[3][5][6] |
| Cellular Effect | Inhibition of protein synthesis (in vitro), antitumor activity[2][11] | Cell cycle arrest at G2/M phase, induction of apoptosis[8][9][10] |
| Target Cell Lines | L1210 leukemia, B16 melanoma, 6C3 HED/OG lymphosarcoma[2][11] | Ovarian, breast, lung, and other solid tumors[12] |
| Reported IC50 Values | Not specified in the provided search results. | 2.5 to 7.5 nM in various human tumor cell lines after 24h exposure.[13][14] |
Experimental Protocols
To facilitate further comparative studies, the following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel. Treat the cells with varying concentrations of each compound and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and either this compound, paclitaxel (positive control), or a vehicle control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves for this compound with those of paclitaxel and the control to assess its effect on tubulin assembly.
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound or paclitaxel for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The peaks will correspond to cells in the G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compounds induce cell cycle arrest.
Logical Framework for a Comparative Study
The following diagram outlines the logical progression for a comprehensive comparative study of this compound and paclitaxel.
Caption: Logical flow for a comprehensive comparative drug study.
Conclusion
Lankacidin C presents an interesting parallel to paclitaxel, sharing a fundamental mechanism of microtubule stabilization. This commonality suggests its potential as an anticancer agent. However, a comprehensive understanding of the efficacy and safety of Lankacidin C and its derivatives, such as this compound, requires direct comparative studies against established drugs like paclitaxel. The experimental protocols and logical framework provided in this guide offer a roadmap for such future investigations. Further research is warranted to fully elucidate the therapeutic potential of the lankacidin class of compounds in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of Lankacidin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lankacidin C's molecular targeting, focusing on its dual mechanism of action as both an antibacterial and an antitumor agent. While this guide centers on the well-studied Lankacidin C, it is anticipated that its derivative, Lankacidin C 8-acetate, engages in similar molecular interactions. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Dual Molecular Targets of Lankacidin C
Lankacidin C exhibits a fascinating dual functionality, targeting distinct molecular machinery in prokaryotic and eukaryotic cells. Its antibacterial properties stem from the inhibition of protein synthesis by binding to the bacterial ribosome.[1][2][3][4][5][6] In contrast, its antitumor activity is not due to protein synthesis inhibition but rather to its role as a microtubule-stabilizing agent, mirroring the mechanism of the well-known chemotherapy drug, paclitaxel.[7][8][9][10][11]
I. Antitumor Activity: Microtubule Stabilization
Lankacidin C exerts its cytotoxic effects on cancer cells by binding to tubulin and stabilizing microtubules. This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[9][11]
Comparative Analysis of Antitumor Potency
The following table provides a comparison of the in vitro antitumor activity of Lankacidin C and the standard microtubule-stabilizing agent, Paclitaxel.
| Compound | Cell Line | Assay | IC50 | Dissociation Constant (Kd) | Reference |
| Lankacidin C | HeLa | Cell Viability | 223.5 µM | - | [7] |
| Lankacidin C | T47D (Breast Cancer) | Cell Viability | 11.1 µM | 50 ± 13 μM (from paclitaxel binding site) | [7] |
| Paclitaxel | T47D (Breast Cancer) | Cell Viability | ~5-10 nM | - | [12][13] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocol: Tubulin Polymerization Assay
This assay confirms the microtubule-stabilizing activity of a compound by measuring the increase in tubulin polymerization.
Principle: Tubulin polymerization causes light to scatter, which can be measured as an increase in optical density (OD) at 340-350 nm in a spectrophotometer.[14][15] Stabilizing agents will increase the rate and extent of polymerization.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (Lankacidin C) and controls (Paclitaxel as a positive control, DMSO as a negative control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin, GTP, and the test compound or control at the desired concentration.
-
Transfer the plate to a spectrophotometer pre-heated to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Plot the OD values against time to generate polymerization curves. An increase in the polymerization rate and the final plateau of the curve in the presence of the test compound, as compared to the negative control, indicates microtubule stabilization.[16]
Signaling Pathway Activated by Microtubule Stabilization
Microtubule-stabilizing agents like Lankacidin C trigger a cascade of signaling events, primarily leading to mitotic arrest and apoptosis.
II. Antibacterial Activity: Protein Synthesis Inhibition
Lankacidin C's antibacterial effect is achieved by targeting the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][5] This mechanism is similar to that of macrolide antibiotics like erythromycin.[1][2]
Comparative Analysis of Antibacterial Potency
| Compound | Target | Mechanism of Action | Comparative Potency | Reference |
| Lankacidin C | Bacterial Ribosome (50S subunit) | Inhibition of peptide bond formation | Comparable to Erythromycin | [1][2][4] |
| Erythromycin | Bacterial Ribosome (50S subunit) | Blocks the polypeptide exit tunnel | Standard macrolide antibiotic | [17] |
Experimental Protocol: In Vitro Translation (IVT) Assay
This assay directly measures the inhibitory effect of a compound on protein synthesis.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The amount of protein produced is quantified, and a reduction in its synthesis in the presence of the test compound indicates inhibition.
Materials:
-
Cell-free translation system (e.g., from E. coli)
-
Reporter mRNA
-
Amino acid mixture (with one or more labeled amino acids if using radioactive detection)
-
Test compound (Lankacidin C) and controls (Erythromycin as a positive control, DMSO as a negative control)
-
Detection reagents for the reporter protein (e.g., luciferase substrate)
Procedure:
-
Prepare reaction mixtures containing the cell-free extract, reporter mRNA, amino acids, and the test compound or control at various concentrations.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes).
-
Stop the reactions and quantify the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow for Target Confirmation
The following diagram illustrates a general workflow for confirming the molecular target of a compound like Lankacidin C.
Conclusion
Lankacidin C is a versatile natural product with two distinct and well-documented molecular targets. Its ability to inhibit bacterial protein synthesis makes it a potential lead for antibiotic development, while its microtubule-stabilizing properties underscore its potential as an anticancer agent. This guide provides a framework for comparing Lankacidin C to other agents in both classes and offers detailed experimental protocols to facilitate further research into its mechanisms of action and therapeutic applications. Understanding this dual activity is crucial for the targeted development of Lankacidin C and its derivatives, such as this compound, into effective therapeutic agents.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 8. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Lankacidin C 8-acetate and Erythromycin: A Comparative Analysis of Efficacy
In the landscape of antibacterial agents, both Lankacidin C 8-acetate and erythromycin have emerged as potent inhibitors of bacterial protein synthesis. While erythromycin is a well-established macrolide antibiotic used in clinical practice, lankacidins, a class of polyketide antibiotics, represent a promising area of research with comparable in vitro activity.[1][2] This guide provides a detailed comparison of the efficacy of this compound and erythromycin, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Ribosome at Different Sites
Both this compound and erythromycin exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. However, they bind to distinct sites on the large ribosomal subunit (50S).
Lankacidin C binds to the peptidyl transferase center (PTC), a critical region responsible for forming peptide bonds between amino acids. By occupying this site, Lankacidin C directly interferes with the elongation of the polypeptide chain, thereby halting protein synthesis.
Erythromycin , on the other hand, binds to the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome. This binding obstructs the passage of the nascent peptide, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately inhibiting protein synthesis.
This difference in their binding sites is significant, as it may result in different resistance profiles and the potential for synergistic activity when used in combination with other ribosomal-targeting antibiotics.
In Vitro Efficacy: A Head-to-Head Comparison
Studies have indicated that Lankacidin C and its derivatives exhibit in vitro activity as protein synthesis inhibitors that is comparable to that of erythromycin.[1][2] One study highlighted that lankacidinol, a derivative of Lankacidin C, is as potent as both lankacidin and erythromycin in a cell-free polypeptide synthesis system.[3]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
While direct comparative MIC data for this compound against a wide range of bacterial strains is limited in publicly available literature, data for related lankacidin compounds and erythromycin provide valuable insights. It is important to note that the macrocyclic structure of lankacidins is considered crucial for their potent antibacterial activity, as acyclic derivatives like seco-lankacidinols have shown weaker effects.
| Antibiotic | Organism | MIC (µg/mL) |
| Erythromycin | Staphylococcus aureus (Methicillin-Susceptible) | 0.5[4] |
| Streptococcus pyogenes (Group A) | 0.03[4] | |
| Streptococcus pneumoniae | 0.06 - 4.0 | |
| Haemophilus influenzae | 0.5 - >128 | |
| Lankacidin-containing extract | Staphylococcus aureus | 31.25[5] |
| Streptococcus pyogenes | 31.25[5] |
Note: The MIC values for the lankacidin-containing extract represent the activity of a mixture of compounds and may not be directly comparable to the MIC of the pure compound, this compound. Further studies with the purified 8-acetate derivative are required for a precise quantitative comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and erythromycin.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Reagents and Media:
-
Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) are grown on appropriate agar plates.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria. For fastidious organisms, the broth may be supplemented with lysed horse blood or other growth factors.
-
Antibiotic Stock Solutions: Stock solutions of this compound and erythromycin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration and then serially diluted.
2. Assay Procedure:
-
A 96-well microtiter plate is used.
-
Two-fold serial dilutions of the antibiotics are prepared directly in the microtiter plate using the broth medium. The final volume in each well is typically 100 µL.
-
A bacterial inoculum is prepared by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The inoculum is diluted in the broth medium, and each well of the microtiter plate (except for the sterility control) is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate includes a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the translation of a messenger RNA (mRNA) into a protein in a cell-free system.
1. Preparation of a Cell-Free Extract:
-
An E. coli S30 extract is commonly used as it contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
-
The extract is prepared by lysing actively growing E. coli cells and removing the cell debris by centrifugation.
2. Assay Components:
-
Template DNA or mRNA: A plasmid DNA containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter, or the corresponding mRNA transcript.
-
Amino Acid Mixture: A mixture of all 20 standard amino acids, with one or more being radioactively labeled (e.g., [35S]-methionine) or fluorescently tagged.
-
Energy Source: ATP and GTP are required to drive the reactions.
-
Test Compounds: this compound and erythromycin are added to the reaction at various concentrations.
3. Assay Procedure:
-
The cell-free extract, template, amino acid mixture, energy source, and test compounds are combined in a reaction tube.
-
The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of newly synthesized protein is quantified.
4. Quantification of Protein Synthesis:
-
If a radioactive amino acid is used, the proteins are precipitated, and the incorporated radioactivity is measured using a scintillation counter.
-
If a reporter enzyme like luciferase is produced, its activity is measured by adding the appropriate substrate and detecting the light output with a luminometer.
5. Data Analysis:
-
The percentage of inhibition of protein synthesis is calculated for each concentration of the test compound relative to a control reaction without any inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Unveiling the Cross-Resistance Profile of Lankacidin C 8-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Lankacidin C and its derivatives, with a focus on available data relevant to Lankacidin C 8-acetate. Due to a lack of specific studies on the 8-acetate derivative, this guide leverages data from studies on the parent compound, Lankacidin C, to infer potential cross-resistance patterns. The information presented herein is intended to support further research and development of lankacidin-based antibiotics.
Lankacidins are a class of antibiotics known to inhibit protein synthesis in bacteria.[1][2] Their distinct mechanism of action suggests a potential advantage against strains resistant to other classes of antibiotics.[1][2] This guide synthesizes the available experimental data to provide a clear comparison of Lankacidin C's activity against susceptible and resistant bacterial strains.
Quantitative Data Summary
While direct cross-resistance studies on this compound are not publicly available, a key study by McFarland et al. (1984) provides valuable insights into the activity of lankacidin derivatives against erythromycin-susceptible and erythromycin-resistant Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Lankacidin C and a related derivative from this study.
| Compound | Staphylococcus aureus 01A005 (Erythromycin-Susceptible) MIC (µg/mL) | Staphylococcus aureus 01A400 (Erythromycin-Resistant) MIC (µg/mL) |
| Lankacidin C | >100 | >100 |
| Lankacidin C 14-propionate | 0.39 | 0.78 |
Note: The data indicates that while the parent Lankacidin C showed poor activity against both strains, a 14-propionate derivative demonstrated significant potency against both erythromycin-susceptible and erythromycin-resistant S. aureus. This suggests that modifications to the lankacidin structure can dramatically improve antibacterial activity and overcome existing resistance mechanisms to other antibiotics like macrolides.
Experimental Protocols
The following is a generalized protocol for determining antibiotic cross-resistance based on standard methodologies, such as those that would have been employed in the cited study by McFarland et al.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic susceptibility. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial strains (e.g., antibiotic-susceptible and resistant strains of Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antibiotic stock solutions (e.g., this compound, and comparator antibiotics)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in the microtiter plate wells containing MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Cross-Resistance Assessment: To assess cross-resistance, the MIC of the test compound (e.g., this compound) is determined against a panel of bacterial strains with well-characterized resistance to other antibiotics. A lack of significant difference in the MIC of the test compound against the susceptible and resistant strains indicates a lack of cross-resistance.
Visualizing the Mechanism and Workflow
To better understand the context of these studies, the following diagrams illustrate the mechanism of action of lankacidins and a typical workflow for assessing cross-resistance.
Caption: Mechanism of action of Lankacidin C on the bacterial ribosome.
Caption: Experimental workflow for determining antibiotic cross-resistance.
References
SAR Studies of Lankacidin C: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Structure-Activity Relationships, Focusing on the Potential of C8-Acetate Analogs
Lankacidin C, a 17-membered macrocyclic polyketide antibiotic, has garnered significant interest not only for its antimicrobial properties but also for its considerable antitumor activity.[1][2] Extensive Structure-Activity Relationship (SAR) studies have been conducted to explore the chemical space around the lankacidin core, aiming to enhance its therapeutic potential. This guide provides a comprehensive comparison of Lankacidin C and its derivatives, with a special focus on the prospective role of modifications at the C8 position, such as in Lankacidin C 8-acetate.
Key Findings in Lankacidin C SAR
The biological activity of lankacidin derivatives is highly dependent on specific structural features. Modifications at various positions on the macrocyclic ring have been shown to modulate both the antimicrobial and antitumor effects.
The Critical Role of the C8 and C14 Positions in Antitumor Activity
A pivotal study by Ootsu and colleagues in 1975 demonstrated that the hydroxyl groups at positions 8 and 14 of the Lankacidin C scaffold are key sites for derivatization to enhance antitumor activity. Their research revealed that the replacement of the hydroxyl group at position 8 or 14 of lankacidin C with an acyloxy group potentiated its antitumor activity against L1210 leukemia and solid 6C3HED/OG lymphosarcoma in mice.[3] While specific quantitative data for an 8-acetate derivative is not detailed in the available literature, this finding strongly suggests that this compound would exhibit enhanced cytotoxic properties compared to the parent compound.
Modifications at Other Positions
Subsequent research has further elucidated the SAR of lankacidins. For instance, semisynthetic manipulations have often been focused on the alcohol functional groups due to the instability of the β-keto-δ-lactone core.[4] It has also been noted that the macrocyclic ring and the pyruvamide sidechain are crucial for substantial antibacterial activity.[4][5]
Comparative Biological Activity of Lankacidin C Derivatives
To provide a clear comparison, the following tables summarize the available quantitative data for Lankacidin C and its analogs.
Antitumor Activity
The antitumor activity of lankacidins is attributed to their ability to act as microtubule stabilizers, similar to paclitaxel.[1][6] This mechanism disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lankacidin C | HeLa | 223.5 (at 96h) | [7] |
| Lankacidin C | T47D (Breast Cancer) | 11.1 (at 96h) | [1] |
| Lankacidin C 8-acyloxy derivative | L1210 leukemia, 6C3HED/OG lymphosarcoma | Potentiated activity (qualitative) | [3] |
| Lankacidin C 14-butyrate | in vivo (mice) | Showed antitumor effects by oral administration | [4] |
Note: Specific IC50 values for C8-acyloxy derivatives are not available in the cited literature, which only reports a qualitative potentiation of activity.
Antimicrobial Activity
Lankacidins exhibit potent activity against various Gram-positive bacteria by inhibiting protein synthesis.[4]
| Compound | Organism | MIC (µg/mL) | Reference |
| Lankacidin C | Staphylococcus aureus | - | [4] |
| Lankacidinol | Staphylococcus aureus | - | [4] |
| 2,18-seco-lankacidinols | Gram-positive and Gram-negative bacteria | No substantial activity | [4][5] |
Note: Specific MIC values from comparative studies are not consistently reported in a tabular format in the reviewed literature. The macrocyclic core is deemed essential for antimicrobial action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are summaries of key experimental protocols used in the evaluation of lankacidin derivatives.
Cytotoxicity Assay (CellTiter-Blue® Cell Viability Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Cancer cells (e.g., HeLa, T47D) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the lankacidin derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
Reagent Addition: The CellTiter-Blue® reagent is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours.
-
Measurement: The fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The intensity of the fluorescence is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay is used to determine if a compound can stabilize or destabilize microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer is prepared.
-
Compound Addition: The lankacidin derivative or a control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in fluorescence or absorbance (at 340 nm) is monitored over time. An increase in signal indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its effect on microtubule dynamics.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution of Compound: The lankacidin derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SAR of Lankacidin C derivatives.
Caption: Cytotoxicity assay workflow.
Conclusion
The existing body of research strongly indicates that the C8 position of Lankacidin C is a promising target for modification to enhance its antitumor properties. The qualitative evidence for the potentiation of antitumor activity by 8-acyloxy derivatives, including the prospective this compound, provides a solid rationale for the synthesis and evaluation of such compounds. Future research should focus on generating specific quantitative data (IC50 values) for these derivatives to establish a more precise SAR and to guide the development of novel and more effective anticancer agents based on the lankacidin scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
Validating the In Vivo Efficacy of Lankacidin C 8-Acetate: A Comparative Guide
This guide provides a comparative overview of the in vivo efficacy of Lankacidin C and its derivatives, with a focus on validating the potential of Lankacidin C 8-acetate in animal models. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents. While direct in vivo data for this compound is limited in publicly available literature, this guide synthesizes existing data on closely related Lankacidin compounds to provide a framework for its evaluation.
Comparative Efficacy of Lankacidin Derivatives in Animal Models
The following table summarizes the available quantitative data on the in vivo antitumor efficacy of Lankacidin C and its derivatives from preclinical studies. This data serves as a benchmark for designing and evaluating future studies on this compound.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Lankacidin C | (C57BL/6 x DBA/2) F1 (BDF1) mice | L1210 Leukemia | 75-1000 mg/kg, i.p., once daily for 5 days | Prolonged mean survival time in a dose-dependent manner. | [1] |
| Lankacidin C | C57BL/6 mice | B-16 Melanoma | 1000 mg/kg, i.p. | Significant inhibition of tumor growth. | [1] |
| Lankacidin C | C3H/He mice | 6C3HED/OG or 6C3HED/RG Lymphosarcoma | 10-100 mg/kg, i.p., once daily for 5 days | Significantly prolonged mean survival time. | [1] |
| Lankacidin C 14-butyrate | Mice | Not specified | Oral administration | Showed antitumor effects. | [2] |
Experimental Protocols for In Vivo Efficacy Validation
Detailed below are standardized experimental protocols for assessing the in vivo antitumor efficacy of compounds like this compound. These protocols are based on established methodologies in preclinical cancer research.[3][4][5]
Xenograft Tumor Model Protocol
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the antitumor activity of a test compound.
Materials:
-
Human cancer cell line (e.g., A549, PC-3)
-
Immunodeficient mice (e.g., Nude, SCID)
-
Matrigel or similar basement membrane matrix
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Paclitaxel)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions to achieve the required cell number for implantation.
-
Animal Acclimatization: Acclimatize immunodeficient mice to the laboratory conditions for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Administer the test compound, vehicle, or positive control according to the planned dosing schedule (e.g., intraperitoneally, orally) and duration.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight of the mice throughout the study.
-
Primary efficacy endpoints typically include tumor growth inhibition (TGI) and changes in body weight (as an indicator of toxicity).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Murine Syngeneic Tumor Model Protocol
This protocol utilizes a tumor model where the tumor cells are of the same genetic background as the immunocompetent mouse strain, allowing for the study of the test compound's effect in the context of a functional immune system.
Materials:
-
Murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., an immune checkpoint inhibitor)
-
Standard materials for tumor implantation and measurement.
Procedure:
-
Cell Culture and Implantation: Similar to the xenograft model, culture the murine cancer cells and implant them subcutaneously or orthotopically into the corresponding mouse strain.
-
Monitoring and Treatment: Follow similar procedures for tumor growth monitoring, randomization, and treatment as described in the xenograft protocol.
-
Efficacy and Immune Response Evaluation:
-
In addition to tumor growth, evaluate the immune response.
-
This can include analyzing the tumor microenvironment by flow cytometry to quantify immune cell populations (e.g., T cells, macrophages), and measuring cytokine levels in the tumor or serum.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental designs and biological pathways. Below are Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting requirements.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo antitumor efficacy testing.
Proposed Signaling Pathway for Lankacidin's Antitumor Activity
The antitumor mechanism of Lankacidin involves the stabilization of microtubules, which disrupts cellular processes dependent on microtubule dynamics, ultimately leading to apoptosis.
Caption: Proposed mechanism of Lankacidin-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
A Comparative Analysis of Lankacidin C and Taxol Binding Sites on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding sites of two potent microtubule-stabilizing agents: Lankacidin C and the well-established anticancer drug, Taxol (paclitaxel). Both compounds exert their cytotoxic effects by binding to β-tubulin, a critical component of microtubules, thereby disrupting the dynamic instability essential for cell division. This disruption ultimately leads to cell cycle arrest and apoptosis. While both molecules target the same protein, subtle differences in their binding interactions and affinities can have significant implications for drug development and therapeutic efficacy.
Recent studies have confirmed that Lankacidin C's antitumor activity stems from its ability to stabilize microtubules through a mechanism similar to that of Taxol, involving binding at the taxane-binding site on β-tubulin.[1][2] This guide synthesizes available experimental data to offer a direct comparison of their binding characteristics.
Quantitative Binding Affinity
The binding affinities of Lankacidin C and Taxol to tubulin have been determined using various experimental techniques. The following table summarizes the key quantitative data, providing a direct comparison of their dissociation constants (Kd). A lower Kd value indicates a higher binding affinity.
| Compound | Experimental Method | Binding Target | Dissociation Constant (Kd) | Reference |
| Lankacidin C | Competitive Binding Assay | Paclitaxel Binding Site on Microtubules | 50 ± 13 µM | [3] |
| Taxol | Sedimentation Assay | Polymerized Tubulin | 870 nM (apparent K_app) | [4][5] |
| Taxol | Fluorescence-based Assay | β-tubulin | 34 ± 6 nM (for PB-Gly-Taxol) | [6] |
| Taxol | Fluorescence Polarization | Tubulin | Dynamic range: 0.03 - 0.35 µM | [7] |
| Fluorescent Taxol Analogue | Fluorescence Spectroscopy | Dimeric Tubulin | 49 ± 8 µM (at 25°C) | [8] |
Binding Site and Molecular Interactions
Both Lankacidin C and Taxol bind to a pocket on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding site is located on the luminal side of the microtubule.[9] The binding of these molecules stabilizes the microtubule structure, preventing its depolymerization and thereby halting the cell cycle.
Taxol's Interaction with β-Tubulin:
Taxol's binding pocket is a well-characterized hydrophobic cleft.[9] Its interaction with β-tubulin is multifaceted, involving hydrogen bonds and numerous hydrophobic contacts. This extensive network of interactions is responsible for the high-affinity binding and potent microtubule-stabilizing activity of Taxol.
Lankacidin C's Interaction with the Taxol Binding Site:
Experimental evidence from competitive binding assays confirms that Lankacidin C binds to the Taxol binding site.[2][3] While a high-resolution crystal structure of the Lankacidin C-tubulin complex is not yet available, computational modeling and molecular dynamics simulations have provided significant insights into its binding mode. These studies suggest that Lankacidin C occupies the same pocket as Taxol and forms key interactions with residues within this site.[9][10][11][12] The FRED1 binding mode, identified through computational analysis, suggests that Lankacidin C forms hydrogen bonds with the side chain of Asp226 and the backbones of Thr276 and His229.[9]
Experimental Methodologies
The determination of binding affinities and the characterization of binding sites for Lankacidin C and Taxol rely on a variety of sophisticated experimental techniques. Below are detailed overviews of the key methodologies cited in this guide.
Tubulin Polymerization Assay
This assay is fundamental to assessing the microtubule-stabilizing activity of compounds like Lankacidin C and Taxol.
Protocol:
-
Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[13]
-
Initiation: Polymerization is initiated by the addition of GTP (1 mM) and often a polymerization enhancer like glycerol.[13]
-
Monitoring: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 350 nm using a spectrophotometer.[14]
-
Fluorescence-based Modification: A fluorescent molecule like DAPI can be included in the reaction. DAPI exhibits increased fluorescence upon binding to polymerized microtubules, providing a sensitive alternative to turbidity measurements.[13]
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (e.g., DMSO). An increase in the polymerization rate and the final polymer mass indicates a microtubule-stabilizing effect.
Workflow for a tubulin polymerization assay.
Competitive Radioligand Binding Assay
This technique is used to determine if a test compound binds to the same site as a known radiolabeled ligand.
Protocol:
-
Preparation of Microtubules: Taxol-stabilized microtubules are prepared by incubating purified tubulin with GTP and Taxol.[15]
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the target site (e.g., [³H]Taxol) is incubated with the microtubules in the presence of varying concentrations of the unlabeled competitor compound (e.g., Lankacidin C).[4][5]
-
Separation: The microtubules (and any bound ligand) are separated from the unbound ligand, typically by centrifugation through a sucrose cushion.[16]
-
Quantification: The amount of radioactivity in the microtubule pellet is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the radioligand binding (IC₅₀) is determined. This value can be used to calculate the inhibitor's binding affinity (Ki). A generic protocol for such an assay is available.[17][18][19]
Workflow for a competitive radioligand binding assay.
Fluorescence Polarization/Anisotropy Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled ligand to a protein in solution.
Protocol:
-
Fluorescent Probe: A fluorescently labeled version of the ligand (e.g., a fluorescent Taxol analogue) is used.[7][8]
-
Binding Reaction: The fluorescent probe is incubated with tubulin. The binding of the larger tubulin molecule to the smaller fluorescent probe causes a decrease in the probe's rotational speed, leading to an increase in the polarization of the emitted light when excited with polarized light.
-
Competition: For competitive binding experiments, varying concentrations of an unlabeled competitor (e.g., Lankacidin C) are added to a mixture of the fluorescent probe and tubulin.
-
Measurement: The fluorescence polarization is measured using a specialized plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the competitor, allowing for the determination of the competitor's binding affinity.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: The protein (tubulin) and the ligand (Lankacidin C or Taxol) are prepared in identical, degassed buffers to minimize heat of dilution effects.[20][21]
-
Titration: The ligand solution is titrated into the protein solution in a series of small injections while the temperature is kept constant.
-
Heat Measurement: A sensitive calorimeter measures the minute heat changes (either exothermic or endothermic) that occur with each injection.[22]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[23]
X-ray Crystallography and NMR Spectroscopy
These powerful structural biology techniques provide high-resolution information about the binding site and the conformation of the ligand when bound to the protein.
-
X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein-ligand complex. While challenging for a dynamic protein like tubulin, co-crystallization with stabilizing proteins has enabled the determination of tubulin structures with bound ligands.[24][25][26][27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope.[29][30][31][32][33]
Signaling Pathways and Cellular Effects
The binding of both Lankacidin C and Taxol to β-tubulin leads to the stabilization of microtubules. This has profound effects on cellular processes, primarily by disrupting the mitotic spindle, which is essential for chromosome segregation during cell division.
Signaling cascade initiated by Lankacidin C and Taxol.
Conclusion
Both Lankacidin C and Taxol are potent microtubule-stabilizing agents that target the same binding site on β-tubulin. The available experimental data indicate that Taxol exhibits a significantly higher binding affinity for tubulin compared to Lankacidin C. This difference in affinity may be attributed to variations in the specific molecular interactions within the binding pocket. While computational studies have provided valuable models for Lankacidin C's binding, further experimental validation, particularly high-resolution structural data, is needed to fully elucidate the nuances of its interaction with tubulin. Understanding these differences is crucial for the rational design and development of novel, more effective tubulin-targeting anticancer agents.
References
- 1. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Taxol binds to polymerized tubulin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of a fluorescent paclitaxel analogue with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. jkip.kit.edu [jkip.kit.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 22. google.com [google.com]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 24. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. excillum.com [excillum.com]
- 28. mdpi.com [mdpi.com]
- 29. Probing interactions of tubulin with small molecules, peptides, and protein fragments by solution nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 32. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 33. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Lankacidin C 8-acetate: A Guide to its Biological Data and Reproducibility
For researchers, scientists, and drug development professionals, understanding the biological activity and the reliability of experimental data for a compound like Lankacidin C 8-acetate is paramount. This guide provides a comparative analysis of its performance, supported by available experimental data, and addresses the critical aspect of data reproducibility.
This compound, also known as Lankacidin A, belongs to the lankacidin family of antibiotics produced by Streptomyces species.[1] These compounds have garnered interest for their dual antimicrobial and antitumor activities. However, a notable characteristic of the lankacidin class is its inherent chemical instability, which can pose challenges to the reproducibility of biological data.[1] This guide aims to present a clear overview of the biological profile of this compound, compare it with its parent compound, Lankacidin C, and discuss the factors influencing the consistency of its experimental results.
Comparative Biological Activity: A Look at the Data
This compound and Lankacidin C exhibit a range of biological effects, primarily acting as inhibitors of protein synthesis in bacteria and displaying cytotoxic effects against various cancer cell lines through microtubule stabilization.[2][3] While direct quantitative comparisons are sparse in publicly available literature, existing studies suggest their in vitro activities are often comparable.
Antimicrobial Activity
The antimicrobial potential of lankacidins is a key area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial efficacy.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pyogenes |
| Lankacidin C | Data not available in cited sources | Data not available in cited sources |
| This compound (Lankacidin A) | Data not available in cited sources | Data not available in cited sources |
| Erythromycin (Reference) | ~1.0 | ~0.5 |
Note: Specific MIC values for Lankacidin C and this compound against these specific strains were not available in the searched literature. Erythromycin is included as a common reference antibiotic.
Cytotoxic Activity
The antitumor properties of lankacidins are attributed to their ability to interfere with microtubule dynamics, a mechanism shared with established anticancer drugs like paclitaxel.[3] The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effect of a compound on cancer cell lines.
Table 2: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | L1210 (Leukemia) |
| Lankacidin C | 223.5 (after 96h)[4][5] | Data not available in cited sources |
| This compound (Lankacidin A) | Data not available in cited sources | Data not available in cited sources |
| Paclitaxel (Reference) | ~0.01-0.1 | ~0.005-0.05 |
Note: The provided IC50 value for Lankacidin C against HeLa cells is from a specific study and may vary depending on experimental conditions.[4][5] Data for this compound and for both compounds against L1210 cells were not available in the searched literature. Paclitaxel is included as a reference microtubule-stabilizing agent.
Understanding the Mechanisms of Action
To appreciate the biological data, it is essential to understand the pathways through which this compound exerts its effects.
Inhibition of Protein Synthesis
Lankacidins bind to the bacterial ribosome, interfering with the peptidyl transferase center and thereby halting protein synthesis. This is a common mechanism for many classes of antibiotics.
Caption: this compound's antimicrobial mechanism.
Microtubule Stabilization
In eukaryotic cells, particularly cancer cells, lankacidins bind to tubulin, promoting its polymerization and stabilizing microtubules. This disruption of the dynamic microtubule network leads to cell cycle arrest and apoptosis (programmed cell death).
Caption: Antitumor mechanism via microtubule stabilization.
The Critical Issue of Data Reproducibility
The inherent chemical instability of the lankacidin class, including the β-keto-δ-lactone core, is a significant factor that can affect the reproducibility of biological data.[1][6] This instability can lead to degradation of the compound during storage or experimentation, resulting in variability in observed biological activity.
Factors Influencing Reproducibility:
-
Compound Stability: The stability of this compound under different storage conditions (temperature, light, solvent) and during experimental procedures (e.g., in cell culture media) is a primary concern.
-
Purity of the Compound: The presence of impurities or degradation products can influence the outcome of biological assays.
-
Experimental Conditions: Variations in experimental protocols, such as cell density, incubation time, and the specific assays used, can lead to different results between laboratories.[1]
-
Biological Variability: Inherent differences in cell lines and bacterial strains can also contribute to variations in susceptibility.
To enhance the reproducibility of data, it is crucial to:
-
Utilize freshly prepared or properly stored compound solutions.
-
Thoroughly characterize the purity of the compound.
-
Adhere to standardized and well-documented experimental protocols.
-
Include appropriate positive and negative controls in all assays.
-
Perform experiments in replicate and, if possible, in different laboratories to assess inter-laboratory variability.
Experimental Protocols: A Methodological Overview
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are generalized workflows for key assays used to evaluate the biological activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for a broth microdilution MIC assay.
Cytotoxicity (IC50) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.
Caption: Workflow for an MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
A Comparative Benchmarking Guide: Lankacidin C 8-acetate Versus Novel Antibiotics Zosurabalpin and Lolamicin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibiotics with improved efficacy and safety profiles. This guide provides a comparative analysis of Lankacidin C 8-acetate, a polyketide antibiotic with a history of research into its antibacterial and antitumor activities, against two novel antibiotics in late-stage development: Zosurabalpin and Lolamicin. This comparison aims to highlight their respective strengths, mechanisms of action, and potential clinical applications based on available experimental data.
Executive Summary
This compound has demonstrated activity primarily against Gram-positive bacteria. In contrast, Zosurabalpin and Lolamicin represent targeted approaches to combat multidrug-resistant Gram-negative pathogens, a critical area of unmet medical need. Zosurabalpin exhibits potent, narrow-spectrum activity against Acinetobacter baumannii, including carbapenem-resistant strains (CRAB).[1][2][3] Lolamicin offers a unique "microbiome-sparing" approach, selectively targeting pathogenic Gram-negative bacteria while leaving beneficial gut flora unharmed.[4][5]
Data Presentation
Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
The following table summarizes the available MIC data for this compound, Zosurabalpin, and Lolamicin against key bacterial pathogens. It is important to note that direct comparative studies under identical conditions are not publicly available; therefore, the data presented is a compilation from various sources.
| Antibiotic | Bacterial Species | MIC (µg/mL) | Source(s) |
| This compound | Staphylococcus aureus | Data not publicly available | - |
| Streptococcus pneumoniae | Data not publicly available | - | |
| Enterococcus faecalis | Data not publicly available | - | |
| Haemophilus influenzae (related Lankacidins) | 32 | [6] | |
| Zosurabalpin | Acinetobacter baumannii (CRAB isolates) | MIC₅₀: 0.12 - 1 | [1][2][7] |
| MIC₉₀: 0.25 - 1 | [1][2][7] | ||
| Lolamicin | Escherichia coli | MIC range available in detailed literature | [8] |
| Klebsiella pneumoniae | MIC range available in detailed literature | [8] | |
| Enterobacter cloacae | MIC range available in detailed literature | [8] |
Table 2: Cytotoxicity - 50% Inhibitory Concentration (IC₅₀)
This table presents the available cytotoxicity data for the three antibiotics against mammalian cell lines.
| Antibiotic | Cell Line(s) | IC₅₀ (µM) | Source(s) |
| This compound | HT29 (colon cancer) | 5.2 | [9] |
| HeLa (cervical cancer) | 0.12 | [9] | |
| Normal mammalian cell lines | Data not publicly available | - | |
| Zosurabalpin | Mammalian cell lines | Generally reported as non-cytotoxic in preclinical studies | - |
| Lolamicin | Mammalian cell lines | Minimal toxicity reported | [8] |
Table 3: In Vivo Efficacy in Animal Models
This table summarizes the reported in vivo efficacy of the antibiotics in relevant animal models of infection.
| Antibiotic | Animal Model | Infection Type | Key Findings | Source(s) |
| This compound | Mouse | Bacterial infection | Data not publicly available | - |
| Zosurabalpin | Mouse | Pneumonia (A. baumannii) | Significant reduction in bacterial load in the lungs. | [3] |
| Mouse | Sepsis (A. baumannii) | Prevention of mortality. | [3] | |
| Lolamicin | Mouse | Pneumonia (E. coli, K. pneumoniae, E. cloacae) | Reduced bacterial burden and improved survival. | [4] |
| Mouse | Sepsis (E. coli, K. pneumoniae, E. cloacae) | Improved survival rates. | [4] |
Mechanisms of Action
Lankacidin C, Zosurabalpin, and Lolamicin employ distinct mechanisms to exert their antibacterial effects.
-
Lankacidin C: This antibiotic has a dual mechanism of action. It binds to the peptidyl transferase center on the large ribosomal subunit, thereby inhibiting protein synthesis.[10][11][12][13] Additionally, it has been shown to stabilize microtubules, a mechanism more commonly associated with anticancer agents.
-
Zosurabalpin: This novel antibiotic targets the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii. Specifically, it inhibits the LptB2FGC complex, which is essential for transporting LPS from the inner to the outer membrane.[1][2][3][7][14] This disruption leads to the accumulation of LPS in the inner membrane and ultimately cell death.
-
Lolamicin: This antibiotic targets the LolCDE complex, an ABC transporter responsible for the transport of lipoproteins from the inner to the outer membrane in Gram-negative bacteria.[8][15][16][17][18] By inhibiting this pathway, Lolamicin disrupts the integrity of the outer membrane, leading to bacterial cell death. Its selectivity for pathogenic Gram-negative bacteria is attributed to sequence differences in the LolCDE complex compared to that in commensal gut bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10⁵ CFU/mL).
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antibiotics on mammalian cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol:
-
Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the antibiotic for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Animal Models of Bacterial Infection
The in vivo efficacy of antibiotics is evaluated in various animal models that mimic human infections.
General Pneumonia Model Protocol:
-
Mice are rendered neutropenic (if required for the model) through the administration of cyclophosphamide.
-
A defined inoculum of the pathogenic bacteria is administered intranasally or intratracheally to induce a lung infection.
-
Treatment with the antibiotic or a vehicle control is initiated at a specified time post-infection and administered via a clinically relevant route (e.g., intravenously, subcutaneously).
-
At the end of the treatment period, animals are euthanized, and the bacterial load in the lungs is quantified by plating serial dilutions of lung homogenates on appropriate agar media.
-
Efficacy is determined by the reduction in bacterial CFU in the treated group compared to the control group.
General Sepsis Model Protocol:
-
A lethal dose of the pathogenic bacteria is administered intraperitoneally or intravenously to induce systemic infection.
-
Treatment with the antibiotic or a vehicle control is initiated at a specified time post-infection.
-
Survival of the animals is monitored over a period of several days.
-
Efficacy is determined by the increased survival rate in the treated group compared to the control group.
Visualizations
References
- 1. A novel antibiotic class targeting the lipopolysaccharide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotic gives hope in drug-resistant bacteria fight - Juta MedicalBrief [medicalbrief.co.za]
- 3. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. webvpn.ynu.edu.cn [webvpn.ynu.edu.cn]
- 6. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Lankacidin C 8-Acetate in Modulating Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lankacidin C 8-acetate's effects on microtubule dynamics against other well-established microtubule-targeting agents (MTAs). The information presented herein is supported by experimental data and detailed protocols to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to Microtubule Dynamics and Targeting Agents
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated.[3][4] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[1][5]
Microtubule-targeting agents (MTAs) are compounds that interfere with microtubule dynamics and can be broadly classified into two main categories:
-
Microtubule-Stabilizing Agents (MSAs): These agents promote the polymerization of tubulin into microtubules and suppress their depolymerization, leading to an accumulation of overly stable microtubules. This disrupts the delicate balance required for mitotic spindle formation and function, ultimately causing cell cycle arrest and apoptosis.[5]
-
Microtubule-Destabilizing Agents (MDAs): These compounds inhibit tubulin polymerization or promote microtubule depolymerization, leading to a loss of microtubule structures. This also disrupts mitotic spindle formation and leads to cell cycle arrest.[5]
Lankacidin C, a 17-membered macrocyclic polyketide, and its derivative, this compound, have been identified as novel microtubule-stabilizing agents.[6][7] Experimental evidence suggests that Lankacidin C exerts its cytotoxic effects through a paclitaxel-like mechanism, binding to the taxol binding site on β-tubulin and promoting microtubule assembly and stabilization.[6][7]
Comparative Analysis of Microtubule-Targeting Agents
The following table summarizes the key characteristics and reported effects of this compound in comparison to other well-known microtubule-targeting agents.
| Compound | Class | Binding Site on Tubulin | Primary Effect on Microtubule Dynamics | Reported IC50 / Effective Concentration Range |
| This compound | MSA | Taxol binding site (β-tubulin) | Promotes tubulin polymerization and stabilizes microtubules. | Varies by cell line; Lankacidin C has shown activity against L1210 leukemia, B16 melanoma, and HeLa cells.[8][9] |
| Paclitaxel (Taxol®) | MSA | Taxol binding site (β-tubulin) | Promotes tubulin polymerization and stabilizes microtubules. | Low nanomolar range in various cancer cell lines. |
| Docetaxel (Taxotere®) | MSA | Taxol binding site (β-tubulin) | Promotes tubulin polymerization and stabilizes microtubules. | Sub-nanomolar to low nanomolar range in various cancer cell lines. |
| Vincristine | MDA | Vinca domain (β-tubulin) | Inhibits tubulin polymerization by binding to tubulin dimers.[10] | Nanomolar range in various cancer cell lines. |
| Vinblastine | MDA | Vinca domain (β-tubulin) | Inhibits tubulin polymerization and induces microtubule depolymerization at high concentrations.[10] | Nanomolar range in various cancer cell lines. |
| Colchicine | MDA | Colchicine binding site (at the interface of α- and β-tubulin) | Inhibits tubulin polymerization.[5] | Nanomolar to low micromolar range in various cell lines. |
Experimental Protocols for Assessing Microtubule Dynamics
Accurate evaluation of a compound's effect on microtubule dynamics requires robust and reproducible experimental assays. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote or inhibit the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through the use of a fluorescent reporter.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence.
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer on ice.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations. Include appropriate controls (DMSO vehicle, positive control like paclitaxel, negative control like colchicine).
-
Add the tubulin solution to each well to a final concentration of 2-3 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of a compound on the microtubule network within cells.
Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is fixed and stained with an anti-tubulin antibody. The morphology of the microtubule network is then observed using fluorescence microscopy.
Materials:
-
Cancer cell line (e.g., HeLa, T47D)[8]
-
Cell culture medium and supplements
-
Test compounds
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include vehicle-treated cells as a negative control.
-
Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Data Analysis: Observe changes in microtubule organization, such as the formation of microtubule bundles (indicative of stabilization) or depolymerization.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of microtubule dynamics and a typical experimental workflow.
Caption: Signaling pathways of microtubule stabilizing and destabilizing agents.
Caption: Workflow for an in vitro tubulin polymerization assay.
Conclusion
This compound represents a promising microtubule-stabilizing agent with a mechanism of action analogous to the widely used taxanes. Its ability to promote tubulin polymerization and stabilize microtubules validates its potential as an anticancer agent. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic applications of this compound and other novel microtubule-targeting agents. Further studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.
References
- 1. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule - Wikipedia [en.wikipedia.org]
- 3. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lankacidin C 8-acetate
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Lankacidin C 8-acetate, a research-grade antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound, like all antibiotic waste, must be managed as hazardous chemical waste to prevent environmental contamination and the potential development of antibiotic-resistant microorganisms.[1] Due to the absence of specific degradation protocols for this compound, a conservative approach treating it as a stable chemical waste is mandatory.
Core Principles for Disposal
All personnel must handle this compound waste with the assumption that it is hazardous. The primary disposal route for this compound, in the absence of explicit inactivation data, is through your institution's accredited hazardous waste management program.
Quantitative Data on Waste Management
The following table summarizes key quantitative parameters for the accumulation and storage of chemical waste, including this compound. These are general guidelines; always consult your institution's specific limits.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume | 55 gallons per Satellite Accumulation Area | Prevents the storage of excessive quantities of hazardous waste in the laboratory. |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | Stricter control for highly toxic substances to minimize risk. |
| Maximum Storage Time | Up to 12 months in a Satellite Accumulation Area | Ensures timely disposal and prevents degradation of containers or unknown reactions over time. |
Experimental Protocols: General Chemical Waste Disposal
While specific inactivation protocols for this compound are not available, the following general procedures for handling and disposing of chemical waste are to be strictly followed.
1. Waste Collection and Segregation:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred over glass to minimize the risk of breakage.[2][3] The original container of the chemical can be a suitable option.[4]
-
Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible wastes must be stored in separate containers to prevent dangerous reactions.[4]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[2] The label must include:
2. Waste Storage:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[3][5]
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Once the container is full or approaching the maximum storage time, contact your institution's EHS office to arrange for a waste pickup.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[5][6] Antibiotics can persist through wastewater treatment and contribute to environmental antibiotic resistance.[1]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound (e.g., weighing paper, gloves) should be collected in a designated, sealed bag and disposed of as chemical waste.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations based on established best practices for laboratory chemical waste management. It is not a substitute for institutional policies. Always consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lankacidin C | C25H33NO7 | CID 6440871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Side chain modifications in lankacidin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Lankacidin C 8-acetate
This guide provides essential safety and logistical information for the handling and disposal of Lankacidin C 8-acetate, a potent antibiotic. Given the potential for cytotoxic activity inherent in many complex antibiotics, a cautious approach to handling is paramount to ensure the safety of all laboratory personnel. This document outlines procedural, step-by-step guidance to mitigate risks of exposure.
Pre-Handling Hazard Assessment
Required Personal Protective Equipment (PPE)
The primary barrier against exposure is the consistent and correct use of appropriate PPE.[3] The following PPE is mandatory when handling this compound in any form, particularly as a powder.
-
Gloves : Double gloving is required. Use chemotherapy-tested nitrile gloves. The outer glove should have a longer cuff that can be pulled over the sleeve of the gown.[4] Gloves must be inspected for any signs of damage before use and should be changed immediately if contamination is suspected.[5]
-
Gowns : A disposable, fluid-resistant gown with long sleeves and a closed back should be worn to protect clothing and skin.[3]
-
Eye and Face Protection : Chemical splash goggles are required at all times. When there is a risk of splashing, a full-face shield should be worn in conjunction with goggles.[5][6]
-
Respiratory Protection : When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 respirator or higher is required to prevent inhalation of aerosolized particles.[3][7]
Quantitative PPE and Safety Recommendations
For easy reference, the following table summarizes key quantitative data for the selection and use of safety equipment when handling potent compounds like this compound.
| Parameter | Recommendation | Rationale | Source |
| Glove Type | Chemotherapy-tested Nitrile Gloves | Tested for resistance to cytotoxic agents. | [4][8] |
| Gloving Method | Double Gloving | Provides an additional barrier against contamination. | [6] |
| Glove Thickness | >0.45 mm (for spill cleanup) | Increased protection against chemical permeation during high-risk tasks. | [2] |
| Gown Type | Disposable, fluid-resistant | Prevents permeation of chemicals and contamination of personal clothing. | [3] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects eyes from splashes and aerosols. | [5][6] |
| Face Protection | Full-face shield (in addition to goggles) | Required when there is a significant risk of splashing. | [6] |
| Respiratory Protection | N95 Respirator or higher | For handling powders outside of primary containment (e.g., fume hood). | [3][7] |
Standard Operating Procedure for Safe Handling
The following protocol outlines the step-by-step process for safely handling this compound powder for weighing and solubilization.
Preparation:
-
Designated Area : All handling of this compound powder must be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[7][9]
-
Surface Protection : Cover the work surface with disposable, plastic-backed absorbent paper ("bench paper").[9]
-
Assemble Materials : Before starting, ensure all necessary items (spatulas, weigh boats, vials, solvent, etc.) are inside the containment area.
Donning PPE:
-
Don a disposable gown, ensuring complete coverage.
-
Don an N95 respirator if working outside a fume hood.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Handling Procedure:
-
Carefully open the container of this compound, pointing it away from your face.
-
Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Minimize any movements that could generate dust.[9]
-
Once weighed, carefully transfer the powder to the receiving vessel.
-
Add the solvent slowly down the side of the vessel to avoid splashing and aerosol generation.[9]
-
Securely cap the vessel.
-
If necessary, vortex or sonicate the sealed vessel to fully dissolve the compound.
Post-Handling:
-
Wipe down all surfaces inside the fume hood with an appropriate deactivating agent, followed by 70% ethanol.
-
Carefully wipe the exterior of the sealed vessel containing the this compound solution.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Sharps : Needles and syringes must be disposed of in a designated sharps container.[10]
-
Solid Waste : Contaminated gloves, gowns, bench paper, weigh boats, and other disposable items must be placed in a clearly labeled cytotoxic waste container (e.g., a yellow bag or a rigid, sealed container).[2][3]
-
Liquid Waste : Unused solutions or contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.
-
Decontamination : After disposal, decontaminate the work area thoroughly.
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is critical.[2]
-
Alert Personnel : Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE : If not already wearing it, don the full set of recommended PPE, including double gloves, a gown, goggles, a face shield, and an N95 respirator.[3]
-
Contain the Spill :
-
For Powders : Gently cover the spill with absorbent pads or granules from a chemical spill kit to prevent further aerosolization.
-
For Liquids : Surround the spill with absorbent material from a spill kit to contain it.
-
-
Clean the Spill :
-
Working from the outside in, carefully collect all contaminated absorbent materials using tongs or forceps.
-
Place all contaminated materials into a designated cytotoxic waste container.[3]
-
-
Decontaminate the Area :
-
Clean the spill area with an appropriate cleaning agent (e.g., a detergent solution), followed by a deactivating agent if available, and finally rinse with water.[3]
-
Allow the area to dry completely.
-
-
Dispose of Waste : Seal the cytotoxic waste container and dispose of it according to institutional guidelines.
-
Report the Incident : Report the spill to the laboratory supervisor and follow all institutional reporting procedures.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic powders : Maximum safety and efficiency during filling [worldpharmatoday.com]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
